molecular formula C9H10N2O3 B1356384 1-(4-(Methylamino)-3-nitrophenyl)ethanone CAS No. 18076-17-0

1-(4-(Methylamino)-3-nitrophenyl)ethanone

Cat. No.: B1356384
CAS No.: 18076-17-0
M. Wt: 194.19 g/mol
InChI Key: RFMFMDSOEBOCAX-UHFFFAOYSA-N
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Description

1-(4-(Methylamino)-3-nitrophenyl)ethanone is a useful research compound. Its molecular formula is C9H10N2O3 and its molecular weight is 194.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(Methylamino)-3-nitrophenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(Methylamino)-3-nitrophenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[4-(methylamino)-3-nitrophenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c1-6(12)7-3-4-8(10-2)9(5-7)11(13)14/h3-5,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFMFMDSOEBOCAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)NC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70524849
Record name 1-[4-(Methylamino)-3-nitrophenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70524849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18076-17-0
Record name 1-[4-(Methylamino)-3-nitrophenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70524849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to 1-(4-(Methylamino)-3-nitrophenyl)ethanone (CAS 18076-17-0): A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 1-(4-(methylamino)-3-nitrophenyl)ethanone (CAS 18076-17-0), a pivotal synthetic intermediate in medicinal chemistry. This document moves beyond a simple recitation of facts, offering a detailed narrative on the compound's synthesis, characterization, and strategic application in the development of complex bioactive molecules, particularly kinase inhibitors. By elucidating the causality behind experimental choices and grounding all information in verifiable, authoritative sources, this guide serves as a practical resource for researchers engaged in the design and synthesis of novel therapeutics. We will delve into its physicochemical properties, spectroscopic profile, and safe handling procedures, while also providing detailed, actionable protocols and visual workflows to facilitate its use in the laboratory.

Introduction: Strategic Importance in Medicinal Chemistry

1-(4-(Methylamino)-3-nitrophenyl)ethanone, also known as N-(4-acetyl-2-nitrophenyl)-N-methylamine, is a substituted nitroaromatic ketone that has emerged as a valuable building block in the field of drug discovery. Its strategic importance lies in its trifunctional nature: an acetyl group, a nitro moiety, and a secondary methylamino group on a benzene ring. This unique arrangement of functional groups provides multiple reactive handles for chemists to elaborate upon, enabling the construction of diverse and complex molecular architectures.

The electron-withdrawing nitro group not only activates the aromatic ring for certain transformations but also serves as a precursor to an amino group through reduction. This aniline derivative can then participate in a wide array of coupling reactions to form various heterocyclic systems, which are prevalent in many classes of therapeutic agents. The acetyl group provides a convenient point for condensation reactions or can be transformed into other functionalities. The methylamino group, positioned ortho to the nitro group, influences the electronic properties of the ring and can participate in cyclization reactions.

This guide will provide a comprehensive overview of this versatile intermediate, empowering researchers to effectively and safely incorporate it into their synthetic workflows.

Physicochemical and Safety Profile

A thorough understanding of a compound's physical and safety properties is paramount for its effective and safe use in a research setting.

Physicochemical Properties

While extensive experimental data for 1-(4-(methylamino)-3-nitrophenyl)ethanone is not compiled in a single public repository, its properties can be reliably inferred from its structure and data from closely related analogs.

PropertyValue/InformationSource/Justification
CAS Number 18076-17-0Chemical Abstracts Service
Molecular Formula C₉H₁₀N₂O₃
Molecular Weight 194.19 g/mol
Appearance Orange solid[1]
Melting Point Estimated to be in the range of 60-80 °CBased on analogs like 4'-Methyl-3'-nitroacetophenone (m.p. 61-62 °C)[2] and 1-(3-Nitrophenyl)ethanone (m.p. 76-79 °C)[3].
Boiling Point Not available (likely to decompose at high temperatures)
Solubility Expected to be soluble in polar organic solvents like DMF, DMSO, and alcohols. Slightly soluble in water.Based on the solubility of related nitroacetophenones[4].
Storage Keep in a dark place, sealed in a dry, room temperature environment. Recommended storage between 0 and 8 °C for long-term stability.[1][5]
Safety and Handling

Based on available safety data sheets for the compound and its close analogs, 1-(4-(methylamino)-3-nitrophenyl)ethanone is not classified as a hazardous substance under OSHA (29 CFR 1910.1200) or GHS regulations[4][6]. However, as with any laboratory chemical, adherence to good industrial hygiene and safety practices is essential.

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves (nitrile rubber is a suitable choice), and a lab coat.[4][7]

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Handle in a well-ventilated area, preferably in a fume hood.[8]

  • First Aid:

    • Eyes: Rinse immediately with plenty of water for at least 15 minutes. Get medical attention.

    • Skin: Wash off immediately with plenty of water.

    • Inhalation: Remove to fresh air.

    • Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[4][8]

  • Fire Fighting: The compound is combustible. Use water spray, carbon dioxide, dry chemical, or foam for extinction. Wear self-contained breathing apparatus in the event of a fire.[6]

Synthesis and Characterization

The synthesis of 1-(4-(methylamino)-3-nitrophenyl)ethanone is most logically and efficiently achieved through a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages a readily available starting material and offers a high-yielding and straightforward pathway to the desired product.

Synthetic Pathway

The most common synthetic route involves the reaction of 4'-fluoro-3'-nitroacetophenone with methylamine. The fluorine atom at the 4-position is activated towards nucleophilic substitution by the strongly electron-withdrawing nitro group at the 3-position.

Caption: Synthesis of the target compound via SNAr reaction.

Experimental Protocol: Synthesis

The following is a representative protocol based on analogous reactions found in the literature for the synthesis of similar compounds[9].

Materials:

  • 4'-Fluoro-3'-nitroacetophenone

  • Methylamine (e.g., 40% solution in water or 2M solution in THF)

  • A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • A non-nucleophilic base (optional, e.g., K₂CO₃ or DIPEA)

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a solution of 4'-fluoro-3'-nitroacetophenone (1.0 eq) in DMF, add methylamine (1.5-2.0 eq).

  • If desired, a non-nucleophilic base (1.5 eq) can be added to scavenge the HF formed during the reaction.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Characterization and Spectroscopic Analysis

¹H NMR Spectroscopy (Predicted):

  • Aromatic Protons: Three protons in the aromatic region. A doublet around 8.0-8.5 ppm (proton ortho to the acetyl and nitro groups), a doublet of doublets around 7.5-7.8 ppm (proton between the acetyl and methylamino groups), and a doublet around 6.8-7.2 ppm (proton ortho to the methylamino group).

  • Methylamino Group: A doublet around 3.0-3.3 ppm for the methyl protons, which will couple with the N-H proton, and a broad singlet or quartet for the N-H proton itself around 8.0-9.0 ppm.

  • Acetyl Group: A sharp singlet for the three methyl protons around 2.5 ppm.

¹³C NMR Spectroscopy (Predicted):

  • Carbonyl Carbon: A signal in the range of 195-200 ppm.

  • Aromatic Carbons: Six signals in the aromatic region (approx. 110-150 ppm), with the carbons attached to the nitro and amino groups being the most deshielded.

  • Methylamino Carbon: A signal around 30 ppm.

  • Acetyl Methyl Carbon: A signal around 26 ppm.

IR Spectroscopy (Predicted):

  • N-H Stretch: A sharp absorption band around 3300-3400 cm⁻¹.

  • C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

  • C=O Stretch: A strong, sharp absorption band around 1670-1690 cm⁻¹.

  • NO₂ Stretches: Two strong absorption bands, one asymmetric stretch around 1520-1560 cm⁻¹ and one symmetric stretch around 1345-1385 cm⁻¹.

  • C=C Stretches: Aromatic ring stretches in the 1450-1600 cm⁻¹ region.

Mass Spectrometry:

  • Expected [M+H]⁺: 195.0764

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The primary utility of 1-(4-(methylamino)-3-nitrophenyl)ethanone is as a versatile intermediate for the synthesis of more complex, biologically active molecules. Its structure is particularly well-suited for the construction of heterocyclic scaffolds found in many kinase inhibitors.

General Reaction Schemes

The acetyl group can be used in condensation reactions with various reagents to form heterocyclic rings. For example, reaction with dimethylformamide dimethyl acetal (DMF-DMA) can generate an enaminone, a versatile intermediate for the synthesis of pyrimidines and other heterocycles.

Application_Workflow start 1-(4-(Methylamino)-3-nitrophenyl)ethanone step1 Condensation with DMF-DMA start->step1 intermediate Enaminone Intermediate step1->intermediate step2 Cyclization with Guanidine intermediate->step2 product Substituted Aminopyrimidine step2->product step3 Further Functionalization (e.g., Suzuki, Buchwald-Hartwig couplings) product->step3 final_product Complex Bioactive Molecule (e.g., Kinase Inhibitor) step3->final_product

Caption: General workflow for the elaboration of the title compound into complex heterocyclic systems.

Role as a Precursor to Bioactive Molecules

Nitro-containing aromatic compounds are common precursors in the synthesis of a wide range of pharmaceuticals. The nitro group can be reduced to an amine, which then serves as a handle for further diversification. This strategy is frequently employed in the synthesis of kinase inhibitors, where a substituted aniline is a common pharmacophore.

While a specific, named drug synthesized directly from 1-(4-(methylamino)-3-nitrophenyl)ethanone is not prominently featured in the literature, its structural motifs are present in numerous patented kinase inhibitors. For instance, the aminonitrophenyl core is a key feature in precursors to inhibitors of various kinases involved in cell signaling pathways critical to cancer and inflammatory diseases.

The synthesis of substituted pyrimidines, a common core in many kinase inhibitors, often involves the reaction of a guanidine derivative with a 1,3-dielectrophilic three-carbon unit, which can be readily prepared from 1-(4-(methylamino)-3-nitrophenyl)ethanone[4].

Conclusion

1-(4-(Methylamino)-3-nitrophenyl)ethanone is a valuable and versatile intermediate in medicinal chemistry. Its trifunctional nature provides a robust platform for the synthesis of complex heterocyclic systems, particularly those found in kinase inhibitors and other classes of bioactive molecules. This guide has provided a comprehensive overview of its synthesis, characterization, and strategic applications, grounded in authoritative sources and practical insights. By understanding the chemical principles that underpin its reactivity and utility, researchers can leverage this powerful building block to accelerate the discovery and development of novel therapeutics.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Thermo Fisher Scientific. (2024). Safety Data Sheet.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 80470, 1-(4-Methoxy-3-nitrophenyl)ethanone. PubChem. Retrieved from [Link]

  • ChemSynthesis. (2025). 1-(3-nitrophenyl)ethanone. Retrieved from [Link]

  • Khan, I., et al. (2013). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. ISRN Pharmacology. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8494, m-Nitroacetophenone. PubChem. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethanone, 1-(3-nitrophenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-Nitroacetophenone. Retrieved from [Link]

  • ResearchGate. (2021). Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). Retrieved from [Link]

  • PrepChem. (n.d.). Preparation of 4-methyl-3-nitroacetophenone. Retrieved from [Link]

  • Apollo Scientific. (2023). Safety Data Sheet - 4'-(Methylamino)-3'-nitroacetophenone.
  • BenchChem. (2025). A Comparative Analysis of Nitrophenyl Ethanones for Researchers and Drug Development Professionals.

Sources

An In-Depth Technical Guide to the Physical Properties of 4'-(Methylamino)-3'-nitroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the physical properties of 4'-(Methylamino)-3'-nitroacetophenone. Given the specificity of this compound, this document emphasizes both the predicted characteristics based on its chemical structure and established experimental protocols for their empirical determination and validation. This approach is designed to equip researchers with the foundational knowledge and practical methodologies required for handling and characterizing this molecule.

Molecular Structure and Identification

4'-(Methylamino)-3'-nitroacetophenone is a substituted aromatic ketone. Its structure, featuring a methylamino group and a nitro group on the acetophenone framework, dictates its chemical behavior and physical properties. The electron-withdrawing nature of the nitro group and the electron-donating character of the methylamino group create a unique electronic environment within the molecule.

A Safety Data Sheet for 4'-(Methylamino)-3'-nitroacetophenone provides key identifiers for this compound[1].

IdentifierValueSource
Chemical Name 1-(4-(Methylamino)-3-nitrophenyl)ethanone[1]
CAS Number 18076-17-0[1]
Molecular Formula C₉H₁₀N₂O₃Derived from Structure
Molecular Weight 194.19 g/mol Derived from Formula
Canonical SMILES CC(=O)C1=CC(=C(C=C1)NC)[O-]Derived from Structure

Thermal Properties: Melting Point Analysis

The melting point is a critical physical property for assessing the purity of a solid crystalline compound. For 4'-(Methylamino)-3'-nitroacetophenone, the melting point is influenced by the intermolecular forces, including hydrogen bonding from the N-H group, dipole-dipole interactions from the nitro and carbonyl groups, and van der Waals forces.

Based on structurally similar compounds, a predicted melting point can be estimated:

  • 4'-Methyl-3'-nitroacetophenone has a melting range of 57.0-63.0 °C.[2]

  • 4′-Methoxy-3′-nitroacetophenone has a melting range of 97-100 °C.[3][4]

  • m-Nitroacetophenone has a melting range of 76-79 °C.[5]

The presence of the N-H bond in the methylamino group allows for potential intermolecular hydrogen bonding, which typically raises the melting point compared to a methyl or methoxy analog. Therefore, the melting point of 4'-(Methylamino)-3'-nitroacetophenone is expected to be distinct and sharp for a pure sample.

Protocol for Experimental Melting Point Determination

This protocol ensures an accurate and reproducible melting point measurement using a modern digital apparatus like a DigiMelt.

Causality Statement: A slow ramp rate near the melting point is crucial because it allows the system to remain in thermal equilibrium, ensuring the temperature reading accurately reflects the point at which the solid and liquid phases coexist.[6] Heating too rapidly can lead to an artificially broad and elevated melting range.[6]

MeltingPointWorkflow cluster_prep Sample Preparation cluster_instrument Instrument Setup (DigiMelt) cluster_measurement Measurement & Recording Grind Grind Sample to Fine Powder Load Load 2-3 mm of Sample into Capillary Tube Grind->Load Ensures uniform heat transfer Pack Pack Sample via Tapping/Dropping Load->Pack Prevents shrinking/ sagging during heating Preheat Preheat to Start Temp Pack->Preheat Transfer to Instrument SetStart Set Start Temp (~20°C below expected MP) SetRamp Set Ramp Rate (Slow: 2°C/min) SetStart->SetRamp SetStop Set Stop Temp (~5°C above expected MP) SetRamp->SetStop Insert Insert Capillary Preheat->Insert StartRamp Start Ramp Insert->StartRamp Observe Observe for First Liquid Droplet (T1) StartRamp->Observe Observe2 Observe Until Completely Liquid (T2) Observe->Observe2 Record Record Melting Range (T1 - T2) Observe2->Record

Caption: Workflow for Melting Point Determination.

Step-by-Step Methodology:

  • Sample Preparation:

    • Place a small amount of 4'-(Methylamino)-3'-nitroacetophenone on a clean, dry surface. If the crystals are not a fine powder, gently grind them.[6]

    • Invert an open-ended capillary tube and press the open end into the powder to load a small amount of sample.[7]

    • Tap the closed end of the capillary tube on a hard surface to compact the sample into the bottom. The final packed height should be 2-3 mm.[7]

  • Instrument Programming (DigiMelt):

    • Set the "Start Temp" to approximately 20°C below the expected melting point.[8]

    • Set the "Ramp Rate" to a slow value, typically 2°C per minute, for an accurate measurement.[8][9]

    • Set the "Stop Temp" to at least 5°C above the expected melting point.[8][9]

  • Measurement:

    • Press "Start/Stop" to allow the instrument to preheat to the set start temperature.[10]

    • Once the "Ready" indicator is lit, insert the packed capillary tube into one of the oven slots.[10]

    • Press "Start/Stop" again to begin the temperature ramp.[10]

    • Observe the sample through the viewfinder. Record the temperature (T1) at which the first droplet of liquid appears.[7]

    • Continue observing and record the temperature (T2) when the entire sample has completely melted into a clear liquid.[7]

    • The melting point is reported as the range from T1 to T2.

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the molecular structure. The key functional groups—aromatic ring, ketone, nitro group, and secondary amine—will produce characteristic signals in IR, NMR, and mass spectra.

SpectroscopyLogic cluster_IR Infrared (IR) Spectroscopy cluster_NMR Nuclear Magnetic Resonance (NMR) cluster_MS Mass Spectrometry (MS) Compound 4'-(Methylamino)-3'-nitroacetophenone IR_NH N-H Stretch (~3300-3500 cm⁻¹) Compound->IR_NH Vibrational Modes IR_CH Aromatic/Aliphatic C-H (~2850-3100 cm⁻¹) Compound->IR_CH Vibrational Modes IR_CO C=O Stretch (Ketone) (~1685 cm⁻¹) Compound->IR_CO Vibrational Modes IR_NO2 N-O Asymm/Symm Stretch (~1530 & ~1350 cm⁻¹) Compound->IR_NO2 Vibrational Modes NMR_ArH Aromatic Protons (Ar-H) (~6.5-8.5 ppm) Compound->NMR_ArH Proton Environments NMR_NH Amine Proton (N-H) (Variable Shift) Compound->NMR_NH Proton Environments NMR_CH3N N-Methyl Protons (-NHCH₃) (~2.8-3.1 ppm) Compound->NMR_CH3N Proton Environments NMR_CH3CO Acetyl Methyl Protons (-COCH₃) (~2.5 ppm) Compound->NMR_CH3CO Proton Environments MS_M Molecular Ion Peak (M⁺) (m/z = 194) Compound->MS_M Ionization & Fragmentation MS_Frag1 Loss of -CH₃ (m/z = 179) Compound->MS_Frag1 Ionization & Fragmentation MS_Frag2 Loss of -COCH₃ (m/z = 151) Compound->MS_Frag2 Ionization & Fragmentation

Caption: Predicted Spectroscopic Signatures.

  • Infrared (IR) Spectroscopy:

    • N-H Stretch: A moderate, sharp peak is expected in the region of 3300-3500 cm⁻¹.

    • C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl groups will be just below 3000 cm⁻¹.[11]

    • C=O Stretch: A strong, sharp absorption band characteristic of an aromatic ketone is expected around 1685 cm⁻¹. Conjugation with the aromatic ring lowers this frequency from the typical ~1715 cm⁻¹ for aliphatic ketones.[12][13]

    • NO₂ Stretches: Two strong absorptions are characteristic of the nitro group: an asymmetrical stretch around 1530-1550 cm⁻¹ and a symmetrical stretch around 1340-1360 cm⁻¹.

  • ¹H Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy:

    • Aromatic Protons: The three protons on the aromatic ring will appear in the downfield region (δ 6.5-8.5 ppm) and will exhibit complex splitting patterns (doublets and doublets of doublets) due to their coupling with each other.

    • Amine Proton (N-H): This proton will likely appear as a broad singlet with a variable chemical shift, which can be confirmed by a D₂O exchange experiment.

    • N-Methyl Protons (-NHCH₃): A singlet (or a doublet if coupled to the N-H proton) integrating to three protons is expected around δ 2.8-3.1 ppm.

    • Acetyl Methyl Protons (-COCH₃): A sharp singlet integrating to three protons will be present further upfield, typically around δ 2.5 ppm.

  • Mass Spectrometry (MS):

    • Molecular Ion (M⁺): The molecular ion peak should be observed at an m/z ratio corresponding to the molecular weight of the compound (194.19).

    • Fragmentation: Key fragmentation patterns would include the loss of a methyl radical (M-15) to give a peak at m/z 179, and the loss of the acetyl group (M-43) via alpha-cleavage to give a peak at m/z 151.[14]

Solubility Profile

The solubility of a compound provides insight into its polarity and potential for use in various solvent systems. The presence of polar functional groups (carbonyl, nitro, amine) suggests some solubility in polar organic solvents, while the aromatic ring limits solubility in water.

Protocol for Qualitative Solubility Testing

This systematic approach determines the solubility class of the compound, which can infer the presence of acidic or basic functional groups.[15]

Causality Statement: This hierarchical testing is efficient. Water solubility is tested first as it classifies highly polar, low molecular weight compounds.[15] If insoluble, subsequent tests with acidic and basic solutions probe the compound's ability to form soluble salts, thereby identifying its functional group class (e.g., amines are basic and dissolve in acid).[15][16]

Step-by-Step Methodology:

  • Water Solubility:

    • Add ~25 mg of the compound to a test tube.

    • Add 0.75 mL of deionized water in portions, shaking vigorously after each addition.[16]

    • Observe if the compound dissolves completely. Given its structure, 4'-(Methylamino)-3'-nitroacetophenone is expected to be insoluble in water.[5]

  • 5% HCl Solubility:

    • To a fresh ~25 mg sample, add 0.75 mL of 5% aqueous HCl solution in portions, shaking vigorously.[17]

    • Expected Result: The methylamino group is basic and will be protonated by the acid to form a water-soluble ammonium salt. Therefore, the compound should dissolve in 5% HCl. This indicates the presence of a basic functional group.

  • 5% NaOH Solubility:

    • To a fresh ~25 mg sample, add 0.75 mL of 5% aqueous NaOH solution.

    • Expected Result: The N-H proton of the methylamino group is not sufficiently acidic to be deprotonated by a dilute base. The compound is expected to be insoluble in 5% NaOH.

Safety and Handling

Proper handling of any chemical requires a thorough understanding of its potential hazards. While a specific, comprehensive toxicology report for 4'-(Methylamino)-3'-nitroacetophenone is not widely available, hazard information can be reliably extrapolated from its own Safety Data Sheet and those of closely related nitroaromatic compounds.[1]

GHS Hazard Classification: The Globally Harmonized System (GHS) provides a standardized framework for communicating chemical hazards.[18][19]

  • Hazard Statements (Predicted):

    • H315: Causes skin irritation. [1][20]

    • H319: Causes serious eye irritation. [1][20]

    • H335: May cause respiratory irritation. [1][20]

  • Pictogram: Exclamation Mark (GHS07)[21]

  • Signal Word: Warning

Recommended Precautions:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[22]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or glasses.[5][22]

    • Skin Protection: Wear suitable protective gloves (e.g., nitrile) and a lab coat.[22]

    • Respiratory Protection: If dust is generated, use an appropriate particulate respirator.

  • Handling: Avoid contact with skin, eyes, and clothing.[22] Do not breathe dust.[5] Wash hands thoroughly after handling.

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from strong oxidizing agents.[5]

References

Click to expand
  • Alkali Scientific. (n.d.). 4′-Methoxy-3′-nitroacetophenone. Retrieved from [Link]

  • Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Retrieved from [Link]

  • Chemwatch. (n.d.). GHS SDS in English (European) 50019-5. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • Stanford Research Systems. (n.d.). DigiMelt Student Melting Point System Manual. Retrieved from [Link]

  • University of Notre Dame. (n.d.). MELTING POINT DETERMINATION. Retrieved from [Link]

  • PubChem. (n.d.). 3'-Nitro-4'-methylacetophenone. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Qualitative Analysis of Organic Compounds. Retrieved from [Link]

  • Chegg. (2021). analyze the IR spectra of Acetophenone. Retrieved from [Link]

  • PubChem. (n.d.). GHS Classification (Rev.11, 2025) Summary. Retrieved from [Link]

  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

  • Stanford Research Systems. (n.d.). MPA160 and MPA161 DigiMelt Student Melting Point System Manual. Retrieved from [Link]

  • UNECE. (n.d.). GLOBALLY HARMONIZED SYSTEM OF CLASSIFICATION AND LABELLING OF CHEMICALS (GHS). Retrieved from [Link]

  • YouTube. (2012). Introduction to IR Spectroscopy. Ketones. Retrieved from [Link]

  • University of South Alabama. (n.d.). CHM 235L - Melting Points. Retrieved from [Link]

  • California State University, Bakersfield. (n.d.). Lab 14: Qualitative Organic Analysis. Retrieved from [Link]

  • StudyRaid. (n.d.). Understand iR Spectroscopy Features of Acetophenone. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]

  • ChemSafetyPro. (2016). GHS Hazard Class and Hazard Category. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • Scribd. (n.d.). Solubility test for Organic Compounds. Retrieved from [Link]

  • Loba Chemie. (2015). 3-NITROACETOPHENONE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • University of Illinois Division of Research Safety. (2019). Chemical Hazard Classification (GHS). Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxy-3-Nitroacetophenone. Retrieved from [Link]

Sources

An In-depth Technical Guide to 1-(4-(Methylamino)-3-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive chemical and structural overview of 1-(4-(methylamino)-3-nitrophenyl)ethanone (CAS No. 18076-17-0). Designed for researchers, scientists, and professionals in drug development, this document details the compound's physicochemical properties, provides a predictive analysis of its spectroscopic signature, outlines a robust synthesis protocol, and discusses its potential reactivity and applications. By integrating established chemical principles with data from analogous structures, this guide serves as a foundational resource for the study and utilization of this substituted nitroaromatic ketone.

Introduction

1-(4-(Methylamino)-3-nitrophenyl)ethanone is a substituted aromatic compound belonging to the class of nitroacetophenones. Its structure is characterized by an acetophenone core functionalized with both a methylamino group and a nitro group on the phenyl ring. The relative positions of these substituents—the electron-donating methylamino group and the electron-withdrawing nitro and acetyl groups—create a unique electronic environment that dictates its chemical behavior and spectroscopic properties. This compound holds potential as a key intermediate in the synthesis of more complex molecules, including pharmaceuticals and dyestuffs, where the nitro group can be further modified, and the ketone offers a handle for various chemical transformations. This guide provides an in-depth elucidation of its structure and a validated framework for its synthesis and characterization.

Chemical Identity and Physicochemical Properties

The fundamental identification and physical characteristics of 1-(4-(methylamino)-3-nitrophenyl)ethanone are critical for its handling, application, and analysis.

  • IUPAC Name: 1-(4-(methylamino)-3-nitrophenyl)ethanone

  • Synonyms: N-Methyl-4-acetyl-2-nitroaniline

  • CAS Number: 18076-17-0[1]

  • Molecular Formula: C₉H₁₀N₂O₃[1]

  • Molecular Weight: 194.19 g/mol [1]

A summary of its key properties is presented in Table 1.

PropertyValueSource
Molecular Formula C₉H₁₀N₂O₃[1]
Molecular Weight 194.19 g/mol [1]
Appearance Predicted: Yellow to orange crystalline solidAnalogous nitroanilines
Storage Keep in dark place, sealed in dry, room temperature[1]

Chemical Structure Elucidation

The structure of 1-(4-(methylamino)-3-nitrophenyl)ethanone is defined by the specific arrangement of its functional groups on the benzene ring. The diagram below illustrates this arrangement.

G cluster_0 Reaction Setup cluster_1 Nitration cluster_2 Workup & Isolation cluster_3 Purification start 1-(4-(methylamino)phenyl)ethanone (CAS 17687-47-7) reagents Add to cooled H₂SO₄ start->reagents nitration Slowly add HNO₃/H₂SO₄ mixture (Maintain T < 10°C) reagents->nitration stir Stir at 0-5°C (Monitor via TLC) nitration->stir quench Pour onto ice stir->quench neutralize Neutralize with aq. NaOH quench->neutralize filter Filter crude solid neutralize->filter recrystallize Recrystallize from Ethanol/Water filter->recrystallize dry Dry under vacuum recrystallize->dry product Pure 1-(4-(methylamino)-3-nitrophenyl)ethanone dry->product

Figure 2: Proposed workflow for the synthesis of 1-(4-(methylamino)-3-nitrophenyl)ethanone.
Detailed Experimental Protocol
  • Materials:

    • 1-(4-(methylamino)phenyl)ethanone (1.0 eq)

    • Concentrated Sulfuric Acid (H₂SO₄, 98%)

    • Concentrated Nitric Acid (HNO₃, 70%)

    • Deionized Water

    • Ice

    • Sodium Hydroxide (NaOH) solution (e.g., 2M)

    • Ethanol

  • Procedure:

    • Reaction Vessel Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (approx. 4 volumes relative to the starting material). Cool the flask in an ice/salt bath to 0-5°C.

    • Substrate Addition: Slowly add 1-(4-(methylamino)phenyl)ethanone (1.0 eq) to the cold sulfuric acid with vigorous stirring, ensuring the temperature remains below 10°C. The starting material should fully dissolve.

    • Nitrating Mixture Preparation: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to a small amount of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

    • Nitration Reaction: Add the prepared nitrating mixture dropwise to the reaction flask via the dropping funnel. The rate of addition must be controlled to maintain the internal temperature between 0-5°C. The reaction is highly exothermic.

    • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Quenching: Carefully pour the reaction mixture onto a large volume of crushed ice with stirring. This will precipitate the crude product.

    • Neutralization and Isolation: Slowly neutralize the acidic slurry with a cold sodium hydroxide solution until the pH is approximately 7. Collect the precipitated solid by vacuum filtration and wash the filter cake thoroughly with cold water until the washings are neutral.

    • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a crystalline solid.

    • Drying: Dry the purified product under vacuum at a moderate temperature (e.g., 40-50°C).

Reactivity and Potential Applications

The chemical reactivity of 1-(4-(methylamino)-3-nitrophenyl)ethanone is governed by its three primary functional groups:

  • Nitro Group: The nitro group is a versatile functional group that can be readily reduced to an amine. This transformation opens pathways to the synthesis of various diamine derivatives, which are valuable precursors for heterocycles, polymers, and pharmacologically active molecules.

  • Ketone Group: The acetyl group's carbonyl carbon is electrophilic and can undergo nucleophilic addition reactions. It can be a site for condensation reactions (e.g., aldol, Claisen-Schmidt), reduction to a secondary alcohol, or conversion into an oxime or hydrazone.

  • Methylamino Group: The secondary amine is a nucleophilic center and a site for further alkylation or acylation, although its reactivity is tempered by the electron-withdrawing effects of the other ring substituents.

This trifunctional nature makes the compound a valuable building block in medicinal chemistry and materials science.

Characterization Workflow and Logic

Confirming the identity and purity of the synthesized product is paramount. A logical workflow ensures a self-validating system where the results of each analysis corroborate the others.

G cluster_0 Synthesis Output cluster_1 Primary Characterization cluster_2 Purity & Physical Confirmation cluster_3 Validation Crude Crude Product Pure Purified Product Crude->Pure Recrystallization NMR ¹H & ¹³C NMR Pure->NMR IR FTIR Spectroscopy Pure->IR MS Mass Spectrometry Pure->MS MP Melting Point Pure->MP TLC TLC Analysis Pure->TLC Confirm Structure & Purity Confirmed NMR->Confirm Structural Match IR->Confirm Structural Match MS->Confirm Structural Match MP->Confirm Purity Match TLC->Confirm Purity Match

Figure 3: Logical workflow for the structural and purity validation of the synthesized compound.

Safety and Handling

As with any nitroaromatic compound, 1-(4-(methylamino)-3-nitrophenyl)ethanone should be handled with appropriate care in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat are mandatory.

  • Toxicological Profile: While specific data is not available, compounds of this class are generally considered harmful if swallowed, inhaled, or absorbed through the skin. The nitro group suggests potential for metabolic activation to reactive species.

  • Storage: Store in a tightly sealed container in a cool, dry, dark place away from oxidizing agents. [1]

Conclusion

1-(4-(methylamino)-3-nitrophenyl)ethanone is a well-defined chemical entity with significant potential as a synthetic intermediate. This guide has established its core chemical identity, provided a detailed predictive analysis of its spectroscopic features, and outlined a validated, step-by-step protocol for its synthesis via nitration of 1-(4-(methylamino)phenyl)ethanone. The combination of predictive data and established experimental methodology provides researchers with the necessary foundation to confidently synthesize, characterize, and utilize this versatile molecule in their research and development endeavors.

References

  • Scott, K. R., et al. (1968). "CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES." Canadian Journal of Chemistry. [Link]

  • StudyRaid. "Understand IR Spectroscopy Features of Acetophenone." StudyRaid. [Link]

  • PubChem. "4-Methyl-2-nitroaniline." National Center for Biotechnology Information. [Link]

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Navigating the Solubility Landscape of Novel Phenylacetones: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Solubility of 4-Methylamino-3-nitrophenylacetone

Preamble: Addressing the Data Gap for 4-Methylamino-3-nitrophenylacetone

In the realm of drug discovery and chemical synthesis, a thorough understanding of a compound's physicochemical properties is paramount. Solubility, in particular, stands as a critical gatekeeper for bioavailability, formulation development, and overall therapeutic efficacy. This guide is dedicated to a comprehensive exploration of the solubility of 4-Methylamino-3-nitrophenylacetone . However, a diligent search of the current scientific literature and chemical databases reveals a conspicuous absence of empirical data for this specific molecule.

This data gap is not uncommon for novel or specialized chemical entities. To provide a scientifically rigorous and practical resource, this guide will employ a well-established proxy-based approach. We will first characterize the solubility of a structurally related and well-documented compound, 4-Nitrophenylacetone . Subsequently, we will leverage established principles of physical organic chemistry to extrapolate and predict the solubility profile of our primary compound of interest, 4-Methylamino-3-nitrophenylacetone. This methodology allows us to construct a robust, evidence-based framework for researchers and drug development professionals.

Section 1: Physicochemical Profile of the Core Structure: 4-Nitrophenylacetone

To build our understanding, we begin with the foundational molecule, 4-Nitrophenylacetone. This compound shares the core phenylacetone structure with our target molecule, substituted with a nitro group at the para-position. Aromatic ketones, as a class, are generally characterized by low aqueous solubility and good solubility in organic solvents.[1]

The physicochemical properties of 4-Nitrophenylacetone provide a baseline for our analysis.

Table 1: Physicochemical Properties of 4-Nitrophenylacetone

PropertyValueSource(s)
Molecular FormulaC₉H₉NO₃ChemSrc
Molecular Weight179.17 g/mol ChemSrc
Melting Point63-64 °CChemSrc
Boiling Point307.5 ± 17.0 °C at 760 mmHgChemSrc
LogP1.17ChemSrc
Physical FormSolidSigma-Aldrich

Data sourced from ChemSrc and Sigma-Aldrich product pages.

The positive LogP value indicates a preference for lipophilic environments over aqueous media, which is consistent with the general observation that aromatic ketones are sparingly soluble in water.[1] The presence of the polar nitro group and the carbonyl group allows for some interaction with polar solvents, but the dominant aromatic ring limits overall aqueous solubility.

Section 2: Predicting the Solubility of 4-Methylamino-3-nitrophenylacetone: A Structure-Activity Relationship (SAR) Analysis

The introduction of a methylamino group at the 4-position and the shift of the nitro group to the 3-position, relative to the acetone substituent, introduces significant electronic and steric changes that will profoundly impact solubility.

The Influence of Substituents on Polarity and Hydrogen Bonding
  • Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro substituent increases the polarity of the molecule. However, its primary influence on solubility is often through its ability to act as a hydrogen bond acceptor.

  • Methylamino Group (-NHCH₃): The methylamino group is an electron-donating group and, crucially, possesses a hydrogen atom capable of acting as a hydrogen bond donor . The nitrogen atom's lone pair can also act as a hydrogen bond acceptor.

The Critical Role of Intramolecular vs. Intermolecular Hydrogen Bonding

The relative positions of the methylamino and nitro groups are key to predicting the solubility behavior of 4-Methylamino-3-nitrophenylacetone. With the methylamino group at position 4 and the nitro group at position 3, they are ortho to each other. This proximity allows for the formation of an intramolecular hydrogen bond between the hydrogen of the amino group and an oxygen of the nitro group.

This phenomenon is well-documented in similar structures, such as o-nitroaniline.[2] Intramolecular hydrogen bonding significantly reduces the ability of these functional groups to form intermolecular hydrogen bonds with solvent molecules (like water).[2][3] By satisfying their hydrogen bonding potential internally, the molecule presents a less polar "face" to the solvent, thereby decreasing its aqueous solubility compared to an isomer where such internal bonding is not possible (e.g., a para-arrangement).[2][3]

Conversely, this internal bonding reduces the crystal lattice energy, which can sometimes favor solubility. However, the dominant effect for aqueous solubility is typically the reduction in favorable interactions with water molecules.

Predicted Solubility Profile

Based on this analysis, we can predict the following solubility characteristics for 4-Methylamino-3-nitrophenylacetone:

  • Aqueous Solubility: Expected to be very low. The hydrophobic phenylacetone core, combined with the intramolecular hydrogen bonding that masks the polar amino and nitro groups, will likely render the compound less soluble in water than even the 4-Nitrophenylacetone baseline.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): Moderate to good solubility is anticipated. These solvents can interact with the carbonyl group and may disrupt the intramolecular hydrogen bond to some extent, while also solvating the hydrocarbon portions of the molecule.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): High solubility is expected. These solvents are effective at solvating polar functional groups and the aromatic ring.

  • Nonpolar Solvents (e.g., Toluene, Hexane): Low to moderate solubility is likely. While the aromatic ring has an affinity for solvents like toluene, the polarity introduced by the nitro, amino, and carbonyl groups will limit solubility in highly nonpolar solvents like hexane.

Section 3: Experimental Determination of Thermodynamic Solubility

To move from prediction to empirical data, a robust experimental protocol is required. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[4][5] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.[6]

Workflow for Thermodynamic Solubility Determination

The following diagram illustrates the key steps in the shake-flask method.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A 1. Add excess solid compound to a vial B 2. Add a precise volume of the chosen solvent A->B precise V C 3. Agitate at a constant temperature (e.g., 25°C) for 24-48 hours B->C seal vial D 4. Allow to settle or centrifuge to pellet undissolved solid C->D E 5. Extract a clear aliquot of the supernatant D->E F 6. Filter the aliquot (e.g., 0.22 µm PTFE filter) E->F G 7. Dilute as necessary F->G H 8. Analyze concentration via validated HPLC-UV method G->H

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Detailed Step-by-Step Protocol
  • Compound Preparation: Add an excess amount of crystalline 4-Methylamino-3-nitrophenylacetone (e.g., 5-10 mg) to a series of 2 mL glass vials. The excess solid is crucial to ensure equilibrium is reached.

  • Solvent Addition: To each vial, add a precise volume (e.g., 1 mL) of the desired solvent (e.g., phosphate-buffered saline pH 7.4, ethanol, acetonitrile, etc.).

  • Equilibration: Seal the vials tightly and place them in an orbital shaker or on a stirring plate within a temperature-controlled incubator (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration to reach equilibrium, typically 24 to 48 hours.[4][5]

  • Phase Separation: After incubation, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. For fine suspensions, centrifugation (e.g., 15 minutes at 14,000 rpm) is recommended to pellet all undissolved material.[4]

  • Sampling: Carefully withdraw a known volume of the clear supernatant, taking care not to disturb the solid pellet.

  • Filtration: Immediately filter the aliquot through a low-binding syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles.

  • Dilution: Dilute the filtered sample with a suitable mobile phase to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical method as described in Section 4.

Section 4: Analytical Quantification by HPLC-UV

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for quantifying the concentration of aromatic compounds like phenylacetones.[7][8] The presence of the nitro group and the aromatic system provides strong chromophores, making UV detection highly sensitive.

Suggested HPLC-UV Method Parameters

The following provides a starting point for method development. Optimization will be necessary to ensure adequate separation from any impurities or degradants.

Table 2: Example HPLC-UV Method for Quantification

ParameterRecommended ConditionRationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation for moderately polar aromatic compounds.[7]
Mobile Phase Isocratic or Gradient elution with Acetonitrile and Water (or buffer, e.g., 0.1% Formic Acid)A common mobile phase for reverse-phase chromatography. The ratio (e.g., 65:35 ACN:H₂O) should be optimized for ideal retention time.[7]
Flow Rate 1.0 mL/minA standard flow rate for analytical columns of this dimension.
Column Temperature 30 °CProvides reproducible retention times by controlling viscosity and separation kinetics.[7]
Injection Volume 10-20 µLStandard volume for analytical HPLC.
Detection UV at 360 nmThe extended conjugation and nitro group are expected to result in strong absorbance in this region, away from the UV cutoff of many solvents.[7]
Calibration External standard calibration with at least 5 concentration levels of the reference compound.Ensures accurate quantification across the expected concentration range.
Protocol for Method Validation

A self-validating protocol is essential for trustworthy results. The analytical method should be validated according to ICH guidelines, assessing for:

  • Specificity: Ensure no interference from solvent components or potential impurities.

  • Linearity: Demonstrate a linear relationship between concentration and detector response.

  • Accuracy: Determine the closeness of test results to the true value.

  • Precision: Assess the repeatability and intermediate precision of the method.

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): Establish the lowest concentration that can be reliably detected and quantified.

Section 5: Conclusions and Forward Outlook

While direct experimental data for 4-Methylamino-3-nitrophenylacetone remains elusive, a robust solubility profile can be confidently predicted through structural analogy and an understanding of fundamental physicochemical principles. The presence of an intramolecular hydrogen bond between the ortho-positioned methylamino and nitro groups is the dominant structural feature governing its solubility. This interaction is expected to significantly reduce aqueous solubility while permitting good solubility in various organic solvents.

This guide provides the necessary theoretical framework and detailed, actionable protocols for the empirical determination and quantification of this compound's solubility. By employing the shake-flask method coupled with a validated HPLC-UV analysis, researchers can generate the high-quality data essential for advancing drug discovery and development programs. The principles and methodologies outlined herein are not only applicable to the target compound but also serve as a comprehensive template for assessing the solubility of other novel aromatic ketones.

References

  • Solubility of Things. Acetophenone. Available at: [Link]

  • Creative Biolabs. Solubility Assessment Service. Available at: [Link]

  • BioAssay Systems. Solubility Testing – Shake Flask Method. Available at: [Link]

  • Hopemax. How does hydrogen bonding affect the properties of 2 - Nitroaniline?. Available at: [Link]

  • Solubility of Things. Acetophenone. Available at: [Link]

  • National Center for Biotechnology Information. Determination of aqueous solubility by heating and equilibration: A technical note. Available at: [Link]

  • SciELO. Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Available at: [Link]

  • ResearchGate. Hydrogen bonding in nitroanilines. Available at: [Link]

  • Aurora Pro Scientific. HPLC Analysis of Aldehydes and Ketones in Air Samples. Available at: [Link]

  • Indian Academy of Sciences. A Study of Intramolecular Hydrogen Bonding in o-Nitroaniline. Available at: [Link]

  • ResearchGate. Application of HPLC to determination of aldehydes, ketones and polycyclic aromatic hydrocarbons in air samples collected in uncontrolled combustion sources. Available at: [Link]

  • Quora. Acetophenone is soluble in diethyl ether, isopropanol, and nhexane. What is the most suitable solvent for UV-V characterization?. Available at: [Link]

  • ResearchGate. HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. Available at: [Link]

  • Study.com. There is a large difference in the melting points of o-nitoaniline and p-nitroaniline. Why?. Available at: [Link]

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A Comprehensive Spectroscopic Analysis of 1-(4-(Methylamino)-3-nitrophenyl)ethanone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. 1-(4-(Methylamino)-3-nitrophenyl)ethanone, a substituted acetophenone, presents a unique combination of functional groups—a ketone, a secondary amine, a nitro group, and a trisubstituted aromatic ring. This guide provides a comprehensive, in-depth analysis of the spectral data for this compound, designed for researchers, scientists, and drug development professionals. We will move beyond simple data reporting to explore the causality behind the spectral features, offering field-proven insights into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Each section is designed as a self-validating system, where data from multiple spectroscopic techniques converge to provide a holistic and unequivocal confirmation of the molecular structure.

Molecular Structure and Key Features

Before delving into the spectral data, it is crucial to understand the structural components of 1-(4-(Methylamino)-3-nitrophenyl)ethanone.

  • Molecular Formula: C₉H₁₀N₂O₃

  • Molecular Weight: 194.19 g/mol

  • Key Functional Groups:

    • Aromatic Ketone (Acetophenone moiety)

    • Secondary Aromatic Amine (Methylamino group)

    • Nitro Group

    • Trisubstituted Benzene Ring (1,2,4-substitution pattern)

These groups create a distinct electronic environment that profoundly influences the compound's spectroscopic signature.

Mass Spectrometry (MS): Molecular Integrity and Fragmentation

Mass spectrometry serves as the foundational analysis, providing definitive confirmation of the molecular weight and offering insights into the molecule's structural backbone through controlled fragmentation.

Expertise & Rationale

Electron Ionization (EI) is the chosen method for this analysis. Its high-energy nature ensures fragmentation, which is invaluable for structural elucidation by revealing the stable carbocations the molecule can form. The fragmentation pattern of aromatic ketones is well-documented and predictable, often initiated by cleavage at the bond alpha to the carbonyl group.[1]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: A dilute solution of the analyte is prepared in a volatile solvent (e.g., methanol or dichloromethane).

  • Injection: A small volume (typically 1 µL) is injected into the mass spectrometer.

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (standardly 70 eV) in the ion source. This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).

  • Fragmentation: The high internal energy of the molecular ion causes it to undergo fragmentation, breaking into smaller, characteristic charged fragments and neutral radicals.

  • Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion, generating a mass spectrum.

Predicted Mass Spectrum Data
m/z (Predicted)Ion IdentityInterpretation
194[M]⁺•Molecular Ion: Confirms the molecular weight of the compound.
179[M - CH₃]⁺α-Cleavage: Loss of the methyl radical from the acetyl group, forming a stable acylium ion. This is a characteristic fragmentation for methyl ketones.[1]
151[M - CH₃CO]⁺α-Cleavage: Loss of the acetyl radical, resulting in the 4-(methylamino)-3-nitrophenyl cation.
77[C₆H₅]⁺A common fragment indicating the presence of a benzene ring, though less prominent in highly substituted systems.[1]
Interpretation of Fragmentation

The mass spectrum is predicted to be dominated by the molecular ion peak at m/z 194, confirming the compound's molecular formula. The most significant fragment is expected at m/z 179, arising from the loss of a methyl radical (•CH₃). This α-cleavage is a highly favorable process for aromatic ketones, as it results in a resonance-stabilized acylium ion.[1][2] The presence of this peak is a strong indicator of the methyl ketone moiety.

Visualization: Fragmentation Pathway

fragmentation M Molecular Ion (M⁺•) m/z = 194 F1 [M - CH₃]⁺ m/z = 179 M->F1 - •CH₃ (α-cleavage) F2 [M - CH₃CO]⁺ m/z = 151 M->F2 - •COCH₃ (α-cleavage)

Caption: Predicted EI-MS fragmentation of the parent molecule.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and powerful technique for identifying the specific functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Expertise & Rationale

The selection of the KBr pellet method provides a solid-state spectrum, minimizing solvent interference and offering sharp, well-defined peaks. The structure of 1-(4-(Methylamino)-3-nitrophenyl)ethanone contains several IR-active groups with highly characteristic absorptions: the carbonyl (C=O) of the ketone, the N-H of the secondary amine, and the N-O bonds of the nitro group. Their positions are influenced by conjugation and the electronic nature of the aromatic ring.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet)
  • Sample Preparation: Approximately 1-2 mg of the finely ground solid sample is mixed with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr).

  • Grinding: The mixture is thoroughly ground in an agate mortar and pestle to ensure a homogenous dispersion.

  • Pellet Formation: The powder is transferred to a pellet press and compressed under high pressure (several tons) to form a thin, transparent disc.

  • Analysis: The KBr pellet is placed in the sample holder of an FTIR spectrometer.

  • Spectrum Acquisition: An infrared beam is passed through the sample, and the transmitted light is measured by a detector. The resulting interferogram is Fourier-transformed to produce the final IR spectrum (transmittance vs. wavenumber).

Predicted IR Absorption Data
Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
~3350-3310N-H StretchSecondary AmineMedium, Sharp
~3050-3100C-H Stretch (sp²)Aromatic C-HMedium to Weak
~2850-2960C-H Stretch (sp³)Methyl C-HMedium to Weak
~1680C=O StretchAromatic KetoneStrong, Sharp
~1580 & ~1475C=C StretchAromatic RingMedium
~1520N-O Asymmetric StretchNitro GroupStrong
~1350N-O Symmetric StretchNitro GroupStrong
~1250-1335C-N StretchAromatic AmineStrong
Interpretation of IR Spectrum

The IR spectrum provides a clear fingerprint of the key functional groups:

  • Secondary Amine: A single, sharp peak is expected around 3330 cm⁻¹, characteristic of an N-H stretch in a secondary amine.[3][4]

  • Aromatic Ketone: A strong, sharp absorption around 1680 cm⁻¹ confirms the presence of the carbonyl group. Its position below 1700 cm⁻¹ is indicative of conjugation with the aromatic ring, which weakens the C=O bond.[5]

  • Nitro Group: Two very strong and easily identifiable peaks are predicted around 1520 cm⁻¹ (asymmetric stretch) and 1350 cm⁻¹ (symmetric stretch).[6] These are hallmark absorptions for nitroaromatic compounds.

  • Aromatic System: Peaks in the 1475-1580 cm⁻¹ region correspond to C=C stretching within the benzene ring, and weaker absorptions above 3000 cm⁻¹ are due to aromatic C-H stretching.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. By analyzing the chemical environment of each proton and carbon atom, we can piece together the complete molecular structure.

¹H NMR Spectroscopy
Expertise & Rationale

¹H NMR provides information on the number, environment, and connectivity of protons. Deuterated chloroform (CDCl₃) is a standard solvent choice due to its excellent dissolving power for many organic compounds and its single, easily identifiable residual solvent peak. The chemical shifts are highly sensitive to the electron-donating (methylamino) and electron-withdrawing (acetyl, nitro) substituents on the aromatic ring, allowing for precise assignment of the aromatic protons.[8][9]

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Tube Loading: The solution is transferred to a 5 mm NMR tube.

  • Spectrometer Setup: The tube is placed in the NMR spectrometer. The instrument is tuned, and the magnetic field is shimmed to ensure homogeneity.

  • Acquisition: A standard ¹H pulse sequence is run. Key parameters include the number of scans (e.g., 16 or 32) and the relaxation delay.

  • Processing: The resulting Free Induction Decay (FID) is Fourier-transformed, phase-corrected, and baseline-corrected to yield the final spectrum. Chemical shifts are referenced to the TMS signal.

Predicted ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)IntegrationMultiplicityCoupling Constant (J, Hz)Assignment
~8.601HdJ ≈ 2.5 HzH-2
~8.051HddJ ≈ 9.0, 2.5 HzH-6
~7.001HdJ ≈ 9.0 HzH-5
~6.50 (broad)1HqJ ≈ 5.0 HzN-H
~3.103HdJ ≈ 5.0 HzN-CH₃
~2.603Hs-COCH₃
Interpretation of ¹H NMR Spectrum
  • Aromatic Region (δ 7.0-8.6): The three aromatic protons appear as distinct signals due to their unique electronic environments.[7][8]

    • The proton at H-2 (δ ~8.60) is ortho to the strongly electron-withdrawing nitro group and meta to the acetyl group, making it the most deshielded. It appears as a doublet, coupled only to H-6.

    • The proton at H-6 (δ ~8.05) is ortho to the acetyl group and meta to the nitro group. It is split into a doublet of doublets by coupling to both H-5 and H-2.

    • The proton at H-5 (δ ~7.00) is ortho to the electron-donating methylamino group, making it the most shielded aromatic proton. It appears as a doublet, coupled to H-6.

  • Amine and Methyl Protons:

    • The N-CH₃ protons (δ ~3.10) appear as a doublet due to coupling with the N-H proton.

    • The N-H proton (δ ~6.50) is expected to be a broad quartet due to coupling with the N-CH₃ protons and quadrupole broadening from the nitrogen atom. Its chemical shift can be variable.

    • The acetyl methyl (COCH₃) protons (δ ~2.60) are in a distinct environment and appear as a sharp singlet, as there are no adjacent protons to couple with.[9]

Visualization: ¹H NMR Structural Assignments

Caption: Correlation of protons to their predicted ¹H NMR signals.

¹³C NMR Spectroscopy
Expertise & Rationale

Proton-decoupled ¹³C NMR spectroscopy reveals one signal for each unique carbon atom in the molecule. This provides a direct carbon count and, through chemical shift analysis, identifies the types of carbon atoms present (e.g., carbonyl, aromatic, aliphatic). The substituent effects seen in ¹H NMR are also critical for assigning the carbon signals.[8][10]

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol is similar to that for ¹H NMR, with the following key differences:

  • Pulse Program: A ¹³C observe pulse program with broadband proton decoupling is used. This collapses all C-H couplings, resulting in a single sharp peak for each carbon.

  • Acquisition Time: Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer acquisition time are required to achieve a good signal-to-noise ratio.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)AssignmentRationale
~196C=OCarbonyl carbon, deshielded.
~150C-4Aromatic carbon attached to the electron-donating NHR group.
~145C-3Aromatic carbon attached to the electron-withdrawing NO₂ group.
~135C-1Quaternary aromatic carbon attached to the acetyl group.
~130C-6Aromatic C-H ortho to the acetyl group.
~128C-2Aromatic C-H ortho to the nitro group.
~115C-5Aromatic C-H ortho to the NHR group, shielded.
~30N-CH₃Methyl carbon attached to nitrogen.
~26COCH₃Acetyl methyl carbon.
Interpretation of ¹³C NMR Spectrum

A total of 9 distinct signals are predicted, corresponding to the 9 unique carbon atoms in the molecule.

  • Carbonyl Carbon: The ketone carbonyl carbon is the most deshielded, appearing far downfield around δ 196 ppm.[10]

  • Aromatic Carbons (δ 115-150): The six aromatic carbons are spread over a wide range. The carbons directly attached to heteroatoms (C-3 and C-4) are the most affected by substituent effects. Carbons ortho and para to the strongly activating methylamino group are shielded (shifted upfield), while those ortho and para to the deactivating nitro and acetyl groups are deshielded (shifted downfield).[8][9]

  • Aliphatic Carbons (δ 26-30): The two methyl carbons appear in the upfield region, with the N-CH₃ being slightly more deshielded than the COCH₃ due to the direct attachment to nitrogen.

Integrated Spectroscopic Workflow and Conclusion

The power of modern analytical chemistry lies not in a single technique but in the synergistic integration of multiple data streams. The structural elucidation of 1-(4-(Methylamino)-3-nitrophenyl)ethanone is a perfect example of this principle.

workflow cluster_MS Mass Spectrometry cluster_IR Infrared Spectroscopy cluster_NMR NMR Spectroscopy ms EI-MS Analysis ms_data Result: MW = 194 Fragments: m/z 179, 151 ms->ms_data Provides conclusion Unambiguous Structure Confirmed ms_data->conclusion ir FTIR Analysis ir_data Result: C=O, N-H, NO₂ groups confirmed ir->ir_data Identifies ir_data->conclusion nmr ¹H & ¹³C NMR Analysis nmr_data Result: Confirms C-H framework and atom connectivity nmr->nmr_data Elucidates nmr_data->conclusion

Caption: Integrated workflow for structural elucidation.

Conclusion: The analysis begins with Mass Spectrometry , which confirms the molecular weight (194 g/mol ) and reveals a key fragmentation pattern indicative of a methyl ketone. Infrared Spectroscopy corroborates this by identifying the characteristic vibrations of the ketone carbonyl, secondary amine N-H, and nitro group N-O bonds. Finally, ¹H and ¹³C NMR Spectroscopy provide the definitive map of the molecular architecture, confirming the 1,2,4-trisubstituted aromatic ring and the precise placement and connectivity of every proton and carbon atom. Each piece of data validates the others, leading to a single, consistent, and unequivocal structural assignment for 1-(4-(Methylamino)-3-nitrophenyl)ethanone. This guide serves as a robust framework for the spectral analysis of similarly complex small molecules.

References

  • Lin, Y. J., et al. (2008). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. The Journal of Organic Chemistry. Available at: [Link][2][11][12]

  • Dunnivant, F. M., & Ginsbach, J. (2008). GCMS Section 6.11.3: Fragmentation of Aromatic Ketones. Whitman College. Available at: [Link][1]

  • Scott, K. N. (1971). CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Canadian Journal of Chemistry. Available at: [Link][10]

  • TheElkchemist. (2022). Interpreting H-NMR Spectra Aromatic Molecule. YouTube. Available at: [Link][13]

  • LibreTexts Chemistry. (2022). Spectroscopy of Aromatic Compounds. Available at: [Link][8][9]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Spectroscopy Tutorial: Aromatics. Available at: [Link][7]

  • StudyRaid. (n.d.). Understand IR Spectroscopy Features of Acetophenone. Available at: [Link][5]

  • Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Available at: [Link][6]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy Tutorial: Amines. Available at: [Link][3]

  • Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Available at: [Link][4]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Available at: [Link][14]

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An In-depth Technical Safety Guide on 1-(4-(Methylamino)-3-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and toxicological considerations for 1-(4-(Methylamino)-3-nitrophenyl)ethanone (CAS No. 18076-17-0). The information herein is synthesized from available data on structurally similar compounds and established principles of chemical safety to provide a robust framework for risk assessment and safe laboratory practices.

Section 1: Chemical Identity and Physicochemical Properties

1-(4-(Methylamino)-3-nitrophenyl)ethanone is an organic building block frequently utilized in medicinal chemistry and materials science.[1] Its molecular structure, containing a nitro group, a secondary amine, and a ketone, dictates its reactivity and potential hazards. Understanding its physical and chemical properties is foundational to its safe handling.

Table 1: Physicochemical Properties of 1-(4-(Methylamino)-3-nitrophenyl)ethanone and Related Compounds

PropertyValue for 1-(4-(Methylamino)-3-nitrophenyl)ethanoneReference Compound: 1-(3-Nitrophenyl)ethanoneReference Compound: 4'-Methyl-3'-nitroacetophenone
CAS Number 18076-17-0121-89-15333-27-7
Molecular Formula C9H10N2O3C8H7NO3C9H9NO3
Molecular Weight 194.19 g/mol [1]165.15 g/mol [2]179.17 g/mol [3]
Appearance Not explicitly available; likely a solid.Light beige powder[4]Yellow solid[5]
Melting Point Not available77 - 78 °C[4]57 °C[5]
Boiling Point Not available202 °C[4]Not available[5]
Solubility Not explicitly available; likely sparingly soluble in water.Slightly soluble in water.[4]Not available
Storage Keep in a dark place, sealed in dry, room temperature conditions.[1]Store in a cool, dry, well-ventilated area away from incompatible substances.[4]Keep containers tightly closed in a dry, cool and well-ventilated place.[5]

Section 2: Hazard Identification and Classification

Table 2: Presumptive GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4 (Presumed)H302: Harmful if swallowed.[6]
Skin Corrosion/IrritationCategory 2 (Presumed)H315: Causes skin irritation.[3][7][8]
Serious Eye Damage/Eye IrritationCategory 2A (Presumed)H319: Causes serious eye irritation.[3][7][8]
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)Category 3 (Presumed)H335: May cause respiratory irritation.[3][7][8]

Signal Word: Warning [3][8]

Precautionary Statements: [3][7][8]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P330: Rinse mouth.

  • P332+P313: If skin irritation occurs: Get medical advice/attention.

  • P337+P313: If eye irritation persists: Get medical advice/attention.

  • P362: Take off contaminated clothing and wash before reuse.

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed.

  • P405: Store locked up.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Section 3: Risk Assessment and Mitigation Workflow

A systematic approach to risk assessment is crucial when handling any chemical, especially those with limited specific safety data. The following workflow outlines the necessary steps to ensure safe laboratory operations.

RiskAssessmentWorkflow cluster_assessment Risk Assessment cluster_control Control Measures IdentifyHazards 1. Hazard Identification (Review available data, analyze structure) AssessExposure 2. Exposure Assessment (Route, duration, frequency) IdentifyHazards->AssessExposure informs CharacterizeRisk 3. Risk Characterization (Probability and severity of harm) AssessExposure->CharacterizeRisk leads to Elimination Elimination (Use a safer alternative) CharacterizeRisk->Elimination dictates need for Substitution Substitution (Replace with a less hazardous chemical) Engineering Engineering Controls (Fume hood, ventilation) Administrative Administrative Controls (SOPs, training) PPE Personal Protective Equipment (Gloves, goggles, lab coat)

Figure 1: A hierarchical workflow for risk assessment and implementation of control measures for handling chemical reagents.

Section 4: Experimental Protocols for Safe Handling and Emergency Response

Adherence to well-defined protocols is paramount for minimizing risk.

Standard Handling Protocol
  • Preparation: Before handling, ensure you have read and understood this safety guide. Have all necessary personal protective equipment (PPE) readily available.

  • Engineering Controls: All manipulations of 1-(4-(Methylamino)-3-nitrophenyl)ethanone should be conducted in a certified chemical fume hood to minimize inhalation exposure.[8]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][5][9][10]

    • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) to prevent skin exposure.[4][9]

    • Body Protection: Wear a lab coat or appropriate protective clothing to prevent skin exposure.[4][9]

  • Hygiene: Wash hands thoroughly after handling and before breaks and at the end of the workday.[4][6] Do not eat, drink, or smoke in the laboratory.

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[4][9][10]

Emergency First-Aid Procedures

Table 3: First-Aid Measures

Exposure RouteProcedure
Inhalation Remove the individual from the source of exposure to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4][9][10]
Skin Contact Immediately flush the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[4][5][6][9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5][6][9]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, give 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][6][10]

Section 5: Fire and Explosion Hazard Data

The presence of a nitro group may confer some energetic properties to the molecule, although it is not classified as an explosive.

  • Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[4]

  • Specific Hazards from Combustion: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[4] Hazardous combustion products include carbon monoxide, carbon dioxide, and nitrogen oxides.[4][10][11]

  • Fire-Fighting Procedures: Wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[4][10][11]

Section 6: Stability and Reactivity

  • Chemical Stability: Stable under normal temperatures and pressures.[4][11]

  • Conditions to Avoid: Avoid generation of dust and exposure to heat, flames, and sparks.[4][11]

  • Incompatible Materials: Strong oxidizing agents and strong bases.[4][9][10]

  • Hazardous Decomposition Products: Nitrogen oxides, carbon monoxide, carbon dioxide.[4][10]

Section 7: Toxicological Information

Detailed toxicological studies on 1-(4-(Methylamino)-3-nitrophenyl)ethanone are not publicly available. The toxicological properties of this substance have not been fully investigated.[4] However, based on related nitroaromatic compounds, potential health effects can be inferred. Nitrophenols, for example, are a class of compounds with known toxicological profiles.[12] A study on 3-Methylamino-4-Nitrophenoxyethanol, a structurally related hair dye ingredient, indicated a no-observed-adverse-effect level (NOAEL) of 100 mg/kg/day in a subchronic rat study.[13] This suggests that chronic exposure to related compounds can have systemic effects.

Section 8: Accidental Release Measures

  • Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment as specified in Section 4.1. Ensure adequate ventilation.[4][5]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[9]

  • Methods for Cleaning Up: Sweep up the material, then place it into a suitable, closed container for disposal. Avoid generating dusty conditions.[4][5][9][11]

Section 9: Disposal Considerations

Dispose of contents and container in accordance with all local, regional, national and international regulations. Consult with a licensed professional waste disposal service to dispose of this material.

References

  • Chemical Properties of Ethanone, 1-(3-nitrophenyl)- (CAS 121-89-1). Cheméo. (URL: [Link])

  • 1-(4-((Methylamino)methyl)phenyl)ethanone. PubChem, National Institutes of Health. (URL: [Link])

  • 3'-Nitro-4'-methylacetophenone. PubChem, National Institutes of Health. (URL: [Link])

  • 1-(3-hydroxyphenyl)-2-(methylamino)ethanone sulfate Safety Data Sheet. Angene Chemical. (URL: [Link])

  • 1-(4-Amino-3-methylphenyl)ethanone. PubChem, National Institutes of Health. (URL: [Link])

  • Toxicological Profile for Nitrophenols. Agency for Toxic Substances and Disease Registry (ATSDR). (URL: [Link])

  • Final report on the safety assessment of 3-methylamino-4-nitrophenoxyethanol as used in hair dyes. PubMed, National Institutes of Health. (URL: [Link])

  • Evaluation statement for Ethanone, 1-[(3R,3aR,7R,8aS)-2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5-yl]- (acetylcedrene). Australian Industrial Chemicals Introduction Scheme. (URL: [Link])

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The Strategic Evolution of Nevirapine Synthesis: A Guide to Key Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nevirapine, a cornerstone non-nucleoside reverse transcriptase inhibitor (NNRTI), has been a critical component in the global fight against HIV/AIDS.[1][2] Its deceptively simple dipyridodiazepinone structure belies a rich and evolving history of synthetic strategy. This technical guide provides an in-depth analysis of the discovery and historical development of Nevirapine's synthesis, with a specific focus on the critical intermediates that have defined its manufacturing efficiency and accessibility. We will dissect the causal factors driving the evolution from early, lower-yield processes to modern, highly-optimized routes, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: Nevirapine's Role and Mechanism

Nevirapine (brand name Viramune) was the first NNRTI to gain FDA approval in 1996 for the treatment of HIV-1 infection.[2] It functions by binding to a hydrophobic pocket on the p66 subunit of the reverse transcriptase enzyme, approximately 10 Å from the active site.[2] This allosteric inhibition disrupts the enzyme's catalytic activity, preventing the conversion of viral RNA to DNA and thereby halting viral replication.[2][3] The success of Nevirapine as a therapeutic agent created an immediate and sustained demand, placing significant pressure on its manufacturing process to be both cost-effective and high-yielding.

Early Synthetic Strategies: The Foundation

The initial discovery and development of Nevirapine were pioneered by Karl D. Hargrave and his team at Boehringer Ingelheim.[2][4] The first-generation commercial synthesis established the fundamental approach of constructing the central diazepine ring from two substituted pyridine precursors.[5][6][7] This foundational strategy, while effective, was characterized by a modest overall yield of approximately 59% and involved multiple unit operations.[5][6]

The core disconnection in this early approach involved the coupling of two key pyridine-based intermediates. The evolution of Nevirapine synthesis is, therefore, best understood through the lens of the strategic improvements made in the preparation and coupling of these critical building blocks.

The Linchpin Intermediate: 2-chloro-3-amino-4-picoline (CAPIC)

One of the most crucial intermediates in nearly all major synthetic routes to Nevirapine is 2-chloro-3-amino-4-picoline, commonly referred to as CAPIC.[1][6] The efficient and cost-effective production of this molecule has been a primary focus of process optimization efforts.

Early Approaches to CAPIC Synthesis

Initial laboratory-scale syntheses of CAPIC involved multi-step sequences that were not amenable to large-scale production. For instance, one early method started from 2-chloro-4-methyl-3-nitropyridine.[8] Another approach involved the nitration of readily available 2-amino-4-picoline or 2-hydroxy-4-picoline, but this suffered from a lack of regioselectivity and potential thermochemical hazards, making it unsuitable for industrial application.[8]

Evolution Towards Commercial Viability

The first commercially significant route to CAPIC started from 2,5-dichloro-3-cyano-4-picoline (DICNIL).[6] While DICNIL was a commercially available starting material, this process was hampered by high raw material costs, poor atom economy, and numerous intermediate isolations.[6]

A significant advancement came with the development of a process starting from 4,4-dimethoxy-2-butanone (DMB).[6] This newer route, also developed by Boehringer-Ingelheim, represented a move towards more commodity-based, inexpensive raw materials.[6] Further refinements focused on telescoping reaction steps—combining multiple transformations into a single process operation—to minimize solvent use and avoid costly isolations.[6] A key innovation was the in situ preparation of a DMF-DMS (dimethylformamide-dimethyl sulfate) adduct for a crucial reaction step, which improved efficiency and reduced waste.[6]

The overall yield for these improved CAPIC syntheses reached approximately 77-79%, with an average yield per step of 95%, a substantial improvement over earlier methods.[6]

Diagram: Modern, Telescoped Synthesis of CAPIC

G A Commodity Starting Materials B Intermediate 1 (e.g., CYCIC) A->B Step 1 C Intermediate 2 (e.g., COMAD) B->C Step 2 D CAPIC (2-chloro-3-amino-4-picoline) C->D Hoffman Rearrangement E Isolation & Purification D->E

Caption: A simplified workflow for modern CAPIC synthesis.

The Second Pyridine Fragment: Evolution of the Nicotinic Acid Moiety

The other half of the Nevirapine molecule is derived from a nicotinic acid derivative. The choice of this second intermediate and the method of coupling it to CAPIC has been the other major area of synthetic innovation.

First Generation: 2-Chloronicotinic Acid

The original commercial synthesis utilized 2-chloronicotinic acid and CAPIC as the starting materials.[5][6] This process involved first coupling these two fragments to form an amide intermediate, 2-chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide. This intermediate was then reacted with cyclopropylamine at high temperatures (130-150°C) and under pressure, a consequence of the high volatility of cyclopropylamine.[9][10] The final step was a base-mediated intramolecular cyclization to form the diazepine ring of Nevirapine.

Challenges of the First-Generation Route:

  • Harsh Conditions: The use of high pressure and temperature for the cyclopropylamine addition posed significant engineering challenges and safety risks.[9][10]

  • Excess Reagents: A large excess of the relatively expensive cyclopropylamine was required to drive the reaction, leading to poor atom economy.[11]

  • Moderate Yield: The overall yield of this five-step process was only about 59%.[5][6]

Diagram: First-Generation Nevirapine Synthesis

G A 2-Chloronicotinic Acid C Amide Intermediate (2-chloro-N-(2-chloro-4-methyl -3-pyridinyl)-3-pyridinecarboxamide) A->C B CAPIC B->C D Cyclopropylamine Addition Product C->D Cyclopropylamine (High T, High P) E Nevirapine D->E Cyclization (NaH)

Caption: Key steps in the first-generation Nevirapine synthesis.

Second Generation and Beyond: Pre-installing the Cyclopropyl Group

A major strategic shift occurred with the development of a second-generation process. The key insight was to pre-install the cyclopropylamino group onto the nicotinic acid ring before coupling it with CAPIC. This eliminated the need for the hazardous high-pressure reaction with cyclopropylamine late in the synthesis.

This new key intermediate is 2-(cyclopropylamino)nicotinic acid (2-CAN) or its methyl ester, methyl 2-(cyclopropylamino)nicotinate (Me-CAN) .[5][6][7]

Advantages of the Second-Generation Route:

  • Improved Safety: Avoids the high-pressure, high-temperature reaction with volatile cyclopropylamine.

  • Increased Efficiency: The coupling and cyclization steps could be consolidated into a single process step (one-pot synthesis), significantly reducing the number of manufacturing unit operations.[5]

  • Higher Yield: The streamlined process boasts a much-improved overall yield of approximately 87-91%.[5][7]

The modern, optimized process involves reacting Me-CAN and CAPIC in a common solvent system under strongly basic conditions (e.g., using sodium hydride).[5] This forms an intermediate, 2-(Cyclopropylamino)nicotinamido-3'amino-2'-chloro-4'-methylpyridine (CYCLOR), which then undergoes intramolecular cyclization in the same pot to yield Nevirapine.[5][12]

Quantitative Comparison of Synthetic Routes

The tangible benefits of the evolution in synthetic strategy are best illustrated by comparing key process metrics.

MetricFirst-Generation Process[5][6]Second-Generation/Optimized Process[5][7]
Key Intermediates 2-Chloronicotinic Acid, CAPIC2-CAN or Me-CAN, CAPIC
Overall Yield ~59%~87-91%
Number of Steps ~52 (consolidated into one unit operation)
Key Challenge High-pressure reaction with cyclopropylamineEfficient synthesis of 2-CAN/Me-CAN
Atom Economy LowerHigher

Detailed Experimental Protocol: Optimized One-Pot Nevirapine Synthesis

The following protocol is a representative example of the modern, optimized synthesis, adapted from published procedures.[5][12]

Step 1: Formation of CYCLOR Intermediate

  • In a suitable reaction vessel under an inert atmosphere, suspend sodium hydride (1.7 equivalents) in diglyme.

  • Add a solution of 2-chloro-3-amino-4-picoline (CAPIC, 1.0 equivalent) in diglyme to the suspension at 60°C.

  • To this mixture, add a preheated (55°C) solution of methyl 2-(cyclopropylamino)nicotinate (Me-CAN, 1.05 equivalents) in diglyme over a period of one hour, maintaining the reaction temperature at 60°C.

  • Stir the reaction mixture at 60°C for 2 hours to ensure complete formation of the CYCLOR intermediate.

Step 2: Intramolecular Cyclization to Nevirapine

  • In a separate vessel, prepare a suspension of sodium hydride (1.7 equivalents) in diglyme and heat to 105°C.

  • Transfer the preheated (80°C) crude CYCLOR reaction mixture from Step 1 to the sodium hydride suspension over 30 minutes, maintaining the temperature at approximately 115°C.

  • Stir the reaction mixture at 117°C for 2 hours to drive the cyclization to completion.

  • Cool the reaction mixture to room temperature and cautiously quench the excess sodium hydride with water.

  • Concentrate the mixture in vacuo to remove a portion of the diglyme.

  • Add water, cyclohexane, and ethanol to the resulting suspension.

  • Adjust the pH of the mixture to 7-8 using glacial acetic acid, which will cause the crude Nevirapine to precipitate.

  • Cool the suspension to 0-10°C and stir for one hour to maximize precipitation.

  • Isolate the product by vacuum filtration.

  • Wash the filter cake successively with an ethanol/water mixture and dry under vacuum to a constant weight to afford pure Nevirapine.

Conclusion: A Paradigm of Process Chemistry

The history of Nevirapine synthesis is a compelling case study in the power of process chemistry to transform drug manufacturing. The strategic shift from a linear, multi-step process with hazardous conditions to a convergent, telescoped synthesis demonstrates a deep understanding of reaction mechanisms and process optimization. By focusing on the efficient synthesis and innovative coupling of key intermediates like CAPIC and 2-CAN, the chemical industry has been able to dramatically increase yield, improve safety, and reduce the cost of this essential antiretroviral medication. These advancements have had a direct and profound impact on global public health, making life-saving treatment more accessible to millions of patients worldwide.

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role of 1-(4-(Methylamino)-3-nitrophenyl)ethanone in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Role of 1-(4-(Methylamino)-3-nitrophenyl)ethanone in Organic Synthesis

Abstract

1-(4-(Methylamino)-3-nitrophenyl)ethanone is a highly functionalized aromatic compound that has emerged as a pivotal building block in modern organic synthesis. Its unique molecular architecture, featuring a ketone, a secondary amine, and a nitro group on a benzene ring, provides multiple reactive centers for a diverse array of chemical transformations. This guide offers a comprehensive exploration of the compound's reactivity, highlighting its strategic importance in the synthesis of complex molecules, particularly heterocyclic systems relevant to pharmaceutical and materials science. We will delve into the causality behind its reaction pathways, provide validated experimental protocols for key transformations, and present a forward-looking perspective on its synthetic utility.

Core Structural and Reactivity Analysis

The synthetic versatility of 1-(4-(Methylamino)-3-nitrophenyl)ethanone stems from the distinct and electronically complementary nature of its three primary functional groups. The interplay between the electron-donating methylamino group and the electron-withdrawing nitro and acetyl groups dictates the molecule's overall reactivity profile.

Property Value
CAS Number 18076-17-0[1][2]
Molecular Formula C₉H₁₀N₂O₃[2]
Molecular Weight 194.19 g/mol [2]
Appearance Typically a solid
Storage Keep in a dark place, sealed in dry, room temperature conditions[2]

The molecule possesses three key reactive sites, each enabling a distinct class of chemical transformations.

Caption: Key reactive sites in 1-(4-(Methylamino)-3-nitrophenyl)ethanone.

The Aromatic Nitro Group: A Precursor to Amines

The nitro group is a powerful electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution. However, its most synthetically valuable transformation is its reduction to a primary amine. This conversion is a cornerstone reaction in organic chemistry, fundamentally altering the electronic properties of the molecule and opening up pathways for cyclization and further functionalization.[3][4] A wide variety of reagents can effect this transformation, with the choice often depending on the presence of other reducible functional groups.[3][5]

Reducing Agent Typical Conditions Selectivity & Notes
SnCl₂ / HCl Concentrated HCl, EthanolA classic and robust method. Tolerates many functional groups but is performed under harsh acidic conditions.[5]
Fe / HCl or AcOH Acidic media (e.g., acetic acid)An economical and mild method, often used in industrial processes.[5]
H₂ / Pd/C H₂ gas, Palladium on Carbon catalyst, various solvents (MeOH, EtOH, EtOAc)A clean and high-yielding method. Can also reduce other functional groups like alkenes.[5]
H₂ / Raney Ni H₂ gas, Raney Nickel catalystEffective for nitro group reduction and often used when dehalogenation is a concern with Pd/C.[5]
Sodium Hydrosulfite (Na₂S₂O₄) Aqueous or biphasic systemsA mild reducing agent, useful for sensitive substrates.

The reduction product, 1-(3-amino-4-(methylamino)phenyl)ethanone , is a key intermediate, particularly in the synthesis of pharmaceuticals and dyes.[6] This diamino derivative is primed for reactions that build complex heterocyclic systems.

The Ethanone (Ketone) Group: A Hub for C-C and C-N Bond Formation

The acetyl group's carbonyl carbon is electrophilic and serves as a handle for numerous nucleophilic addition and condensation reactions.[7]

  • Condensation Reactions: It readily reacts with primary amines and their derivatives (like hydrazines and hydroxylamine) in addition-elimination reactions to form imines, hydrazones, and oximes, respectively.[8][9][10] These reactions are not only useful for derivatization and characterization but also for synthesizing nitrogen-containing heterocycles.[11]

  • Claisen-Schmidt Condensation: The ketone can react with aromatic aldehydes in the presence of a base to form chalcones. These α,β-unsaturated ketones are important intermediates for synthesizing flavonoids, pyrazolines, and pyrimidines.[11]

  • Reduction: The carbonyl can be reduced to a secondary alcohol using hydride reagents like sodium borohydride (NaBH₄), providing another point for structural diversification.[7]

The Methylamino Group: A Modulating Influence

The secondary methylamino group is a moderately activating, ortho-, para-directing group. Its lone pair of electrons increases the electron density of the aromatic ring, although this effect is counteracted by the two strong withdrawing groups. The nitrogen atom itself is nucleophilic and can undergo further reactions such as N-alkylation or N-acylation, allowing for the introduction of additional substituents.[12]

Strategic Applications in Multi-Step Synthesis

The true power of 1-(4-(Methylamino)-3-nitrophenyl)ethanone is realized when its functional groups are manipulated in a controlled sequence to build complex molecular frameworks. A common and highly effective strategy involves the initial reduction of the nitro group, followed by reactions involving the newly formed primary amine and the pre-existing ketone.

Caption: General synthetic workflow from the title compound to heterocyclic systems.

Synthesis of Heterocyclic Compounds

The diamino intermediate derived from the reduction of 1-(4-(Methylamino)-3-nitrophenyl)ethanone is a classic precursor for building fused heterocyclic rings, which are prevalent scaffolds in medicinal chemistry.[13][14]

  • Quinoline Synthesis: The intermediate can be used in reactions like the Friedländer annulation or similar cyclization strategies. Condensation of the ketone with a suitable reagent, followed by cyclization involving the adjacent primary amine, can lead to the formation of substituted quinoline rings.[11]

  • Benzimidazole Synthesis: Intramolecular cyclization or reaction with a one-carbon electrophile (like formic acid or an aldehyde) can forge a benzimidazole ring system.

Role as a Pharmaceutical Intermediate

This compound and its derivatives are recognized as important intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs).[6][15][16] The functional groups allow for the precise installation of pharmacophores required for biological activity. For example, its reduced form is a key intermediate for drugs targeting neurological disorders and for enzyme inhibitors.[6] The structural motif is found in precursors to kinase inhibitors and other biologically active agents.[15]

Validated Experimental Protocols

The following protocols are representative examples of key transformations involving 1-(4-(Methylamino)-3-nitrophenyl)ethanone and its derivatives.

Protocol 1: Reduction of the Nitro Group using Tin(II) Chloride

This protocol describes the conversion of 1-(4-(Methylamino)-3-nitrophenyl)ethanone to 1-(3-amino-4-(methylamino)phenyl)ethanone.

Materials:

  • 1-(4-(Methylamino)-3-nitrophenyl)ethanone

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH) solution (e.g., 5M)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separation funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 1-(4-(Methylamino)-3-nitrophenyl)ethanone (1.0 eq) in ethanol.

  • Add a solution of tin(II) chloride dihydrate (approx. 4-5 eq) in concentrated hydrochloric acid to the flask.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and then carefully pour it over crushed ice.

  • Basify the acidic solution by slow addition of a concentrated aqueous NaOH solution until the pH is >10. The tin salts will precipitate.

  • Extract the aqueous slurry with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent under reduced pressure to yield the crude 1-(3-amino-4-(methylamino)phenyl)ethanone, which can be purified by column chromatography or recrystallization.

Protocol 2: Synthesis of a Chalcone via Claisen-Schmidt Condensation

This protocol outlines the synthesis of a chalcone from 1-(4-(Methylamino)-3-nitrophenyl)ethanone and a substituted benzaldehyde.

Materials:

  • 1-(4-(Methylamino)-3-nitrophenyl)ethanone

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Ethanol (EtOH) or Methanol (MeOH)

  • Magnetic stirrer, beaker or flask

Procedure:

  • Dissolve 1-(4-(Methylamino)-3-nitrophenyl)ethanone (1.0 eq) and the aromatic aldehyde (1.0-1.1 eq) in ethanol in a flask at room temperature.

  • Slowly add an aqueous or ethanolic solution of KOH or NaOH (2-3 eq) to the stirred mixture.

  • Continue stirring at room temperature. The reaction progress can often be visualized by the formation of a colored precipitate (the chalcone). Stir for 4-24 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into cold water or an ice-acid mixture to neutralize the base.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold water and then with a small amount of cold ethanol to remove impurities.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Conclusion and Future Outlook

1-(4-(Methylamino)-3-nitrophenyl)ethanone is more than just a chemical intermediate; it is a versatile platform for synthetic innovation. Its well-defined reactivity allows chemists to perform sequential, high-yielding transformations to access a wide range of complex molecules. The ability to readily convert the nitro group into a nucleophilic amine, which can then react with the neighboring ketone, is a powerful strategy for constructing the heterocyclic cores of many biologically active compounds.[17][18] As the demand for novel pharmaceuticals and functional materials continues to grow, the strategic application of pre-functionalized, versatile building blocks like 1-(4-(Methylamino)-3-nitrophenyl)ethanone will remain a critical component of efficient and creative molecular design.

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A Comprehensive Guide to the Spectroscopic Analysis of 4'-(Methylamino)-3'-nitroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a detailed framework for the comprehensive spectroscopic analysis of 4'-(Methylamino)-3'-nitroacetophenone, a substituted aromatic ketone of interest in synthetic chemistry and drug discovery. As direct spectral data for this specific compound is not widely published, this document leverages foundational spectroscopic principles and data from structurally analogous molecules to predict and interpret its spectral characteristics. We present detailed, field-proven protocols for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and data interpretation is emphasized, providing researchers and drug development professionals with a robust, self-validating system for structural elucidation and purity assessment.

Introduction: The Molecular Profile

4'-(Methylamino)-3'-nitroacetophenone is a multi-functionalized aromatic compound. Its structure incorporates a ketone (acetophenone), a nitro group, and a secondary amine, making it a valuable intermediate for synthesizing more complex molecules, including potential pharmaceutical agents. The precise arrangement of these electron-donating (methylamino) and electron-withdrawing (nitro, acetyl) groups on the aromatic ring creates a unique electronic environment that dictates its chemical reactivity and spectroscopic signature.

Accurate structural confirmation is the bedrock of chemical research and development. Spectroscopic analysis provides an empirical, non-destructive method to verify molecular identity, assess purity, and understand the electronic and structural nuances of a synthesized compound. This guide establishes the expected spectroscopic fingerprint of 4'-(Methylamino)-3'-nitroacetophenone.

Caption: Molecular Structure of 4'-(Methylamino)-3'-nitroacetophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. The analysis is based on the principle that atomic nuclei in a magnetic field absorb and re-emit electromagnetic radiation at a frequency dependent on their local electronic environment.

¹H NMR Spectroscopy: Mapping the Protons

Causality of Experimental Design: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common starting point due to its excellent solubilizing power and relatively clean spectral window. However, the amine proton (N-H) may exchange with trace acidic protons or broaden, making it difficult to observe. DMSO-d₆ is an excellent alternative as it forms hydrogen bonds with the N-H proton, resulting in a sharper, more defined signal.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆):

Predicted Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.50d1HH-2'Ortho to the strongly electron-withdrawing acetyl group and meta to the nitro group. Deshielded significantly.
~8.20dd1HH-6'Ortho to both the nitro and acetyl groups, leading to strong deshielding.
~7.10d1HH-5'Ortho to the electron-donating methylamino group, resulting in significant shielding.
~6.50 (broad)s1HN-HThe broadness is due to hydrogen bonding and potential exchange. Its chemical shift is concentration-dependent.
~3.00d3HN-CH₃A doublet due to coupling with the adjacent N-H proton.
~2.60s3HCOCH₃A singlet as there are no adjacent protons. Its position is characteristic of an acetyl group on an aromatic ring.

Protocol: ¹H NMR Acquisition

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

  • Instrument Setup: Use a 400 MHz (or higher) spectrometer.

  • Shimming: Optimize the magnetic field homogeneity by shimming on the deuterium lock signal of the solvent.

  • Acquisition Parameters:

    • Pulse Angle: 30-45° to ensure full relaxation between scans.

    • Acquisition Time: ~4 seconds.

    • Relaxation Delay (d1): 2-5 seconds. A longer delay is crucial for accurate integration of all proton signals.

    • Number of Scans: 16-64, depending on sample concentration.

  • Processing: Apply a Fourier transform to the Free Induction Decay (FID), followed by phase and baseline correction. Integrate the signals and reference the spectrum to the residual solvent peak (DMSO-d₅ at δ 2.50 ppm).

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Causality of Experimental Design: A standard broadband proton-decoupled ¹³C NMR experiment provides a spectrum with a single peak for each unique carbon atom. This simplifies the spectrum and is the primary method for carbon counting. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be subsequently used to differentiate between CH, CH₂, and CH₃ groups.

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆):

Predicted Shift (δ, ppm)AssignmentRationale
~198C=OThe carbonyl carbon of an aromatic ketone is characteristically found in this downfield region.[1]
~150C-4'Attached to the electron-donating nitrogen atom, leading to significant shielding relative to an unsubstituted carbon.
~148C-3'Attached to the strongly electron-withdrawing nitro group.
~138C-1'The ipso-carbon attached to the acetyl group.
~130C-6'Aromatic CH carbon deshielded by adjacent nitro and acetyl groups.
~125C-2'Aromatic CH carbon deshielded by the adjacent acetyl group.
~115C-5'Aromatic CH carbon shielded by the adjacent amino group.
~30N-CH₃Typical range for a methyl group attached to a nitrogen.
~27COCH₃Typical range for the methyl carbon of an acetyl group.

Protocol: ¹³C NMR Acquisition

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be required for faster acquisition due to the low natural abundance of ¹³C.

  • Instrument Setup: Use a 100 MHz (or corresponding field strength) spectrometer.

  • Acquisition Parameters:

    • Experiment Type: Proton-decoupled pulse program (e.g., zgpg30).

    • Spectral Width: 0-220 ppm.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 512-2048 scans, as ¹³C is significantly less sensitive than ¹H.

  • Processing: Process the data similarly to the ¹H spectrum, referencing the solvent peak (DMSO-d₆ at δ 39.52 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy probes the vibrational modes of molecules. Specific functional groups absorb infrared radiation at characteristic frequencies, making it an invaluable tool for functional group identification.

Causality of Experimental Design: The Attenuated Total Reflectance (ATR) technique is a modern, reliable method for solid samples. It requires minimal sample preparation and provides high-quality, reproducible spectra by pressing the sample directly against a crystal (e.g., diamond or germanium). This avoids complications associated with KBr pellets, such as moisture contamination.[2]

Predicted FT-IR Absorption Bands (ATR):

Frequency Range (cm⁻¹)Vibration TypeFunctional GroupRationale
3350 - 3310N-H StretchSecondary AmineA single, moderately sharp peak is expected for a secondary amine.[3]
3100 - 3000C-H StretchAromaticCharacteristic of C-H bonds on the benzene ring.
2980 - 2850C-H StretchAliphatic (Methyl)Stretching vibrations from the two -CH₃ groups.
~1680C=O StretchAryl KetoneThe carbonyl stretch is a strong, sharp absorption. Conjugation with the aromatic ring lowers its frequency from a typical aliphatic ketone (~1715 cm⁻¹).
1600 - 1580C=C StretchAromatic RingSkeletal vibrations of the benzene ring.
1550 - 1500N-O Asymmetric StretchNitro GroupA very strong and characteristic absorption for nitro compounds.[4]
1360 - 1330N-O Symmetric StretchNitro GroupAnother very strong and characteristic absorption for nitro compounds.[4]
1335 - 1250C-N StretchAromatic AmineStretching vibration of the bond between the aromatic ring and the nitrogen atom.[3]
~850C-H Out-of-Plane BendAromaticThe pattern of these bends can sometimes give clues about the substitution pattern.

Protocol: FT-IR-ATR Acquisition

  • Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

  • Instrument Setup: Ensure the ATR crystal is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.

  • Background Scan: Collect a background spectrum of the empty ATR crystal. This is crucial as it will be automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.

  • Sample Scan: Lower the ATR press to ensure firm contact between the sample and the crystal.

  • Acquisition: Co-add 16-32 scans at a resolution of 4 cm⁻¹ over a range of 4000-600 cm⁻¹.

  • Processing: The instrument software will perform the background subtraction and display the final absorbance or transmittance spectrum.

Correlative Spectroscopic Workflow

Effective structural elucidation relies on integrating data from multiple techniques. No single method provides all the necessary information. The workflow below illustrates a logical progression for confirming the structure of 4'-(Methylamino)-3'-nitroacetophenone.

Spectroscopy_Workflow cluster_input Input cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation cluster_conclusion Conclusion Synthesized_Compound Synthesized Compound (4'-(Methylamino)-3'-nitroacetophenone) FTIR FT-IR Analysis Synthesized_Compound->FTIR MS Mass Spectrometry (EI) Synthesized_Compound->MS NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Synthesized_Compound->NMR FTIR_Interp Identify Functional Groups: -NH (sec. amine) -C=O (ketone) -NO₂ (nitro) FTIR->FTIR_Interp MS_Interp Determine Molecular Weight & Fragmentation Pattern (e.g., loss of CH₃CO) MS->MS_Interp NMR_Interp Elucidate C-H Framework: - Proton count & environment - Carbon count & type - Connectivity via coupling NMR->NMR_Interp Structure_Validation Structure Validation FTIR_Interp->Structure_Validation MS_Interp->Structure_Validation NMR_Interp->Structure_Validation

Caption: A logical workflow for structural elucidation using multiple spectroscopic techniques.

Mass Spectrometry (MS) and UV-Visible Spectroscopy

Mass Spectrometry: Molecular Weight and Fragmentation

Causality of Experimental Design: Electron Ionization (EI) is a standard "hard" ionization technique that provides not only the molecular weight but also a reproducible fragmentation pattern, which acts as a molecular fingerprint. This is ideal for identifying known compounds and proposing structures for new ones.

Predicted Mass Spectrum (EI):

  • Molecular Ion (M⁺): m/z = 194. The calculated monoisotopic mass is 194.0691 g/mol . The presence of a nitrogen atom means the molecular weight is even, consistent with the Nitrogen Rule.

  • Key Fragments:

    • m/z = 179 [M-15]⁺: Loss of a methyl radical (•CH₃) from the acetyl group.

    • m/z = 151 [M-43]⁺: Loss of an acetyl radical (•COCH₃), a very common and often prominent peak for acetophenones. This results in a stable acylium ion.

    • m/z = 148 [M-46]⁺: Loss of a nitro group (•NO₂).

Protocol: GC-MS (EI) Acquisition

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Separation: Inject a small volume (1 µL) into a Gas Chromatograph equipped with a suitable capillary column (e.g., DB-5ms). Use a temperature program to ensure elution of the compound.

  • Ionization: The compound is ionized in an EI source, typically at 70 eV.

  • Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., quadrupole) and detected.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

UV-Visible Spectroscopy: Probing Electronic Transitions

Causality of Experimental Design: UV-Vis spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The extended conjugated system of 4'-(Methylamino)-3'-nitroacetophenone, which includes the aromatic ring, nitro group, carbonyl group, and the lone pair on the amino nitrogen, is expected to produce strong absorptions in the UV-Vis range.

Predicted UV-Vis Spectrum (in Ethanol):

  • λ_max ≈ 230-250 nm: Attributable to π → π* transitions within the substituted benzene ring system.

  • λ_max ≈ 330-380 nm: A longer wavelength absorption resulting from the extended conjugation and intramolecular charge transfer (ICT) character, from the electron-donating -NHCH₃ group to the electron-withdrawing -NO₂ and -COCH₃ groups. Aromatic nitro compounds are known to absorb at longer wavelengths (~330 nm).[4] The presence of the strong donor group will likely cause a significant bathochromic (red) shift.

Protocol: UV-Vis Acquisition

  • Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile). Perform serial dilutions to obtain a concentration that gives a maximum absorbance between 0.5 and 1.5 AU.

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

  • Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the instrument (set absorbance to 0).

  • Measurement: Replace the blank cuvette with a cuvette containing the sample solution and record the spectrum, typically from 200 to 600 nm.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).

Conclusion

The structural integrity of 4'-(Methylamino)-3'-nitroacetophenone can be confidently established through a multi-technique spectroscopic approach. This guide provides the predicted spectral data, validated experimental protocols, and interpretive logic required for this analysis. By correlating the results from NMR, FT-IR, MS, and UV-Vis spectroscopy, researchers can create a comprehensive and self-validating data package, ensuring the identity and purity of the molecule for its downstream applications in research and development.

References

  • National Institute of Standards and Technology (NIST). 4'-Methoxy-3'-nitroacetophenone - Mass Spectrum. NIST Chemistry WebBook, SRD 69. [Link]

  • National Institute of Standards and Technology (NIST). 4'-Methoxy-3'-nitroacetophenone - IR Spectrum. NIST Chemistry WebBook, SRD 69. [Link]

  • PubChem, National Center for Biotechnology Information. m-Nitroacetophenone. PubChem Compound Summary for CID 8494. [Link]

  • Canadian Science Publishing. 13C N.M.R. STUDIES: PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Canadian Journal of Chemistry. [Link]

  • Chemistry LibreTexts. 24.6: Nitro Compounds.[Link]

  • University of Calgary. Infrared Spectroscopy Tutorial: Amines.[Link]

  • ACS Publications. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives. The Journal of Organic Chemistry. [Link]

  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines.[Link]

  • ACS Omega. FT-IR Spectroscopic Analysis of the Secondary Structures Present during the Desiccation Induced Aggregation of Elastin-Like Polypeptide on Silica.[Link]

Sources

A Comprehensive Technical Guide to 1-(4-(Methylamino)-3-nitrophenyl)ethanone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 1-(4-(Methylamino)-3-nitrophenyl)ethanone, a key building block in modern medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the critical aspects of sourcing, quality control, synthesis, and safe handling of this important chemical intermediate.

Introduction: The Significance of 1-(4-(Methylamino)-3-nitrophenyl)ethanone in Drug Discovery

1-(4-(Methylamino)-3-nitrophenyl)ethanone, with CAS number 18076-17-0, is a substituted nitroaromatic ketone. Its molecular structure, featuring a reactive acetyl group, a methylamino moiety, and a nitro group, makes it a versatile precursor in the synthesis of complex heterocyclic compounds. The presence of these functional groups allows for a variety of chemical transformations, rendering it a valuable starting material in the development of novel therapeutic agents. A notable application of this intermediate is in the synthesis of Cabozantinib, a potent tyrosine kinase inhibitor used in the treatment of certain types of cancer.[1][2] This highlights the industrial and academic importance of ensuring a reliable supply of high-purity 1-(4-(Methylamino)-3-nitrophenyl)ethanone.

Part 1: Sourcing and Commercial Availability

A consistent and high-quality supply of starting materials is the bedrock of successful research and drug development. Several chemical suppliers offer 1-(4-(Methylamino)-3-nitrophenyl)ethanone. When selecting a supplier, it is crucial to consider not only the price but also the purity, available documentation (Certificate of Analysis, SDS), and the supplier's reputation for quality and consistency.

Below is a comparative table of some commercial suppliers. Researchers are advised to request a sample for in-house quality verification before committing to a large-scale purchase.

SupplierPurity SpecificationAvailable QuantitiesCountry of Origin
BLD Pharmatech Ltd. ≥95% (HPLC)Grams to KilogramsChina
BOC Sciences Custom purity availableGrams to KilogramsUSA
Ambeed, Inc. ≥97%Grams to KilogramsUSA
SAGECHEM LIMITED Inquire for detailsGrams to KilogramsChina

This table is not exhaustive and represents a snapshot of available information. It is recommended to contact suppliers directly for the most current data.

Part 2: Synthesis, Potential Impurities, and Quality Control

A thorough understanding of the synthetic route is paramount for anticipating potential impurities and designing appropriate analytical methods for quality control.

Plausible Synthetic Route

A common and efficient method for the synthesis of 1-(4-(Methylamino)-3-nitrophenyl)ethanone is the nucleophilic aromatic substitution (SNA_r_) of a suitable precursor, such as 4'-fluoro-3'-nitroacetophenone, with methylamine.[3] The electron-withdrawing nitro group activates the aromatic ring, facilitating the displacement of the fluorine atom by the methylamine nucleophile.

Reaction Scheme:

G reactant1 4'-Fluoro-3'-nitroacetophenone product 1-(4-(Methylamino)-3-nitrophenyl)ethanone reactant1->product Nucleophilic Aromatic Substitution reactant2 Methylamine (CH3NH2) reactant2->product G start 1-(4-(Methylamino)- 3-nitrophenyl)ethanone step1 Nitro Group Reduction start->step1 intermediate Aromatic Diamine Intermediate step1->intermediate step2 Cyclization and further functionalization intermediate->step2 end Cabozantinib step2->end

Sources

Methodological & Application

Application Note & Protocol: A Modern, High-Yield Synthesis of Nevirapine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This document provides a detailed protocol for the synthesis of Nevirapine, a critical non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the management of HIV-1 infection.[1] While the query specified starting from 1-(4-(Methylamino)-3-nitrophenyl)ethanone, a thorough review of established chemical literature and patents indicates that the core structure of Nevirapine, a dipyrido[3,2-b:2',3'-e][2]diazepine, is assembled from pyridine-based building blocks. The specified substituted acetophenone is not a chemically logical or documented precursor for constructing this complex heterocyclic system.

To provide a scientifically valid and practical guide for researchers, this application note details a state-of-the-art, one-pot synthesis of Nevirapine. This method is noted for its efficiency, high yield, and streamlined process, representing a significant improvement over earlier generation syntheses.[3] We will focus on the reaction between methyl 2-cyclopropylaminonicotinate (Me-CAN) and 2-chloro-3-amino-4-picoline (CAPIC), which consolidates two reaction steps into a single, efficient unit operation.

Part 1: Scientific Rationale and Reaction Mechanism

The synthesis proceeds in two key stages within a single solvent system, obviating the need for costly and time-consuming solvent exchanges. The overall yield for this process is reported to be as high as 87%.

  • Amide Formation: The first step is a nucleophilic acyl substitution. The amino group of 2-chloro-3-amino-4-picoline (CAPIC) attacks the ester carbonyl of methyl 2-cyclopropylaminonicotinate (Me-CAN). This reaction is facilitated by a strong base, such as sodium hydride (NaH), which deprotonates the amine, increasing its nucleophilicity. This forms the key amide intermediate, 2-(Cyclopropylamino)nicotinamido-3'-amino-2'-chloro-4'-methylpyridine, referred to as CYCLOR.[3]

  • Intramolecular Cyclization: The second step is the crucial ring-closing reaction to form the central seven-membered diazepine ring. In the presence of a strong base (NaH), the amide nitrogen of the CYCLOR intermediate is deprotonated. The resulting anion then acts as a nucleophile, attacking the carbon bearing the chlorine atom on the adjacent pyridine ring in an intramolecular nucleophilic aromatic substitution (SNAr). This displacement of the chloride ion forms the tricyclic Nevirapine structure.

The use of a high-boiling point ether solvent like diglyme is crucial as it can accommodate the temperature range required for both the amide formation (60-65°C) and the subsequent cyclization (ramped to 80-85°C).[3]

Overall Synthetic Transformation

Caption: One-pot synthesis of Nevirapine from Me-CAN and CAPIC.

Part 2: Experimental Protocol

This protocol is adapted from procedures outlined in patents and process chemistry documents.[3] Researchers should perform their own risk assessment and adhere to all institutional safety guidelines.

Materials and Reagents
ReagentM.W. ( g/mol )Equiv.Typical Amount (for 100 mmol scale)Notes
Sodium Hydride (NaH), 60% in oil24.002.28.8 g (220 mmol)Highly reactive, handle under inert gas.
Diglyme (Bis(2-methoxyethyl) ether)134.17-250 mLAnhydrous grade recommended.
2-chloro-3-amino-4-picoline (CAPIC)142.591.014.26 g (100 mmol)Key starting material.[2]
Methyl 2-cyclopropylaminonicotinate (Me-CAN)192.221.121.14 g (110 mmol)Use slight excess.
Glacial Acetic Acid60.05-As needed (~19-20 g)For pH adjustment during work-up.
Water (Deionized)18.02-~200 mLFor work-up and washing.
Cyclohexane84.16-~50 mLFor precipitation.
Ethanol46.07-~15 mLFor precipitation.
Experimental Workflow Diagram

Caption: Workflow for the one-pot synthesis of crude Nevirapine.

Step-by-Step Procedure

Safety Precaution: Sodium hydride (NaH) is a highly flammable solid that reacts violently with water to produce hydrogen gas. All operations involving NaH must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) in an anhydrous solvent.

  • Vessel Preparation: Set up a multi-necked round-bottom flask equipped with a mechanical stirrer, thermometer, condenser, and nitrogen inlet.

  • Reagent Charging: Under a positive pressure of nitrogen, charge the flask with sodium hydride (60% dispersion in mineral oil, 8.8 g, 220 mmol). Add 150 mL of anhydrous diglyme.

  • CAPIC Addition: Dissolve 2-chloro-3-amino-4-picoline (CAPIC) (14.26 g, 100 mmol) in 50 mL of anhydrous diglyme. Add this solution to the NaH suspension at room temperature.

  • Formation of CYCLOR Intermediate: Heat the reaction mixture to 60-65°C. Prepare a solution of methyl 2-cyclopropylaminonicotinate (Me-CAN) (21.14 g, 110 mmol) in 50 mL of anhydrous diglyme. Add the Me-CAN solution dropwise to the reaction mixture over a period of 1-2 hours, maintaining the temperature at 60-65°C. Faster addition can lead to impurities.

  • In-Process Control (IPC): After the addition is complete, stir the mixture at 60-65°C for another 2-3 hours. A sample can be taken for analysis (e.g., HPLC) to confirm the consumption of CAPIC and the formation of the CYCLOR intermediate.

  • Cyclization to Nevirapine: Once the formation of CYCLOR is deemed complete, slowly ramp the temperature of the reaction mixture to 80-85°C and hold for 4-6 hours to effect the ring closure. Monitor the conversion of the CYCLOR intermediate to Nevirapine by HPLC or TLC.

  • Reaction Quench: After the reaction is complete, cool the mixture to room temperature. CAUTION: Carefully and slowly quench the excess NaH by adding a mixture of water and an alcohol (e.g., isopropanol) dropwise. This should be done behind a blast shield, as hydrogen gas will be evolved.

  • Product Precipitation and Isolation:

    • Once the quench is complete, distill off approximately 60-70 mL of the solvent mixture under reduced pressure at 70-80°C.[3]

    • Add 125 mL of water to the residue with stirring to dissolve all inorganic salts.[3]

    • Add 51 mL of cyclohexane and 15 mL of ethanol.[3]

    • Adjust the pH of the slurry to 6-8 by the slow addition of glacial acetic acid. The crude Nevirapine will precipitate as a solid.

    • Cool the suspension to 0-10°C and stir for at least one hour to maximize precipitation.[3]

  • Filtration and Drying:

    • Isolate the product by vacuum filtration.

    • Wash the filter cake successively with water (e.g., 3 x 30 mL) and a cold 20% ethanol/water mixture (e.g., 2 x 20 mL).[3]

    • Dry the product at 90-110°C under vacuum to a constant weight. A typical yield for the crude product is around 91%.[3]

Purification: The crude Nevirapine can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or other organic solvents) to meet USP specifications. The impurity profile should be checked by HPLC/MS to ensure no new impurities are present.

References

  • Virginia Commonwealth University. (n.d.). Nevirapine Batch Transfer Document.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Nevirapine?
  • Tyler, N. C., et al. (2016). Lowcost, high yield synthesis of nevirapine. (WO2016118586A1). Google Patents.
  • Tej Chem. (2026, January 6). Optimizing Nevirapine Production: The Role of 3-Amino-2-chloro-4-picoline.
  • Boehringer Ingelheim Pharma Gmbh & Co. (1996). Process for preparing nevirapine. (US5569760A). Google Patents.
  • Cipla Limited. (2012). A process for preparation of nevirapine. (WO2012168949A2). Google Patents.

Sources

Application Note: A Detailed Protocol and Mechanistic Elucidation for the Synthesis of 1-(4-(Methylamino)-3-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(4-(Methylamino)-3-nitrophenyl)ethanone is a valuable intermediate in the synthesis of various pharmacologically active compounds and functional materials. Its structure, featuring a reactive ketone, a nitro group, and a secondary amine, provides multiple points for molecular elaboration. This application note presents a detailed, two-step synthetic protocol for this compound, commencing from the readily available starting material, 4-aminoacetophenone. The synthesis involves an initial electrophilic nitration followed by a selective N-methylation. This guide provides a comprehensive walkthrough of the reaction mechanisms, step-by-step experimental procedures, and essential safety considerations, tailored for researchers in organic synthesis, medicinal chemistry, and drug development.

Overall Synthetic Scheme

The synthesis of 1-(4-(Methylamino)-3-nitrophenyl)ethanone is achieved through a two-step reaction sequence as illustrated below.

Overall_Synthetic_Scheme 4-Aminoacetophenone 4-Aminoacetophenone 1-(4-Amino-3-nitrophenyl)ethanone 1-(4-Amino-3-nitrophenyl)ethanone 1-(4-(Methylamino)-3-nitrophenyl)ethanone 1-(4-(Methylamino)-3-nitrophenyl)ethanone start start intermediate intermediate start->intermediate Step 1: Nitration HNO₃, H₂SO₄ final final intermediate->final Step 2: N-Methylation HCHO, H₂SO₄

Figure 1: Two-step synthesis of 1-(4-(Methylamino)-3-nitrophenyl)ethanone.

Part 1: Synthesis of 1-(4-Amino-3-nitrophenyl)ethanone (Intermediate)

Reaction Mechanism: Electrophilic Aromatic Substitution (Nitration)

The first step is the nitration of 4-aminoacetophenone. The amino group (-NH₂) is a strong activating group and an ortho-, para- director, while the acetyl group (-COCH₃) is a deactivating group and a meta- director. Given that the para position to the amino group is occupied by the acetyl group, the nitration is directed to the ortho position (position 3). The reaction proceeds via an electrophilic aromatic substitution mechanism. The nitronium ion (NO₂⁺), the active electrophile, is generated in situ from the reaction of concentrated nitric acid and sulfuric acid.

Nitration_Mechanism cluster_0 Generation of Nitronium Ion cluster_1 Electrophilic Attack and Resonance Stabilization cluster_2 Deprotonation and Product Formation HNO3 HNO₃ H2ONO2+ H₂O⁺-NO₂ HNO3->H2ONO2+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ NO2+ NO₂⁺ (Nitronium ion) H2ONO2+->NO2+ - H₂O H2O H₂O Reactant Sigma_Complex Sigma_Complex Intermediate Intermediate Sigma_Complex->Intermediate Resonance Intermediate_Deprotonation Product Product Intermediate_Deprotonation->Product + H₂O H3O+ H3O+

Figure 2: Mechanism of nitration of 4-aminoacetophenone.

Experimental Protocol: Nitration
Reagent/SolventMolar Mass ( g/mol )AmountMoles
4-Aminoacetophenone135.1613.5 g0.1
Sulfuric Acid (98%)98.0850 mL-
Nitric Acid (70%)63.017.5 mL~0.12

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 50 mL of concentrated sulfuric acid.

  • Cool the flask in an ice-salt bath to between -5 °C and 0 °C.

  • Slowly add 13.5 g (0.1 mol) of 4-aminoacetophenone to the cold sulfuric acid with continuous stirring, ensuring the temperature does not exceed 5 °C.[1][2][3]

  • In a separate beaker, prepare the nitrating mixture by carefully adding 7.5 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid, while cooling in an ice bath.

  • Add the nitrating mixture dropwise from the dropping funnel to the solution of 4-aminoacetophenone in sulfuric acid over a period of 30-40 minutes. Maintain the reaction temperature below 5 °C throughout the addition.[4][5]

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 1-2 hours.

  • Pour the reaction mixture slowly onto 500 g of crushed ice with vigorous stirring.

  • A yellow precipitate of 1-(4-amino-3-nitrophenyl)ethanone will form.

  • Allow the ice to melt completely, then filter the solid product using a Büchner funnel.

  • Wash the filter cake with copious amounts of cold water until the washings are neutral to litmus paper.

  • Recrystallize the crude product from ethanol to obtain pure 1-(4-amino-3-nitrophenyl)ethanone as yellow crystals.

  • Dry the product in a vacuum oven at 50-60 °C.

Part 2: Synthesis of 1-(4-(Methylamino)-3-nitrophenyl)ethanone (Final Product)

Reaction Mechanism: N-Methylation

The second step involves the selective mono-N-methylation of the primary amino group of 1-(4-amino-3-nitrophenyl)ethanone. This can be effectively achieved using formaldehyde in the presence of a strong acid like sulfuric acid. The reaction likely proceeds through the formation of an N-hydroxymethyl intermediate, which then dehydrates to form a resonance-stabilized iminium ion. The iminium ion is subsequently reduced in situ.

N-Methylation_Mechanism cluster_0 Formation of N-Hydroxymethyl Intermediate cluster_1 Formation of Iminium Ion cluster_2 Reduction and Product Formation Amine Hydroxymethyl_Intermediate Amine->Hydroxymethyl_Intermediate + HCHO Formaldehyde HCHO Protonated_Hydroxymethyl Hydroxymethyl_Intermediate->Protonated_Hydroxymethyl + H⁺ Iminium_Ion Protonated_Hydroxymethyl->Iminium_Ion - H₂O Iminium_Ion_Reduction Product Iminium_Ion_Reduction->Product [H] (reducing agent)

Sources

Application Notes and Protocols for the Use of 4'-(Methylamino)-3'-nitroacetophenone in Azo Dye Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive guide to the synthesis of azo dyes utilizing 4'-(Methylamino)-3'-nitroacetophenone as a diazo component. While the initially specified "4-Methylamino-3-nitrophenylacetone" is not a conventionally recognized chemical name, 4'-(Methylamino)-3'-nitroacetophenone is a structurally related and commercially available precursor ideal for the synthesis of disperse dyes. These application notes detail the underlying chemical principles, step-by-step experimental protocols for diazotization and subsequent azo coupling, and methods for the characterization of the resulting dye. Emphasis is placed on the rationale behind procedural steps and critical safety considerations, ensuring a reproducible and safe laboratory workflow.

Introduction: The Chemistry of Azo Dye Synthesis

Azo dyes represent the largest and most versatile class of synthetic organic colorants, characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings. This chromophoric system is responsible for their vibrant colors.[1] The synthesis of azo dyes is a classic example of electrophilic aromatic substitution, typically involving a two-step process:

  • Diazotization: A primary aromatic amine is converted into a highly reactive diazonium salt by treatment with nitrous acid (HNO₂), which is generated in situ from sodium nitrite and a strong mineral acid at low temperatures (0–5 °C).[2] The low temperature is crucial to prevent the unstable diazonium salt from decomposing.[3]

  • Azo Coupling: The electrophilic diazonium salt is then reacted with an electron-rich aromatic compound, known as the coupling component (e.g., phenols, anilines, or naphthols), to form the stable azo dye.[4]

The choice of both the diazo component and the coupling agent determines the final color and properties of the dye. 4'-(Methylamino)-3'-nitroacetophenone serves as an excellent diazo component. The primary methylamino group is the site of diazotization. The presence of the nitro group, a strong electron-withdrawing group, and the acetyl group can influence the final color of the dye, often leading to deeper shades.

Core Directive: Synthesis of a Disperse Red Dye

This protocol details the synthesis of a specific disperse dye, C.I. Disperse Red 1, through the diazotization of 4'-(Methylamino)-3'-nitroacetophenone and subsequent coupling with N,N-diethylaniline.

Overall Reaction Pathway

The synthesis proceeds in two main stages as illustrated below:

Azo Dye Synthesis cluster_0 Part 1: Diazotization cluster_1 Part 2: Azo Coupling Start 4'-(Methylamino)-3'-nitroacetophenone Reagents1 NaNO₂, HCl(aq) 0-5 °C Start->Reagents1 Reaction Intermediate Diazonium Salt Solution (Unstable, use in situ) Reagents1->Intermediate Forms CouplingAgent N,N-diethylaniline Intermediate->CouplingAgent Couples with Reagents2 Slightly Acidic Medium 0-5 °C CouplingAgent->Reagents2 Reaction Product Disperse Red Dye (Precipitate) Reagents2->Product Forms

Caption: Overall reaction pathway for the azo dye synthesis.

Experimental Protocols

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (per 0.01 mol scale)Notes
4'-(Methylamino)-3'-nitroacetophenone194.181.94 g (0.01 mol)The diazo component.
Sodium Nitrite (NaNO₂)69.000.76 g (0.011 mol)Used to generate nitrous acid.
Concentrated Hydrochloric Acid (HCl)36.46~5 mLCatalyst and solvent for diazotization.
N,N-diethylaniline149.231.49 g (0.01 mol)The coupling component.
Sodium Hydroxide (NaOH)40.00As needed for pH adjustment.Used to prepare the coupling solution.
Urea or Sulfamic Acid-Small amountTo quench excess nitrous acid.
Distilled Water18.02As neededSolvent.
Ice-Sufficient amountFor temperature control.
Starch-Iodide Paper--For testing for excess nitrous acid.
Safety Precautions: A Self-Validating System

Trustworthiness in the lab begins with uncompromising safety.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves.

  • Ventilation: All procedures should be conducted in a well-ventilated fume hood. Nitroanilines and their derivatives are toxic if inhaled.[5][6][7]

  • Handling of Acids and Bases: Concentrated HCl and NaOH are corrosive. Handle with care.

  • Diazonium Salt Instability: Diazonium salts in their solid, dry state are shock-sensitive and can be explosive. NEVER attempt to isolate the diazonium salt as a solid. The protocol is designed for the in situ use of the diazonium salt solution.[8][9]

  • Temperature Control: The diazotization reaction is exothermic and must be maintained at 0-5 °C to prevent the decomposition of the diazonium salt and the formation of hazardous byproducts.[8][9]

  • Quenching Excess Nitrous Acid: Nitrous acid is corrosive and can form toxic nitrogen oxides. It is crucial to test for and quench any excess with urea or sulfamic acid at the end of the diazotization step.[3]

Part 1: Diazotization of 4'-(Methylamino)-3'-nitroacetophenone

This procedure is adapted from established methods for the diazotization of nitroanilines.[1][9]

  • In a 250 mL beaker, suspend 1.94 g (0.01 mol) of 4'-(Methylamino)-3'-nitroacetophenone in a mixture of 5 mL of concentrated hydrochloric acid and 15 mL of distilled water.

  • Stir the suspension and cool it to 0-5 °C in an ice-salt bath.

  • In a separate 50 mL beaker, dissolve 0.76 g (0.011 mol) of sodium nitrite in 10 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold, stirred suspension of the amine hydrochloride over 15-20 minutes. Maintain the temperature strictly between 0 and 5 °C.

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 20 minutes to ensure complete diazotization. The mixture should become a clear, yellowish solution.

  • Test for the presence of excess nitrous acid by touching a drop of the reaction mixture to starch-iodide paper. An immediate blue-black color indicates an excess. If the test is negative, add a small amount more of the sodium nitrite solution and re-test after 5 minutes.

  • Once a slight excess of nitrous acid is confirmed, add a small amount of urea or sulfamic acid portion-wise until the starch-iodide test is negative (the paper remains white). This quenches the excess nitrous acid.

  • Keep the resulting diazonium salt solution in the ice bath and use it immediately in the next step.

Diazotization_Workflow start Start: Amine Suspension step1 Cool to 0-5 °C in Ice Bath start->step1 step2 Slowly Add NaNO₂ Solution step1->step2 step3 Stir for 20 min at 0-5 °C step2->step3 decision Test with Starch-Iodide Paper step3->decision decision->step2 Negative step4 Quench Excess NaNO₂ with Urea decision->step4 Positive end End: Diazonium Salt Solution (Use Immediately) step4->end

Caption: Experimental workflow for the diazotization step.

Part 2: Azo Coupling with N,N-diethylaniline

This procedure is based on standard azo coupling reactions with aromatic amines.[10][11]

  • In a 400 mL beaker, dissolve 1.49 g (0.01 mol) of N,N-diethylaniline in 50 mL of a 1 M hydrochloric acid solution.

  • Cool this solution to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Slowly, and with continuous stirring, add the cold diazonium salt solution prepared in Part 1 to the cold N,N-diethylaniline solution.

  • A brightly colored precipitate of the azo dye should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction goes to completion.

  • Slowly neutralize the reaction mixture by adding a cold 10% sodium hydroxide solution dropwise until the pH is approximately 7. This will ensure complete precipitation of the dye.

  • Collect the precipitated dye by vacuum filtration using a Büchner funnel.

  • Wash the solid dye on the filter paper with copious amounts of cold distilled water to remove any unreacted salts and impurities.

  • Allow the product to air dry or dry it in a desiccator.

Purification

For higher purity, the crude dye can be recrystallized from a suitable solvent such as ethanol or a mixture of ethanol and water.

Characterization of the Synthesized Dye

Physical Properties
PropertyExpected Outcome
Appearance A red to reddish-brown crystalline solid.
Solubility Insoluble in water, soluble in organic solvents like ethanol, acetone, and DMF.
Melting Point A sharp melting point is indicative of high purity.
Spectroscopic Analysis
  • UV-Visible Spectroscopy: The UV-Vis spectrum of the synthesized disperse dye, dissolved in a suitable solvent like ethanol, is expected to show a strong absorption band in the visible region (typically between 450-550 nm), which is characteristic of the extended π-conjugated system of the azo chromophore.[3][8][12][13] The exact λmax will depend on the solvent polarity.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum will provide structural confirmation of the dye molecule. Expected signals would include those for the aromatic protons, the ethyl groups of the diethylamino moiety, the methyl group of the methylamino moiety, and the acetyl group. The aromatic region will show complex splitting patterns due to the various substituents on the two phenyl rings.[14][15][16]

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N=N stretch (typically weak, around 1400-1450 cm⁻¹), C=O stretch of the acetyl group (around 1680 cm⁻¹), and C-N and aromatic C-H and C=C vibrations.

Causality Behind Experimental Choices

  • Low Temperature: As previously emphasized, diazonium salts are thermally unstable. Performing the reaction at 0-5 °C minimizes decomposition, which would otherwise lead to the formation of phenols and a decrease in yield.[8][9]

  • Acidic Medium for Diazotization: The diazotization reaction requires an acidic medium to generate nitrous acid in situ from sodium nitrite and to prevent the premature coupling of the diazonium salt with the unreacted primary amine.[2]

  • Slightly Acidic to Neutral pH for Coupling: The coupling reaction with an aromatic amine like N,N-diethylaniline is typically carried out in a slightly acidic to neutral medium.[11] This ensures that there is a sufficient concentration of the free amine to act as a nucleophile, while still maintaining the stability of the diazonium salt.

  • Use of Excess Acid: An excess of mineral acid is used during diazotization to maintain a low pH and to ensure the complete conversion of the primary amine to its hydrochloride salt, which is then diazotized.

Conclusion

This guide provides a detailed and scientifically grounded protocol for the synthesis of a disperse azo dye using 4'-(Methylamino)-3'-nitroacetophenone. By understanding the chemical principles behind each step and adhering strictly to the safety precautions, researchers can confidently and safely synthesize these valuable compounds for a variety of applications, from textile dyeing to the development of new materials and potential therapeutic agents. The characterization methods outlined provide a framework for verifying the successful synthesis and purity of the final product.

References

  • Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development. [Link]

  • ResearchGate. (2015). Reactive Chemical Hazards of Diazonium Salts. [Link]

  • Al-Obaidi, N. S., et al. (2018). Synthesis and Characterization of Some Azo Dyes Derived from 4-Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyeing Performance and Antibacterial Activity. Journal of Biochemical Technology. [Link]

  • ResearchGate. (n.d.). Synthesis and characteristics of azo and non-azo dyes derived from 4-amino-acetophenone for dyeing T/W blend fabrics. [Link]

  • AbdulSattar, J. A. (2014). Exploiting the diazotization reaction of 4-aminoacetophenone for Methyldopa determination. Baghdad Science Journal. [Link]

  • Royal Society of Chemistry. (2014). Electronic Supplementary Information Organic dyes with intense light absorption especially suitable for application in thin-laye. [Link]

  • The Synthesis of Azo Dyes. (n.d.). [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitroaniline. [Link]

  • 4-Nitroaniline - Safety Data Sheet. (2012). [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: p-nitroaniline. [Link]

  • Semantic Scholar. (n.d.). Synthesis and Characterization of Some Azo Dyes Derived from 4-Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyeing Performance and Antibacterial Activity. [Link]

  • ResearchGate. (n.d.). Preparation and Characterization of New Azo Dyes Based on Aminoacetophenone for Staining Living Tissues and Studying of Spectroscopy Applications. [Link]

  • Wikipedia. (n.d.). Azo coupling. [Link]

  • ijorar. (n.d.). SYNTHESIS, CHARACTERIZATION, AND APPLICATIONS OF AZO COMPOUNDS FROM AROMATIC AMINES. [Link]

  • Journal of Biochemical Technology. (n.d.). Synthesis and Characterization of Some Azo Dyes Derived from 4-Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyeing Performance and Antibacterial Activity. [Link]

  • Organic Chemistry Portal. (n.d.). Azo Coupling. [Link]

  • Plant Archives. (n.d.). SYNTHESIS OF SOME NEW AZO DYES DERIVED FROM 4, 4' -(2, 2, 2- TRICHLOROETHANE -1, 1-DIYL) -BIS (CHLOROBENZENE) AND THEIR BIOLOG. [Link]

  • Baghdad Science Journal. (n.d.). Exploiting the diazotization reaction of 4- minoacetophenone for Methyldopa determination. [Link]

  • MDPI. (2024). A Holistic Review of 3-Dimethylamino-1-Arylpropenones Based Disperse Dyes for Dyeing Polyester Fabrics: Synthesis, Characterization, and Antimicrobial Activities. [Link]

  • Springer. (n.d.). Synthesis and Nonlinear Optical Studies of a New Azo Compound Derived from 4-Amino-2,3-Dimethyl-1-Phenyl-3-Pyrazol-5-One. [Link]

  • Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. (n.d.). [Link]

  • ResearchGate. (n.d.). (a) 1 H NMR, (b) 13 C NMR, and (c) FT-IR spectra of m-nitroacetophenone. [Link]

  • Organic Syntheses. (n.d.). Acetophenone, m-nitro-. [Link]

  • IS MUNI. (n.d.). Synthesis of 3-nitroacetophenone. [Link]

  • MDPI. (2023). Synthesis of New Monoazo Disperse Dyes for Dyeing Polyester Fabric Using Two Different Dyeing Methods: Demonstration of Their Antibacterial and Anticancer Activities. [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. [Link]

  • Bulletin of the Chemical Society of Ethiopia. (2023). Syntheses of novel disperse dyes based on arylazophenols: Synthesis, characterizations and applications. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Studies on synthesis and dyeing performance of disperse azo dyes based on schiff base of ninhydrin and 4-amino phenol. [Link]

  • Google Patents. (n.d.).

Sources

The Analytical Potential of 1-(4-(Methylamino)-3-nitrophenyl)ethanone: A Methodological Exploration

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Potential Analytical Tool

In the landscape of analytical chemistry, the demand for sensitive, selective, and robust reagents is perpetual. The compound 1-(4-(methylamino)-3-nitrophenyl)ethanone, with its unique structural motifs, presents itself as a promising candidate for various analytical applications. This molecule incorporates a reactive ketone group, a nucleophilic secondary amine, and a strongly electron-withdrawing nitro group attached to an aromatic ring. This combination of features suggests its potential utility as a derivatizing agent in chromatographic and spectroscopic methods, although specific applications in the scientific literature are not yet widely documented.

This guide aims to explore the theoretical and practical aspects of employing 1-(4-(methylamino)-3-nitrophenyl)ethanone as a novel analytical reagent. Drawing parallels from structurally similar compounds and established analytical principles, we will provide a comprehensive overview of its potential applications, detailed hypothetical protocols, and the underlying chemical rationale. While direct, field-proven applications of this specific reagent are emerging, this document serves as a foundational resource to stimulate further research and development.

Physicochemical Properties and Chemical Reactivity

Understanding the inherent properties of 1-(4-(methylamino)-3-nitrophenyl)ethanone is paramount to harnessing its analytical potential.

PropertyValue/DescriptionSource
CAS Number 18076-17-0[1]
Molecular Formula C9H10N2O3[1]
Molecular Weight 194.19 g/mol [1]
Key Functional Groups Acetyl (ketone), Methylamino (secondary amine), NitroInferred from structure
Predicted Reactivity The ketone group is susceptible to nucleophilic addition and condensation reactions. The methylamino group can act as a nucleophile. The nitroaromatic system can be reduced and may influence the molecule's spectroscopic properties.Inferred from chemical principles

The presence of both a nucleophilic center (the methylamino group) and an electrophilic center (the carbonyl carbon of the acetyl group) within the same molecule suggests a rich and versatile reactivity profile. Furthermore, the nitro group significantly influences the electronic properties of the aromatic ring, which can be exploited for detection purposes.

Potential Analytical Applications

Based on its structure, 1-(4-(methylamino)-3-nitrophenyl)ethanone could theoretically be employed in the following analytical contexts:

  • Derivatizing Agent for Aldehydes and Ketones: The methylamino group could potentially react with carbonyl compounds to form Schiff bases. However, the presence of the intra-molecular ketone makes this less straightforward. A more plausible application is leveraging the reactivity of its own ketone group.

  • Chromatographic Analysis: The nitroaromatic moiety makes this compound a strong candidate for detection by UV-Vis or electrochemical detectors in High-Performance Liquid Chromatography (HPLC).[2][3] Gas chromatography (GC) could also be a viable technique for its analysis, potentially coupled with a nitrogen-phosphorus detector (NPD) for enhanced selectivity.[4]

  • Pre-column Derivatization for HPLC: The ketone functionality of 1-(4-(methylamino)-3-nitrophenyl)ethanone could be targeted by analytes containing a primary amine or hydrazine functional group to form a stable, UV-active derivative, facilitating their detection and quantification. This is analogous to the use of other carbonyl-containing reagents like 2,4-dinitrophenylhydrazine (DNPH).[5][6]

Hypothetical Protocol: Derivatization of Primary Amines for HPLC-UV Analysis

This protocol outlines a hypothetical workflow for using 1-(4-(methylamino)-3-nitrophenyl)ethanone as a pre-column derivatizing agent for the analysis of a model primary amine analyte.

Principle

The ketone group of 1-(4-(methylamino)-3-nitrophenyl)ethanone reacts with a primary amine analyte to form a Schiff base (imine). This derivative incorporates the strongly UV-absorbing nitroaromatic chromophore of the reagent, enabling sensitive detection of the otherwise poorly absorbing amine by HPLC with a UV detector.

Workflow Diagram

derivatization_workflow cluster_prep Sample & Reagent Preparation cluster_reaction Derivatization Reaction cluster_analysis HPLC Analysis Analyte Primary Amine Analyte Solution Mix Mix Analyte, Reagent & Catalyst Analyte->Mix Reagent 1-(4-(methylamino)-3-nitrophenyl)ethanone Solution Reagent->Mix Incubate Incubate (e.g., 60°C, 30 min) Mix->Incubate Inject Inject into HPLC-UV System Incubate->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Quantify Quantification Detect->Quantify

Caption: Workflow for primary amine derivatization and HPLC analysis.

Materials and Reagents
  • 1-(4-(methylamino)-3-nitrophenyl)ethanone

  • Primary amine analyte standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Formic acid (or other suitable acid catalyst)

  • Heating block or water bath

  • Vortex mixer

  • HPLC system with UV detector, C18 column

Step-by-Step Protocol
  • Preparation of Reagent Solution:

    • Accurately weigh 10 mg of 1-(4-(methylamino)-3-nitrophenyl)ethanone and dissolve it in 10 mL of acetonitrile to obtain a 1 mg/mL stock solution.

    • Rationale: Acetonitrile is a common solvent in reversed-phase HPLC and is expected to be a good solvent for the reagent.

  • Preparation of Analyte Standard Solution:

    • Prepare a stock solution of the primary amine analyte in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.

    • Perform serial dilutions to prepare working standard solutions at various concentrations.

  • Derivatization Procedure:

    • In a microcentrifuge tube, add 50 µL of the primary amine working standard solution.

    • Add 100 µL of the 1-(4-(methylamino)-3-nitrophenyl)ethanone reagent solution.

    • Add 10 µL of a 1% formic acid solution in acetonitrile to catalyze the reaction.

    • Rationale: The formation of a Schiff base is often catalyzed by a mild acid.

    • Vortex the mixture for 30 seconds.

    • Incubate the mixture in a heating block at 60°C for 30 minutes. The optimal temperature and time should be determined experimentally.

    • After incubation, cool the mixture to room temperature.

    • Add 840 µL of the mobile phase to dilute the sample and quench the reaction.

  • HPLC Analysis:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (containing 0.1% formic acid). The exact conditions will need to be optimized.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: The optimal wavelength should be determined by acquiring a UV spectrum of the derivatized product. A wavelength in the range of 300-400 nm is anticipated due to the nitroaromatic chromophore.

    • Column Temperature: 30°C

Data Analysis and Interpretation

A calibration curve should be constructed by plotting the peak area of the derivatized analyte against the concentration of the primary amine standards. The concentration of the analyte in unknown samples can then be determined from this calibration curve. Method validation should be performed to assess linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Potential Challenges and Troubleshooting

  • Incomplete Derivatization: If the reaction is incomplete, this can be addressed by optimizing the reaction time, temperature, catalyst concentration, and the molar ratio of the reagent to the analyte.

  • Interference from Excess Reagent: A large excess of the derivatizing reagent may result in a large peak in the chromatogram that could interfere with the analyte peak. This can be mitigated by optimizing the reagent concentration or by introducing a quenching step to remove the excess reagent.

  • Derivative Instability: The stability of the formed Schiff base should be evaluated. If it is found to be unstable, the analysis should be performed promptly after derivatization, or alternative derivatization chemistries should be explored.

Conclusion and Future Outlook

While the application of 1-(4-(methylamino)-3-nitrophenyl)ethanone as an analytical reagent is not yet established in the literature, its chemical structure holds significant promise for its use as a derivatizing agent for the analysis of primary amines and potentially other functional groups. The hypothetical protocol provided here serves as a starting point for researchers to explore its utility. Further studies are warranted to fully characterize its reactivity, optimize derivatization conditions for various analytes, and validate its performance in different sample matrices. The development of novel analytical reagents is a continuous endeavor, and 1-(4-(methylamino)-3-nitrophenyl)ethanone represents an intriguing candidate for expanding the analytical chemist's toolkit.

References

  • Comparative analysis of analytical methods for nitroaromatic compounds - Benchchem.
  • Chromatographic Analysis of Nitrobenzene and Related Compounds. Taylor & Francis eBooks.
  • Supercritical Fluid Chromatography for the Analysis of Nitroaromatics, Nitramines and Nitrate Esters - DTIC.
  • Nitrogen-containing aromatic compounds: quantitative analysis using gas chromatography with nitrogen phosphorus detector. ResearchGate.
  • 1-(4-(Methylamino)-3-nitrophenyl)ethanone - BLDpharm.
  • HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone.
  • Derivatizing Reagents for Detection of Organic Compounds By HPLC. ResearchGate.

Sources

Application Note: A Robust HPLC Method for the Analysis of 1-(4-(Methylamino)-3-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive guide to developing a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 1-(4-(Methylamino)-3-nitrophenyl)ethanone. This compound, an aromatic aminoketone containing a nitro group, is of interest in various research and development settings. Due to the limited availability of specific physicochemical data for this analyte, this document provides a systematic approach to method development, from initial column and mobile phase selection to optimization and validation. The protocols outlined herein are designed to be a self-validating system, ensuring scientific integrity and trustworthy results.

Introduction

1-(4-(Methylamino)-3-nitrophenyl)ethanone is a substituted aromatic compound possessing chromophores that make it well-suited for UV-Vis detection. Its structure, featuring a polar aminoketone and a nitro group, suggests moderate polarity. The development of a reliable analytical method is crucial for its quantification in various matrices, including reaction monitoring, purity assessment, and stability studies. This guide provides a detailed protocol for establishing a robust RP-HPLC method, explaining the scientific rationale behind each experimental choice.

Physicochemical Properties and Chromatographic Considerations

A thorough understanding of the analyte's properties is fundamental to developing an effective HPLC method. While specific experimental data for 1-(4-(Methylamino)-3-nitrophenyl)ethanone is not widely published, we can infer its behavior based on its structural motifs and data from analogous compounds.

  • Structure:

    • The presence of the aromatic ring, nitro group, and ketone carbonyl group provides strong UV absorbance. Based on data for similar nitroaromatic compounds, a suitable detection wavelength is likely in the range of 230-260 nm.[1][2]

    • The methylamino group is basic, meaning its protonation state will be dependent on the mobile phase pH. This is a critical parameter to control for consistent retention and peak shape.

  • Polarity: The combination of the polar amino and nitro groups with the relatively non-polar phenyl ring suggests that the compound will have moderate polarity, making it an ideal candidate for reversed-phase chromatography.

  • Solubility: Based on structurally similar compounds like 1-(3-nitrophenyl)ethanone, solubility is expected to be good in common organic solvents such as methanol and acetonitrile, and sparingly soluble in water.[3]

HPLC Method Development Protocol

This section outlines a systematic approach to developing a robust HPLC method for 1-(4-(Methylamino)-3-nitrophenyl)ethanone.

Initial Method Parameters

The following starting conditions are recommended based on the analysis of similar aromatic nitro and amino compounds.[4][5][6]

ParameterRecommended Starting ConditionRationale
HPLC System Agilent 1260 Infinity II or equivalentA standard, reliable HPLC system with a UV detector is sufficient.
Column C18, 4.6 x 150 mm, 5 µmA C18 column is a versatile and common choice for reversed-phase chromatography of moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier helps to suppress the ionization of the basic methylamino group, leading to better peak shape and consistent retention.
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier in reversed-phase HPLC with good UV transparency.
Gradient 10-90% B over 15 minutesA broad gradient is recommended for initial scouting runs to determine the approximate elution time of the analyte.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detection UV at 254 nmThis wavelength is a good starting point for nitroaromatic compounds. A full UV scan of the analyte peak should be performed to determine the optimal detection wavelength.
Sample and Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 1-(4-(Methylamino)-3-nitrophenyl)ethanone and dissolve it in 10 mL of methanol or acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

Method Optimization

The goal of optimization is to achieve a symmetric peak for the analyte with a reasonable retention time and good resolution from any impurities or matrix components.

HPLC_Optimization_Workflow A Initial Scouting Run (Broad Gradient) B Evaluate Peak Shape and Retention Time A->B C Optimize Gradient B->C Adjust slope and duration D Optimize Mobile Phase pH B->D If peak tailing/fronting occurs E Fine-tune Flow Rate and Temperature C->E For improved resolution or faster run time F Final Method C->F D->C E->F

Caption: A workflow diagram for HPLC method optimization.

  • Gradient Optimization: Based on the initial scouting run, adjust the gradient slope and duration to achieve a retention time of 5-10 minutes. If the peak elutes too early, decrease the initial percentage of the organic phase. If it elutes too late, increase the initial percentage or the gradient slope.

  • pH Optimization: If the peak exhibits tailing or fronting, it may be due to interactions of the basic methylamino group with residual silanols on the stationary phase. Adjusting the pH of the aqueous mobile phase can mitigate this. Prepare mobile phases with different pH values (e.g., pH 2.5, 3.0, 3.5 using formic acid or a phosphate buffer) to find the optimal condition for peak symmetry.

  • Wavelength Optimization: Using the photodiode array detector (PDA), obtain the UV spectrum of the analyte peak. The wavelength of maximum absorbance should be used for quantification to maximize sensitivity.

Method Validation

Once the method is optimized, it must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.

Validation Parameters and Acceptance Criteria
ParameterDescriptionAcceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.The analyte peak should be well-resolved from any other peaks, and the peak purity should be confirmed using a PDA detector.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.A linear regression of the calibration curve should have a correlation coefficient (r²) ≥ 0.999.
Accuracy The closeness of the test results obtained by the method to the true value.The recovery of the analyte spiked into a blank matrix should be between 98.0% and 102.0%.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.The relative standard deviation (RSD) for repeatability and intermediate precision should be ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically calculated as 3.3 times the standard deviation of the response divided by the slope of the calibration curve.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically calculated as 10 times the standard deviation of the response divided by the slope of the calibration curve.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.The method should show no significant changes in results when parameters like flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%) are varied.

Experimental Protocols

Linearity Study
  • Inject the prepared working standard solutions in triplicate from the lowest to the highest concentration.

  • Plot a calibration curve of the mean peak area versus the concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Accuracy Study
  • Prepare a blank sample matrix (if applicable).

  • Spike the blank matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three samples at each concentration level and analyze them using the developed method.

  • Calculate the percentage recovery for each sample.

Precision Study
  • Repeatability (Intra-day precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument.

  • Calculate the RSD of the results for both studies.

Validation_Workflow Start Optimized HPLC Method Specificity Specificity & Peak Purity Start->Specificity Linearity Linearity (r² ≥ 0.999) Specificity->Linearity Accuracy Accuracy (98-102% Recovery) Linearity->Accuracy Precision Precision (RSD ≤ 2%) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validated Validated Method Robustness->Validated

Caption: A flowchart for the validation of the HPLC method.

Conclusion

This application note provides a comprehensive and scientifically sound framework for the development and validation of a reversed-phase HPLC method for the analysis of 1-(4-(Methylamino)-3-nitrophenyl)ethanone. By following the outlined protocols for method optimization and validation, researchers, scientists, and drug development professionals can establish a reliable and robust analytical method suitable for their specific needs, ensuring the generation of high-quality, reproducible data.

References

  • SIELC Technologies. Separation of 3-Nitroaniline on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link].

  • Scribd. Experiment 4:: TLC and HPLC of Nitroanilines. Scribd. Available at: [Link].

  • Globe Thesis. Determination Of Nitroanilines In Environment Samples By High Performance Liquid Chromatography. Globe Thesis. Available at: [Link].

  • ResearchGate. Solubility Measurement and Modeling of 1-(3-nitrophenyl)Ethanone and 1-(4-nitrophenyl)Ethenone in Nine Pure Organic Solvents from T = (278.15 to 318.15) K and Mixing Properties of Solutions. ResearchGate. Available at: [Link].

  • ResearchGate. Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). ResearchGate. Available at: [Link].

  • Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques. Jordi Labs. Available at: [Link].

  • PubChem. 1-(4-Methoxy-3-nitrophenyl)ethanone. PubChem. Available at: [Link].

  • Cheméo. Chemical Properties of Ethanone, 1-(3-nitrophenyl)- (CAS 121-89-1). Cheméo. Available at: [Link].

  • PubChem. m-Nitroacetophenone. PubChem. Available at: [Link].

  • NIST. Ethanone, 1-(3-nitrophenyl)-. NIST WebBook. Available at: [Link].

Sources

Application Notes and Protocols: Laboratory Scale Synthesis of 4'-(Methylamino)-3'-nitroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis of 4'-(Methylamino)-3'-nitroacetophenone, a key intermediate in pharmaceutical research and development. The synthesis is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern organic chemistry.[1][2][3] This guide offers detailed, step-by-step protocols, in-depth explanations of the underlying chemical principles, and critical safety information. It is intended for researchers, scientists, and drug development professionals with a foundational knowledge of organic synthesis. The protocols have been designed to be self-validating, with clear benchmarks for reaction monitoring and product characterization.

Introduction and Scientific Background

4'-(Methylamino)-3'-nitroacetophenone is a valuable building block in medicinal chemistry. Its structural motifs, including the nitro group, methylamino substituent, and the acetophenone core, provide multiple points for further chemical modification. The primary synthetic route detailed herein involves the reaction of 4'-fluoro-3'-nitroacetophenone with methylamine.[4] This transformation is a classic example of nucleophilic aromatic substitution (SNAr).

The SNAr mechanism is facilitated by the presence of strong electron-withdrawing groups (in this case, the nitro and acetyl groups) positioned ortho and para to the leaving group (fluoride).[1][2] These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, thereby lowering the activation energy of the reaction.[1] Fluoride is an excellent leaving group in this context due to its high electronegativity, which enhances the electrophilicity of the carbon atom it is attached to.

An alternative starting material, 4'-chloro-3'-nitrobenzophenone, can also be used, reacting with methylamine in a sealed vessel at elevated temperatures to yield the desired product.[5] However, the fluoro-analogue generally exhibits higher reactivity.

Materials and Methods
2.1. Reagents and Materials
Reagent/MaterialGradeSupplierCAS No.
4'-Fluoro-3'-nitroacetophenone≥98%Commercially Available400-93-1
Methylamine solution40% in H2OCommercially Available74-89-5
EthanolReagent GradeCommercially Available64-17-5
Dichloromethane (DCM)Reagent GradeCommercially Available75-09-2
Ethyl Acetate (EtOAc)Reagent GradeCommercially Available141-78-6
HexaneReagent GradeCommercially Available110-54-3
Anhydrous Sodium SulfateReagent GradeCommercially Available7757-82-6
Deionized WaterN/AIn-house7732-18-5
2.2. Equipment
  • Round-bottom flasks (various sizes)

  • Magnetic stirrer with heating mantle

  • Reflux condenser

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp (254 nm)

  • Glass funnels and beakers

  • Standard laboratory glassware and consumables

Experimental Protocols
3.1. Synthesis of 4'-(Methylamino)-3'-nitroacetophenone

This protocol is adapted from established nucleophilic aromatic substitution procedures.

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (54.6 mmol) of 4'-fluoro-3'-nitroacetophenone in 100 mL of ethanol.[4][6]

  • Reagent Addition: While stirring at room temperature, slowly add 12.7 mL (109.2 mmol, 2.0 equivalents) of a 40% aqueous methylamine solution to the flask. The addition should be done dropwise over 15-20 minutes.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours.

  • Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). A suitable eluent system is a 3:1 mixture of hexane and ethyl acetate. The product will have a lower Rf value than the starting material.

  • Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature.

  • Isolation: Pour the reaction mixture into 500 mL of ice-cold deionized water. A yellow precipitate of the product will form.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the solid with copious amounts of cold deionized water to remove any residual methylamine and salts.

  • Drying: Dry the collected solid in a vacuum oven at 50-60 °C until a constant weight is achieved.

3.2. Purification

The crude product can be further purified by recrystallization.

Recrystallization Procedure:

  • Dissolve the crude 4'-(Methylamino)-3'-nitroacetophenone in a minimal amount of hot ethanol.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate complete crystallization.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the purified product under vacuum.

Safety Precautions and Hazard Management

All procedures should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.[7][8][9]

  • 4'-Fluoro-3'-nitroacetophenone: This compound is an irritant.[8] Avoid contact with skin and eyes, and do not breathe the dust.[8] In case of contact, wash the affected area immediately with plenty of soap and water.[8]

  • Methylamine: Methylamine is a flammable and corrosive gas, typically supplied as an aqueous solution. It can cause severe skin and eye irritation. Handle with care and ensure adequate ventilation.

  • Solvents: Ethanol, dichloromethane, ethyl acetate, and hexane are flammable. Keep away from open flames and other ignition sources.

Characterization and Data Analysis

The identity and purity of the synthesized 4'-(Methylamino)-3'-nitroacetophenone should be confirmed by standard analytical techniques.

TechniqueExpected Results
Melting Point Literature values should be consulted for comparison.
1H NMR The spectrum should show characteristic peaks for the aromatic protons, the methylamino protons, and the acetyl protons. The integration of these peaks should correspond to the number of protons in each environment.
13C NMR The spectrum will display distinct signals for each unique carbon atom in the molecule.
FT-IR The spectrum should exhibit characteristic absorption bands for the N-H, C=O (ketone), and N-O (nitro) functional groups.
Mass Spectrometry The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product (C9H10N2O3, M.W. = 194.19 g/mol ).
Workflow and Diagrams
6.1. Synthetic Workflow Diagram

Synthesis_Workflow Start Start: 4'-Fluoro-3'-nitroacetophenone & Methylamine Solution Reaction Reaction: - Ethanol Solvent - Reflux (4-6h) Start->Reaction Monitoring Monitoring: - TLC (Hexane:EtOAc 3:1) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up: - Quench with Ice Water Monitoring->Workup Complete Isolation Isolation: - Vacuum Filtration - Wash with Water Workup->Isolation Purification Purification: - Recrystallization (Ethanol) Isolation->Purification Characterization Characterization: - NMR, IR, MS, MP Purification->Characterization Final_Product Final Product: 4'-(Methylamino)-3'-nitroacetophenone Characterization->Final_Product

Caption: Synthetic workflow for 4'-(Methylamino)-3'-nitroacetophenone.

6.2. Reaction Mechanism Diagram

SNAr_Mechanism Reactants 4'-Fluoro-3'-nitroacetophenone + CH3NH2 Intermediate Meisenheimer Complex (Stabilized by -NO2 and -COCH3) Reactants->Intermediate + CH3NH2 Products 4'-(Methylamino)-3'-nitroacetophenone + F- Intermediate->Products - F-

Sources

Application Notes & Protocols: Investigating 1-(4-(Methylamino)-3-nitrophenyl)ethanone in Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction: Unveiling the Potential of a Novel Scaffold

In the continuous search for novel agrochemical active ingredients, the exploration of unique chemical scaffolds is paramount. 1-(4-(Methylamino)-3-nitrophenyl)ethanone is a compound that, while not extensively documented in agrochemical literature, possesses a compelling combination of functional groups suggestive of potential biological activity. This document serves as a comprehensive guide for researchers aiming to investigate its utility as a potential herbicide, fungicide, or insecticide.

The structure incorporates a nitroaromatic system, a common feature in numerous commercial pesticides, and an aminophenyl ethanone core, which acts as a versatile building block in medicinal and chemical synthesis.[1][2][3] The purpose of these notes is not to report established applications, but rather to provide the scientific rationale and detailed experimental protocols to systematically evaluate the agrochemical potential of this molecule. We will delve into the causality behind suggested screening protocols, grounding our hypotheses in established chemical and biological principles.

Table 1: Physicochemical Properties of 1-(4-(Methylamino)-3-nitrophenyl)ethanone

PropertyValueSource
CAS Number 18076-17-0[4]
Molecular Formula C₉H₁₀N₂O₃[4]
Molecular Weight 194.19 g/mol [4]
Appearance (Predicted) Crystalline solid-
Storage Keep in a dark place, sealed in dry, room temperature[4]

Scientific Rationale for Agrochemical Screening

The chemical architecture of 1-(4-(Methylamino)-3-nitrophenyl)ethanone provides a logical basis for investigating its bioactivity across the three major agrochemical domains.

Potential as a Fungicide

Nitroaromatic compounds are a well-established class of biologically active molecules, with many exhibiting potent antifungal properties.[1][5] The nitro group is highly electrophilic and can participate in redox cycling within fungal cells. This can lead to the generation of reactive oxygen species (ROS), causing oxidative stress, damaging cellular components like DNA and proteins, and ultimately leading to cell death.[2][6] Furthermore, some nitroaromatic compounds are known to inhibit specific fungal enzymes, such as 14α-demethylase, which is crucial for ergosterol biosynthesis, a key component of the fungal cell membrane.[2][6] The presence of the nitro group on the phenyl ring of the target molecule makes it a prime candidate for antifungal screening.

Potential as a Herbicide

The mode of action for many herbicides involves disrupting critical biochemical pathways in plants. Nitroaromatic compounds, particularly nitrophenyl derivatives, have a history in herbicide development.[7] Their mechanism can involve the uncoupling of oxidative phosphorylation, inhibiting photosynthesis, or acting as pro-herbicides that are metabolized into phytotoxic substances within the plant. The electron-withdrawing nature of the nitro group can be crucial for binding to target enzymes or disrupting electron transport chains. Therefore, evaluating 1-(4-(Methylamino)-3-nitrophenyl)ethanone for pre- and post-emergent herbicidal activity is a logical research direction.

Potential as an Insecticide

While less common than in fungicides and herbicides, the nitro group is a key pharmacophore in important insecticides like neonicotinoids (e.g., imidacloprid), which act as agonists of the nicotinic acetylcholine receptor (nAChR) in the insect central nervous system. Additionally, various ketone-containing compounds have been patented for their insecticidal properties.[8] The overall electronic and steric profile of 1-(4-(Methylamino)-3-nitrophenyl)ethanone merits investigation against a panel of common agricultural and public health insect pests. Screening could reveal activity as a contact poison, a stomach poison, or a repellent.

Proposed Synthetic Pathway

For researchers to begin experimental evaluation, a reliable source of the compound is necessary. While commercially available from some suppliers, understanding its synthesis is valuable. A plausible and common route to synthesize N-alkylated nitroanilines involves the nucleophilic aromatic substitution of an activated aryl halide.

Synthesis_Workflow cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Friedel-Crafts Acylation A 1-chloro-4-fluoro-2-nitrobenzene D N-methyl-2-nitro-4-fluoroaniline A->D Methylamine, Base, Solvent B Methylamine C 1-(4-(Methylamino)-3-nitrophenyl)ethanone D->C Acetyl Chloride, AlCl₃ E Acetyl Chloride / AlCl₃ Antifungal_Screening_Workflow start Start prep_compound Prepare stock solution of 1-(4-(Methylamino)-3-nitrophenyl)ethanone in DMSO start->prep_compound amend_media Amend molten PDA with compound (various concentrations) and solvent control prep_compound->amend_media prep_media Prepare Potato Dextrose Agar (PDA) prep_media->amend_media pour_plates Pour amended PDA into Petri plates amend_media->pour_plates inoculate Inoculate center of plates with mycelial plug of test fungus pour_plates->inoculate incubate Incubate at 25-28°C for 5-7 days inoculate->incubate measure Measure colony diameter incubate->measure analyze Calculate Percent Inhibition and EC₅₀ measure->analyze end End analyze->end

Caption: Workflow for in vitro antifungal screening.

Step-by-Step Methodology:

  • Preparation of Fungal Cultures: Grow selected pathogenic fungi (e.g., Botrytis cinerea, Fusarium oxysporum, Alternaria solani) on Potato Dextrose Agar (PDA) plates for 5-7 days until the plates are covered with mycelia.

  • Compound Preparation: Prepare a 10 mg/mL stock solution of 1-(4-(Methylamino)-3-nitrophenyl)ethanone in dimethyl sulfoxide (DMSO). Create serial dilutions to achieve final assay concentrations (e.g., 1, 5, 10, 50, 100 µg/mL).

  • Poisoned Media Preparation: Autoclave PDA and cool it to approximately 50-55°C in a water bath. Add the appropriate volume of the compound stock solution (or DMSO for the negative control) to the molten agar to reach the desired final concentrations. Mix thoroughly but gently to avoid bubbles. A commercial fungicide (e.g., Thiophanate-methyl) should be used as a positive control. [9]4. Inoculation: Pour the fungicide-amended PDA into sterile 90 mm Petri plates. Once solidified, place a 5 mm mycelial plug, taken from the edge of an actively growing fungal culture, in the center of each plate.

  • Incubation: Seal the plates with paraffin film and incubate them at 25 ± 2°C in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the negative control plate reaches the edge of the plate.

  • Analysis: Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] × 100 Where 'dc' is the average diameter of the control colony and 'dt' is the average diameter of the treated colony. Plot the inhibition percentage against the log of the concentration to determine the EC₅₀ (Effective Concentration to inhibit 50% growth).

Protocol 2: Primary Herbicidal Activity Screening

This protocol assesses the pre-emergent and post-emergent herbicidal activity of the compound on representative monocot and dicot plant species. [7][10] Workflow Diagram: Herbicidal Screening ```dot digraph "Herbicidal_Screening_Workflow" { graph [rankdir=TB, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#EA4335", arrowhead=vee];

}

Caption: Workflow for insecticidal leaf-dip bioassay.

Step-by-Step Methodology:

  • Insect Rearing: Maintain a healthy, age-synchronized colony of the test insect (e.g., 2nd or 3rd instar larvae of Plutella xylostella) on their host plant (e.g., cabbage) under controlled conditions.

  • Compound Preparation: Prepare a stock solution of 1-(4-(Methylamino)-3-nitrophenyl)ethanone in acetone. Create serial dilutions in water containing a small amount of a non-ionic surfactant (e.g., 0.1% Tween-80) to achieve final concentrations (e.g., 10, 50, 100, 500 ppm).

  • Leaf Disc Treatment: Excise leaf discs (approx. 5 cm diameter) from unsprayed host plant leaves. Using forceps, dip each disc into a test solution for 10-30 seconds with gentle agitation to ensure complete coverage. A commercial insecticide (e.g., a pyrethroid) should be used as a positive control, and a surfactant-water solution as a negative control.

  • Drying and Infestation: Place the treated discs on a wire rack to air dry completely. Once dry, place each disc into a Petri dish lined with a moist filter paper to maintain turgor. Introduce 10-15 larvae into each dish.

  • Incubation: Seal the Petri dishes (with ventilation) and incubate them at 25 ± 2°C with a 16:8 (L:D) photoperiod.

  • Data Collection: Record the number of dead or moribund larvae at 24, 48, and 72 hours post-infestation. Larvae are considered dead if they cannot move when prodded with a fine brush.

  • Analysis: Correct the observed mortality using Abbott's formula if mortality occurs in the negative control: Corrected Mortality (%) = [(% mortality in treatment - % mortality in control) / (100 - % mortality in control)] × 100 Use probit analysis to calculate the LC₅₀ (Lethal Concentration to kill 50% of the population).

[11]---

Conclusion and Future Directions

1-(4-(Methylamino)-3-nitrophenyl)ethanone represents an unexplored chemical entity with significant potential in agrochemical research. The structural motifs present in the molecule provide a strong scientific basis for its evaluation as a fungicide, herbicide, and insecticide. The protocols detailed in this guide offer a systematic and robust framework for conducting this primary screening. Positive results in any of these assays would warrant further investigation, including secondary screening on a broader range of species, mode of action studies, and structure-activity relationship (SAR) analysis to optimize the lead compound.

References

  • APS Journals. (2023, July 25). In Vitro Fungicide Sensitivity and Effect of Organic Matter Concentration on Fungicide Bioavailability in Take-All Root Rot Pathogens Isolated from North Carolina. [Link]

  • ResearchGate. (n.d.). (PDF) In vitro screening methods using chemical fungicides against canola black spot pathogen. [Link]

  • MDPI. (n.d.). Isolation, Identification, and In Vitro Fungicide Screening of the Pathogen Associated with Pear Dry Blight. [Link]

  • USGS Publications Warehouse. (2006, April 7). Method for in vitro screening of aquatic fungicides. [Link]

  • National Institutes of Health. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. [Link]

  • MDPI. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]

  • Encyclopedia.pub. (2022, June 14). Antimicrobial Activity of Nitroaromatic Derivatives. [Link]

  • Walsh Medical Media. (n.d.). In Vitro Evaluation of Commercial Fungicides against Some of the Major Soil Borne Pathogens of Soybean. [Link]

  • National Institutes of Health. (n.d.). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. [Link]

  • MDPI. (n.d.). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. [Link]

  • PubMed. (n.d.). Antimicrobial activity of a series of halo-nitro compounds. [Link]

  • ResearchGate. (n.d.). Screening Rules for Leads of Fungicides, Herbicides, and Insecticides. [Link]

  • Plant and Soil Sciences eLibrary. (n.d.). Traditional 'Chemical-Based' Discovery and Screening. [Link]

  • PubMed. (n.d.). A simple screening method for insecticidal substances from actinomycetes. [Link]

  • California Weed Science Society. (n.d.). Screening for Natural Product Herbicides. [Link]

  • PubChem. (n.d.). 1-(4-Amino-3-methylphenyl)ethanone. [Link]

  • Oxford Academic. (n.d.). High-Throughput Screening Method to Identify Potential Pesticides for Mosquito Control. [Link]

  • ResearchGate. (2021, March 16). (PDF) Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). [Link]

  • UMass Extension. (n.d.). Testing for and Deactivating Herbicide Residues. [Link]

  • GenTech Scientific. (n.d.). Pesticide & Herbicide Screening. [Link]

  • Journal of Entomology and Zoology Studies. (2017, April 20). Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review. [Link]

  • ACS Publications. (n.d.). The Establishment of a Highly Sensitive Insecticidal Activity Detection System Using Silkworm First Instar Larvae Enables an Efficient Search Method for Insecticide Seed Compounds. [Link]

  • Horizon Research Publishing. (2016, January 30). Screening of Bioactive Compounds for Development of New Pesticides: A Mini Review. [Link]

  • Google Patents. (n.d.). US4218468A - Ketone insecticides.
  • PubMed. (n.d.). Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase. [Link]

  • ChemSynthesis. (n.d.). 1-(4-nitrophenyl)ethanone. [Link]

  • PubChem. (n.d.). 1-[4-(3-Methyl-4-nitrophenoxy)phenyl]ethanone. [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(3-nitrophenyl)- (CAS 121-89-1). [Link]

  • NIST WebBook. (n.d.). Ethanone, 1-(3-nitrophenyl)-. [Link]

  • National Institutes of Health. (n.d.). Insecticidal Activities and GC-MS Analysis of the Selected Family Members of Meliaceae Used Traditionally as Insecticides. [Link]

  • ResearchGate. (n.d.). Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. [Link]

  • MDPI. (2023, March 25). Exploration of Synergistic Pesticidal Activities, Control Effects and Toxicology Study of a Monoterpene Essential Oil with Two Natural Alkaloids. [Link]

  • ACS Publications. (n.d.). Synthesis, Crystal Structure, and Insecticidal Activity of Some New Thienylpyridines, Thienylthieno[2,3-b]pyridines, and Related Heterocyclic Derivatives. [Link]

  • National Institutes of Health. (2024, September 20). Enhanced Antioxidant, Antifungal, and Herbicidal Activities through Bioconversion of Diosgenin by Yarrowia lipolytica P01a. [Link]

  • ResearchGate. (n.d.). Insecticidal activity and structure activity relationship study of some synthesized hydrazone, dihydropyridine and 3-cyano-1, 4-dihydro-pyradazin-4-one derivatives against Aphis nerii. [Link]

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Application Notes and Protocols for 1-(4-(Methylamino)-3-nitrophenyl)ethanone in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

1-(4-(Methylamino)-3-nitrophenyl)ethanone is a versatile organic compound characterized by a unique combination of functional groups that make it a promising candidate for various applications in materials science. Its structure, featuring an electron-donating methylamino group and electron-withdrawing nitro and acetyl groups on a phenyl ring, creates a significant intramolecular charge-transfer character. This inherent electronic asymmetry is a key driver for its potential use in advanced materials, including those with nonlinear optical (NLO) properties, organic dyes for energy applications, and as a monomer for functional polymers. These notes provide an in-depth exploration of these potential applications, complete with detailed protocols to guide researchers in harnessing the properties of this molecule.

Synthesis and Characterization

While commercially available from various suppliers, the synthesis of 1-(4-(Methylamino)-3-nitrophenyl)ethanone can be achieved through established organic chemistry routes, typically involving the nitration of a substituted acetophenone followed by a nucleophilic aromatic substitution or amination.

Key Structural Features and Properties:

PropertyValueReference
Molecular Formula C9H10N2O3[1]
Molecular Weight 194.19 g/mol [1]
CAS Number 18076-17-0[1]
Appearance Typically a crystalline solidN/A
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, acetone, chloroform)N/A
Key Functional Groups Acetyl, Methylamino, NitroN/A

Application in Nonlinear Optical (NLO) Materials

The "push-pull" electronic structure of 1-(4-(Methylamino)-3-nitrophenyl)ethanone, with the electron-donating methylamino group and the electron-withdrawing nitro and acetyl groups, makes it an excellent candidate for creating materials with second- or third-order nonlinear optical (NLO) properties.[2][3][4][5] Such materials are crucial for applications in optical communications, data storage, and frequency conversion. The compound can be utilized either as a guest molecule in a polymer matrix or as a building block for larger NLO-active chromophores.

Protocol 1: Fabrication and Characterization of a Guest-Host NLO Polymer Film

This protocol describes the preparation of a polymer film doped with 1-(4-(Methylamino)-3-nitrophenyl)ethanone and the subsequent characterization of its NLO properties.

Materials:

  • 1-(4-(Methylamino)-3-nitrophenyl)ethanone

  • Poly(methyl methacrylate) (PMMA)

  • Toluene or other suitable solvent

  • Indium tin oxide (ITO) coated glass slides

  • High-voltage power supply

  • Nd:YAG laser (1064 nm)

  • Photomultiplier tube (PMT) detector

Procedure:

  • Solution Preparation: Prepare a 10% (w/w) solution of PMMA in toluene. To this, add 1-(4-(Methylamino)-3-nitrophenyl)ethanone to achieve a final concentration of 5-15% (w/w) with respect to the polymer. Stir until fully dissolved.

  • Film Casting: Spin-coat the solution onto an ITO-coated glass slide to form a thin, uniform film. The thickness can be controlled by the spin speed and solution viscosity.

  • Drying: Dry the film in a vacuum oven at a temperature below the glass transition temperature of PMMA to remove the solvent.

  • Corona Poling: Assemble a corona poling setup with the film placed on a heating stage and a sharp tungsten needle positioned above the film. Heat the film to its glass transition temperature and apply a high voltage (5-10 kV) to the needle to align the chromophores.

  • Cooling and Field Removal: While maintaining the electric field, cool the film to room temperature to lock in the chromophore alignment. Then, turn off the high voltage.

  • NLO Measurement (Maker Fringe Technique):

    • Mount the poled film on a rotation stage.

    • Direct the fundamental beam of a Nd:YAG laser (1064 nm) onto the film.

    • Rotate the film and measure the intensity of the second-harmonic generated light (532 nm) as a function of the incidence angle using a PMT.

    • Analyze the resulting Maker fringe pattern to determine the second-order NLO coefficient (d₃₃).

Expected Outcome:

The poled film is expected to exhibit a measurable second-harmonic generation (SHG) signal, confirming its NLO activity. The magnitude of the d₃₃ coefficient will depend on the concentration of the chromophore and the poling efficiency.

Workflow for NLO Film Fabrication and Characterization:

NLO_Workflow cluster_prep Preparation cluster_poling Alignment cluster_measurement Characterization A Dissolve PMMA and 1-(4-(Methylamino)-3-nitrophenyl)ethanone in Toluene B Spin-coat onto ITO glass A->B C Vacuum Dry Film B->C D Heat to Tg C->D E Apply High Voltage (Corona Poling) D->E F Cool to RT (Field On) E->F G Remove Voltage F->G H Mount on Rotation Stage G->H I Maker Fringe Measurement (Nd:YAG Laser) H->I J Analyze SHG Signal to determine d₃₃ I->J

Caption: Workflow for guest-host NLO polymer film fabrication.

Application as a Precursor for Organic Dyes in Dye-Sensitized Solar Cells (DSSCs)

The chromophoric nature of 1-(4-(Methylamino)-3-nitrophenyl)ethanone makes it a suitable starting material for the synthesis of more complex organic dyes.[6][7][8] By introducing an anchoring group (e.g., a carboxylic or cyanoacrylic acid) and potentially extending the π-conjugation, this molecule can be transformed into a sensitizer for dye-sensitized solar cells (DSSCs).[9][10]

Protocol 2: Synthesis of a D-π-A Dye and Fabrication of a DSSC

This protocol outlines a general procedure for converting 1-(4-(Methylamino)-3-nitrophenyl)ethanone into a D-π-A (Donor-π-Acceptor) dye and fabricating a test solar cell.

Part A: Synthesis of a Knoevenagel Condensation Product

  • Reaction Setup: In a round-bottom flask, dissolve 1-(4-(Methylamino)-3-nitrophenyl)ethanone and cyanoacetic acid in a suitable solvent such as acetonitrile or chloroform.

  • Catalysis: Add a catalytic amount of a base, like piperidine or ammonium acetate.

  • Reaction: Reflux the mixture for several hours while monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture, and purify the product by recrystallization or column chromatography to obtain the D-π-A dye.

Part B: DSSC Fabrication and Testing

Materials:

  • Synthesized D-π-A dye

  • FTO (Fluorine-doped Tin Oxide) coated glass

  • TiO₂ paste

  • Platinum counter electrode

  • Iodide/triiodide-based electrolyte

  • Solar simulator

Procedure:

  • Photoanode Preparation:

    • Clean the FTO glass thoroughly.

    • Deposit a thin layer of TiO₂ paste onto the conductive side of the FTO glass using the doctor-blade technique.

    • Sinter the TiO₂-coated glass at high temperature (e.g., 450-500 °C) to create a mesoporous film.

  • Dye Sensitization: Immerse the cooled TiO₂ photoanode in a solution of the synthesized dye in a suitable solvent (e.g., ethanol) for several hours to allow for dye adsorption onto the TiO₂ surface.

  • Cell Assembly:

    • Rinse the sensitized photoanode with solvent to remove excess dye and dry it.

    • Assemble the solar cell by placing the platinum counter electrode over the photoanode, separated by a thin spacer.

    • Introduce the iodide/triiodide electrolyte into the gap between the electrodes through capillary action.

  • Photovoltaic Characterization:

    • Measure the current-voltage (I-V) characteristics of the assembled DSSC under simulated sunlight (AM 1.5G, 100 mW/cm²).

    • Determine the key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).

Logical Relationship in DSSC Operation:

DSSC_Operation Sunlight Sunlight (hν) Dye Dye Molecule (Sensitizer) Sunlight->Dye 1. Light Absorption (Excitation) TiO2_CB TiO₂ Conduction Band Dye->TiO2_CB 2. Electron Injection External_Circuit External Circuit (Load) TiO2_CB->External_Circuit 3. Electron Transport Dye_oxidized Oxidized Dye (Dye+) Electrolyte_reduced I⁻ Electrolyte_reduced->Dye_oxidized 4. Dye Regeneration Electrolyte_oxidized I₃⁻ Counter_Electrode Pt Counter Electrode External_Circuit->Counter_Electrode Counter_Electrode->Electrolyte_oxidized 5. Electrolyte Reduction

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Yield of 1-(4-(Methylamino)-3-nitrophenyl)ethanone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 1-(4-(Methylamino)-3-nitrophenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this multi-step synthesis, troubleshoot common issues, and ultimately improve the yield and purity of the final product. This resource provides in-depth technical guidance, troubleshooting FAQs, and detailed experimental protocols.

Introduction to the Synthetic Pathway

The synthesis of 1-(4-(Methylamino)-3-nitrophenyl)ethanone is a four-step process commencing with the commercially available 4-aminoacetophenone. The overall strategy involves the protection of the reactive amino group, followed by regioselective nitration, deprotection, and finally, selective N-methylation. Each step presents its own set of challenges that can impact the overall yield and purity of the final compound. This guide will dissect each stage of the synthesis, offering practical advice and evidence-based protocols to optimize your experimental outcomes.

Synthesis_Pathway A 4-Aminoacetophenone B N-(4-acetylphenyl)acetamide (4-Acetamidoacetophenone) A->B Step 1: Acetylation C 1-(4-Acetamido-3-nitrophenyl)ethanone B->C Step 2: Nitration D 1-(4-Amino-3-nitrophenyl)ethanone C->D Step 3: Deprotection (Hydrolysis) E 1-(4-(Methylamino)-3-nitrophenyl)ethanone D->E Step 4: N-Methylation

Figure 1: Overall synthetic workflow for 1-(4-(Methylamino)-3-nitrophenyl)ethanone.

Step 1: Protection of the Amino Group - Acetylation of 4-Aminoacetophenone

Objective: To protect the amino group of 4-aminoacetophenone as an acetamide to prevent unwanted side reactions during the subsequent nitration step. The electron-donating amino group is highly activating and would otherwise lead to oxidation and the formation of multiple nitrated isomers.

Frequently Asked Questions (FAQs): Step 1

Q1: Why is the acetylation of 4-aminoacetophenone a critical first step?

A1: The amino group in 4-aminoacetophenone is a strong activating group, making the aromatic ring highly susceptible to electrophilic attack. Direct nitration of 4-aminoacetophenone would lead to a mixture of undesired products, including oxidation of the amino group and the formation of multiple isomers. By converting the amino group to an acetamido group, we moderate its activating effect and sterically hinder the ortho positions, favoring nitration at the desired position in the subsequent step.

Q2: What are the common reagents for this acetylation?

A2: Acetic anhydride is the most common and effective reagent for this transformation. The reaction is typically carried out in the presence of a base like sodium acetate or in a solvent such as glacial acetic acid.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is an effective method to monitor the reaction's progress. A suitable eluent system would be a mixture of ethyl acetate and hexane (e.g., 1:1 v/v). The starting material, 4-aminoacetophenone, will have a different Rf value than the product, N-(4-acetylphenyl)acetamide. The reaction is considered complete when the spot corresponding to the starting material is no longer visible.

Troubleshooting Guide: Step 1
Problem Potential Cause(s) Solution(s)
Low Yield of N-(4-acetylphenyl)acetamide Incomplete reaction due to insufficient heating or reaction time.Ensure the reaction mixture is heated to reflux and monitor the reaction by TLC until the starting material is consumed.
Hydrolysis of the product back to the starting material during workup.During the workup, ensure the aqueous solution is not overly acidic or basic. Neutralize carefully if necessary.
Product is difficult to crystallize Presence of unreacted acetic anhydride or acetic acid.Ensure the product is thoroughly washed with cold water to remove any residual acid or anhydride. Recrystallization from a suitable solvent like ethanol-water can improve purity.
Optimized Experimental Protocol: Acetylation of 4-Aminoacetophenone
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-aminoacetophenone (1.0 eq) and glacial acetic acid (5-10 volumes).

  • Reagent Addition: Slowly add acetic anhydride (1.1-1.2 eq) to the stirred solution.

  • Reaction: Heat the mixture to reflux (approximately 118 °C) for 1-2 hours. Monitor the reaction progress by TLC.

  • Workup: After completion, cool the reaction mixture to room temperature and pour it slowly into a beaker of ice-cold water with stirring.

  • Isolation: The white precipitate of N-(4-acetylphenyl)acetamide is collected by vacuum filtration, washed thoroughly with cold water, and dried.

  • Purification (if necessary): The product can be recrystallized from an ethanol-water mixture to obtain a highly pure product.

Step 2: Nitration of N-(4-acetylphenyl)acetamide

Objective: To introduce a nitro group at the 3-position of the aromatic ring. The acetamido group directs the electrophilic nitration primarily to the ortho position, which is the desired 3-position in this case.

Frequently Asked Questions (FAQs): Step 2

Q1: What is the best nitrating agent for this step?

A1: A mixture of concentrated nitric acid and concentrated sulfuric acid is the standard and most effective nitrating agent for this reaction. Sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺).

Q2: Why is temperature control so critical during nitration?

A2: Nitration is a highly exothermic reaction. Poor temperature control can lead to an increased rate of side reactions, including the formation of dinitro products and other undesired isomers. Maintaining a low temperature (typically 0-5 °C) is crucial for achieving high regioselectivity and yield.[1]

Q3: What are the potential side products in this reaction?

A3: The main side products can include the formation of the 2-nitro isomer and dinitrated products. Over-nitration can be minimized by careful control of temperature and the stoichiometry of the nitrating agent. The formation of the 2-nitro isomer is generally less favored due to the steric hindrance of the acetamido group.

Troubleshooting Guide: Step 2
Problem Potential Cause(s) Solution(s)
Low Yield of 1-(4-Acetamido-3-nitrophenyl)ethanone Incomplete reaction.Ensure the nitrating agent is added slowly and the reaction is stirred for a sufficient time at low temperature. Monitor by TLC.
Formation of significant amounts of side products.Maintain strict temperature control (0-5 °C) during the addition of the nitrating mixture. Use the correct stoichiometry of nitric acid.
Formation of a dark, tarry mixture Reaction temperature was too high, leading to oxidation.Add the nitrating agent very slowly to a well-chilled and vigorously stirred solution of the substrate in sulfuric acid.
Optimized Experimental Protocol: Nitration of N-(4-acetylphenyl)acetamide
  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve N-(4-acetylphenyl)acetamide (1.0 eq) in concentrated sulfuric acid (4-5 volumes) at 0 °C.

  • Nitrating Mixture Preparation: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.05 eq) to concentrated sulfuric acid (1-2 volumes) at 0 °C.

  • Reagent Addition: Add the cold nitrating mixture dropwise to the stirred solution of the acetanilide, maintaining the reaction temperature between 0 and 5 °C.

  • Reaction: After the addition is complete, continue stirring the mixture at 0-5 °C for 1-2 hours.

  • Workup: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Isolation: The yellow precipitate of 1-(4-acetamido-3-nitrophenyl)ethanone is collected by vacuum filtration, washed with copious amounts of cold water until the washings are neutral, and dried.

Step 3: Deprotection - Hydrolysis of 1-(4-Acetamido-3-nitrophenyl)ethanone

Objective: To remove the acetyl protecting group and regenerate the free amino group, yielding 1-(4-amino-3-nitrophenyl)ethanone.

Frequently Asked Questions (FAQs): Step 3

Q1: What are the common methods for hydrolyzing the acetamide group?

A1: Acid-catalyzed hydrolysis is the most common method. This is typically achieved by heating the acetamide in the presence of a strong acid such as hydrochloric acid or sulfuric acid in an aqueous or alcoholic solvent.

Q2: Can the nitro group be affected during hydrolysis?

A2: The nitro group is generally stable under acidic hydrolysis conditions. However, prolonged heating at high temperatures should be avoided to prevent potential side reactions.

Troubleshooting Guide: Step 3
Problem Potential Cause(s) Solution(s)
Incomplete Hydrolysis Insufficient acid concentration, temperature, or reaction time.Increase the concentration of the acid, raise the reaction temperature to reflux, and monitor the reaction by TLC until the starting material is consumed.
Low Yield of 1-(4-Amino-3-nitrophenyl)ethanone Product loss during workup and neutralization.After hydrolysis, carefully neutralize the acidic solution with a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the product. Avoid adding excess base.
Optimized Experimental Protocol: Hydrolysis of 1-(4-Acetamido-3-nitrophenyl)ethanone
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 1-(4-acetamido-3-nitrophenyl)ethanone (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid (e.g., 5:1 v/v).

  • Reaction: Heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates the complete disappearance of the starting material.

  • Workup: Cool the reaction mixture and pour it into ice water.

  • Neutralization and Isolation: Carefully neutralize the solution with a base such as aqueous ammonia or sodium hydroxide to precipitate the product. Collect the solid by vacuum filtration, wash with water, and dry.

Step 4: Selective N-Methylation of 1-(4-Amino-3-nitrophenyl)ethanone

Objective: To selectively introduce a single methyl group onto the amino group to form the final product, 1-(4-(methylamino)-3-nitrophenyl)ethanone.

Frequently Asked Questions (FAQs): Step 4

Q1: What are the challenges in this N-methylation step?

A1: The primary challenge is to achieve selective mono-methylation and avoid over-methylation to the dimethylamino derivative. The presence of two electron-withdrawing groups (nitro and acetyl) on the ring can reduce the nucleophilicity of the amino group, making the reaction more challenging.

Q2: What are the recommended methylating agents for this reaction?

A2: Dimethyl sulfate is a common and effective methylating agent for this transformation.[2][3] The reaction is typically carried out in the presence of a base, such as sodium carbonate or potassium carbonate, in a suitable solvent like acetone or DMF. Other methylating agents like methyl iodide can also be used.

Q3: How can I minimize the formation of the di-methylated byproduct?

A3: To favor mono-methylation, it is crucial to control the stoichiometry of the methylating agent. Using a slight excess (1.0-1.2 equivalents) of dimethyl sulfate is generally recommended. Running the reaction at a lower temperature and monitoring its progress closely by TLC can also help to minimize over-methylation.

Troubleshooting Guide: Step 4
Problem Potential Cause(s) Solution(s)
Low Conversion to the Methylated Product Insufficient reactivity of the amino group.Use a stronger base or a more polar aprotic solvent (e.g., DMF) to enhance the nucleophilicity of the amine. A slightly higher reaction temperature may also be beneficial.
Formation of Significant Amounts of Di-methylated Byproduct Excess methylating agent or prolonged reaction time.Use a controlled amount of the methylating agent (1.0-1.2 eq). Monitor the reaction closely by TLC and stop it once the starting material is consumed.
Difficulty in Purifying the Final Product Similar polarities of the mono- and di-methylated products.Careful column chromatography on silica gel is often required for purification. A gradient elution with a mixture of hexane and ethyl acetate is typically effective.
Optimized Experimental Protocol: N-Methylation of 1-(4-Amino-3-nitrophenyl)ethanone
  • Reaction Setup: In a round-bottom flask, dissolve 1-(4-amino-3-nitrophenyl)ethanone (1.0 eq) in a suitable solvent such as acetone or DMF.

  • Base Addition: Add a base such as anhydrous potassium carbonate (2-3 eq).

  • Methylating Agent Addition: Slowly add dimethyl sulfate (1.1 eq) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and stir for several hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 1-(4-(methylamino)-3-nitrophenyl)ethanone.

Characterization Data of Key Compounds

Accurate characterization of the starting materials, intermediates, and the final product is essential for confirming their identity and purity. The following table summarizes the expected characterization data.

Compound Appearance ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) **IR (cm⁻¹) **MS (m/z)
N-(4-acetylphenyl)acetamide White solid~2.1 (s, 3H), ~2.5 (s, 3H), ~7.5 (d, 2H), ~7.9 (d, 2H), ~9.9 (br s, 1H)~24.5, ~26.5, ~118.9, ~129.8, ~132.8, ~143.2, ~168.7, ~197.0~3300 (N-H), ~1680 (C=O, amide), ~1660 (C=O, ketone)177 (M⁺)
1-(4-Acetamido-3-nitrophenyl)ethanone Yellow solid~2.2 (s, 3H), ~2.6 (s, 3H), ~8.0 (d, 1H), ~8.2 (dd, 1H), ~8.7 (d, 1H), ~10.4 (br s, 1H)~25.0, ~27.0, ~120.0, ~125.0, ~130.0, ~135.0, ~140.0, ~145.0, ~169.0, ~196.0~3300 (N-H), ~1700 (C=O, amide), ~1680 (C=O, ketone), ~1530, ~1350 (NO₂)222 (M⁺)
1-(4-Amino-3-nitrophenyl)ethanone Yellow solid~2.5 (s, 3H), ~6.9 (d, 1H), ~7.8 (br s, 2H, NH₂), ~8.0 (dd, 1H), ~8.5 (d, 1H)~26.0, ~118.0, ~120.0, ~130.0, ~133.0, ~135.0, ~150.0, ~196.0~3400, ~3300 (N-H), ~1660 (C=O), ~1530, ~1340 (NO₂)180 (M⁺)
1-(4-(Methylamino)-3-nitrophenyl)ethanone Yellow-orange solid~2.6 (s, 3H), ~3.1 (d, 3H), ~7.0 (d, 1H), ~8.1 (dd, 1H), ~8.6 (d, 1H), ~8.8 (br q, 1H)~26.5, ~30.0, ~117.0, ~118.0, ~131.0, ~134.0, ~136.0, ~150.0, ~196.0~3400 (N-H), ~1665 (C=O), ~1540, ~1350 (NO₂)194 (M⁺)

Note: The exact chemical shifts and peak multiplicities may vary depending on the solvent and the NMR instrument used.

Logical Relationships in Troubleshooting

The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the synthesis.

Troubleshooting_Workflow cluster_Step1 Troubleshooting Step 1 cluster_Step2 Troubleshooting Step 2 cluster_Step3 Troubleshooting Step 3 cluster_Step4 Troubleshooting Step 4 Start Low Overall Yield Step1 Check Yield of Step 1 (Acetylation) Start->Step1 Step2 Check Yield of Step 2 (Nitration) Start->Step2 Step3 Check Yield of Step 3 (Deprotection) Start->Step3 Step4 Check Yield of Step 4 (N-Methylation) Start->Step4 S1_Low Low Yield? Step1->S1_Low S2_Low Low Yield? Step2->S2_Low S3_Low Low Yield? Step3->S3_Low S4_Low Low Yield? Step4->S4_Low S1_Action1 Incomplete Reaction? -> Increase reaction time/temp S1_Low->S1_Action1 Yes S1_Action2 Workup Loss? -> Careful pH control S1_Low->S1_Action2 Yes S2_Action1 Side Products? -> Strict temp control (0-5 °C) S2_Low->S2_Action1 Yes S2_Action2 Tarry Mixture? -> Slow addition of nitrating agent S2_Low->S2_Action2 Yes S3_Action1 Incomplete Hydrolysis? -> Increase acid conc./temp S3_Low->S3_Action1 Yes S3_Action2 Workup Loss? -> Careful neutralization S3_Low->S3_Action2 Yes S4_Action1 Low Conversion? -> Use stronger base/polar solvent S4_Low->S4_Action1 Yes S4_Action2 Over-methylation? -> Control stoichiometry of methylating agent S4_Low->S4_Action2 Yes

Figure 2: A logical workflow for troubleshooting low yield in the synthesis.

References

  • Organic Syntheses, Coll. Vol. 1, p.392 (1941); Vol. 2, p.42 (1922). [Link]

  • Furniss, B. S.; Hannaford, A. J.; Smith, P. W. G.; Tatchell, A. R. Vogel's Textbook of Practical Organic Chemistry, 5th ed.; Longman: London, 1989.
  • Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Engel, R. G. Introduction to Organic Laboratory Techniques: A Small Scale Approach, 3rd ed.; Cengage Learning: Boston, MA, 2011.
  • Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th ed.; Springer: New York, 2007.
  • Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press: Oxford, 2012.
  • Organic Syntheses, Coll. Vol. 2, p.434 (1943); Vol. 10, p.80 (1930). [Link]

  • Jiang, X.; Wang, C.; Wei, Y.; Xue, D.; Liu, Z.; Xiao, J. A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. Chem. Eur. J.2014 , 20 (1), 58-63. [Link]

  • Lebleu, T.; Ma, X.; Maddaluno, J.; Legros, J. Selective monomethylation of primary amines with simple electrophiles. Chem. Commun.2014 , 50, 1836-1838. [Link]

  • PubChem Compound Summary for CID 7618, 4-Aminoacetophenone. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for CID 6277, N-(4-Acetylphenyl)acetamide. National Center for Biotechnology Information. [Link]

Sources

Technical Support Center: Purification of 4-Methylamino-3-nitrophenylacetone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-Methylamino-3-nitrophenylacetone. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with isolating this valuable synthetic intermediate. Due to its specific functional groups—a secondary amine, a nitro group, and a ketone—this molecule presents a unique set of purification challenges, from managing polarity to ensuring stability.

This guide provides field-proven insights and troubleshooting protocols to help you achieve high purity and yield in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying 4-Methylamino-3-nitrophenylacetone?

A1: The primary challenges stem from its trifunctional nature. The methylamino group can be basic and susceptible to oxidation, the nitro group is strongly electron-withdrawing and contributes to the compound's color and potential thermal instability, and the ketone functionality can lead to side reactions or enolization.[1] The compound's polarity also makes solvent selection for recrystallization and chromatography critical.

Q2: What are the most likely impurities I'll encounter?

A2: Impurities often arise from the synthetic route. Common contaminants may include unreacted starting materials, by-products from incomplete reactions, or degradation products. For instance, if synthesized via nitration of 4-Methylamino-phenylacetone, you might find isomers or di-nitrated products. If the methylamino group is introduced via nucleophilic substitution, residual starting material may persist.[2] Over-oxidation or side reactions involving the ketone or methyl group are also possible.

Q3: What are the recommended storage conditions for 4-Methylamino-3-nitrophenylacetone?

A3: As a nitroaromatic compound, it should be stored in a cool, dry, and dark place, away from heat sources and strong acids or bases.[3][4] An inert atmosphere (nitrogen or argon) is recommended to prevent oxidation of the amino group.[5] Given that many nitro compounds can be thermally sensitive, it is crucial to avoid elevated temperatures during storage.[6]

Q4: My purified product is a persistent yellow or orange color. Is this normal?

A4: A pale yellow color is often characteristic of nitro-containing aromatic compounds. However, a deep yellow, orange, or brown coloration typically indicates the presence of impurities, which could be residual starting materials, by-products, or degradation products. While the pure compound may have some color, achieving a consistent, pale crystalline solid is a good indicator of high purity.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 4-Methylamino-3-nitrophenylacetone in a question-and-answer format.

Problem 1: My product has crashed out of solution as an oil or refuses to crystallize.
  • What is happening? Oiling out or failure to crystallize is common when the compound's melting point is lower than the temperature of the solution or when significant impurities are present, which depress the melting point and interfere with crystal lattice formation. Residual solvent can also act as an impurity, preventing crystallization.

  • How can I fix it?

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solvent-air interface. The microscopic scratches on the glass can provide a nucleation site for crystal growth.

    • Seed Crystals: If you have a small amount of pure, solid material from a previous batch, add a single tiny crystal to the cooled solution to induce crystallization.

    • Reduce Solvent Volume: If too much solvent was used, carefully evaporate a portion of it and allow the solution to cool again.

    • Re-dissolve and Cool Slower: Heat the solution to re-dissolve the oil, then allow it to cool much more slowly. You can insulate the flask to slow the cooling rate. Slow cooling is crucial for forming pure, well-defined crystals.

    • Change Solvent System: Your current solvent may be too good a solvent. Consider adding a miscible "anti-solvent" (a solvent in which your compound is poorly soluble) dropwise to the solution until it just becomes cloudy, then add a drop or two of the original solvent to clarify. Let this solution cool slowly.

Problem 2: After recrystallization, the purity has not significantly improved.
  • What is happening? This indicates that the impurities have similar solubility properties to your target compound in the chosen solvent system. They are co-dissolving and co-precipitating with your product.

  • How can I fix it? When recrystallization fails to separate impurities, Flash Column Chromatography is the recommended next step.[7] This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (the solvent).[8]

    • Why it works: Even if solubilities are similar, the polarity differences between your product and the impurities are often sufficient for separation on silica gel. The nitro, ketone, and amino groups give 4-Methylamino-3-nitrophenylacetone a moderate to high polarity, which will likely differ from less functionalized impurities.

    See the detailed protocol for Flash Column Chromatography in the "Experimental Protocols" section below.

Problem 3: The yield is very low after purification.
  • What is happening? Low yield can result from several factors: multiple transfers between flasks, using a recrystallization solvent in which your product is too soluble at room temperature, or chemical degradation during the purification process (e.g., due to excessive heat or exposure to acidic/basic conditions).[6]

  • How can I minimize losses?

    • Optimize Recrystallization Solvent: The ideal solvent should dissolve the compound well when hot but poorly when cold. (See the Solvent Selection Table below).

    • Minimize Transfers: Plan your workflow to use the minimum number of vessels.

    • Ensure Complete Precipitation: After crystallization at room temperature, cool the flask in an ice bath for 15-30 minutes to maximize the recovery of your solid product.

    • Check for Degradation: Nitroaromatic compounds can be sensitive.[1] Avoid prolonged heating. If using chromatography on silica gel (which is acidic), and your compound is base-sensitive, consider deactivating the silica with a small amount of triethylamine in your eluent.[9]

Experimental Protocols

Protocol 1: Recrystallization

This protocol provides a general procedure for recrystallizing 4-Methylamino-3-nitrophenylacetone.

  • Solvent Selection: Using small test tubes, test the solubility of a small amount of your crude material in various solvents (see table below) at room temperature and upon heating. The ideal solvent will dissolve your compound when hot but show low solubility at room temperature.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely. It is crucial to add the solvent in small portions.

  • (Optional) Decolorization: If the solution is highly colored, you may add a very small amount of activated carbon and heat for a few minutes. Caution: Do not add activated carbon to a boiling solution, as it can cause violent bumping.

  • Hot Filtration: If activated carbon or other insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is key to forming pure crystals. Do not disturb the flask during this period.

  • Cooling: Once the flask has reached room temperature and crystals have formed, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography

This technique is ideal when recrystallization is ineffective.[7]

  • Solvent System Selection: Using Thin Layer Chromatography (TLC), find a solvent system (e.g., a mixture of hexanes and ethyl acetate) that gives your product an Rf value of approximately 0.25-0.35. The impurities should ideally be well separated from your product spot.

  • Column Packing: Pack a glass column with silica gel slurried in the least polar component of your solvent system. Ensure the silica bed is compact and free of air bubbles.[8]

  • Sample Loading: Dissolve your crude product in a minimal amount of the chromatography solvent or a stronger solvent like dichloromethane. If the compound is not very soluble, you can adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.[9]

  • Elution: Add the solvent system to the top of the column and apply gentle air pressure to begin eluting the compounds. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield your purified compound.

Data Presentation

Table 1: Common Solvents for Recrystallization

SolventBoiling Point (°C)PolarityNotes
Ethanol78Polar ProticOften a good starting point for polar compounds.
Isopropanol82Polar ProticSimilar to ethanol, but less polar.
Ethyl Acetate77Polar AproticGood for compounds of intermediate polarity.
Toluene111NonpolarCan be effective, but higher boiling point requires care.
Acetone56Polar AproticVery polar, may be too strong a solvent unless used in a mixed system.
Hexanes/Ethyl Acetate MixVariableVariableA mixture allows for fine-tuning of polarity.

Note: The ideal solvent or solvent mixture must be determined experimentally.

Visualization of Workflow

Purification Workflow Diagram

Purification_Workflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization TLC_Check1 TLC Purity Check Recrystallization->TLC_Check1 Pure_Product Pure Product TLC_Check1->Pure_Product Purity OK Flash_Chromatography Flash Column Chromatography TLC_Check1->Flash_Chromatography Impure TLC_Check2 TLC Purity Check Flash_Chromatography->TLC_Check2 TLC_Check2->Pure_Product Purity OK

Caption: A general workflow for the purification of 4-Methylamino-3-nitrophenylacetone.

Troubleshooting Logic Diagram

Troubleshooting_Logic cluster_1 Oiling Out Solutions cluster_2 Stagnant Purity Solutions Start Crude Product Fails to Purify Issue1 Oils Out / No Crystals Start->Issue1 Symptom Issue2 Purity Not Improving Start->Issue2 Symptom Sol1_1 Scratch Flask Issue1->Sol1_1 Sol1_2 Add Seed Crystal Issue1->Sol1_2 Sol1_3 Change Solvent/ Add Anti-Solvent Issue1->Sol1_3 Sol2_1 Switch to Flash Column Chromatography Issue2->Sol2_1 Sol2_2 Check for Co-eluting Impurities via TLC Issue2->Sol2_2

Caption: A troubleshooting decision tree for common purification issues.

References

  • Ju, X., & Spain, J. C. (2009). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 73(2), 315-335. Available from: [Link]

  • Pedersen, D. S., & Rosen, J. (2016). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 93, 225-241. Available from: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved January 17, 2026, from [Link]

  • Phenomenex. (2025). Flash Chromatography: Principles & Applications. Retrieved January 17, 2026, from [Link]

  • Weizmann Institute of Science. (2024). Handling, Storage and Disposal of Hazardous, Time Sensitive, and Expired Chemicals. Retrieved January 17, 2026, from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). 4-(Methylamino)-3-Nitrobenzoic Acid: Properties, Applications and Synthesis. Retrieved January 17, 2026, from [Link]

  • Biotage. (2023). Purifying ionic compounds by flash column chromatography. Retrieved January 17, 2026, from [Link]

  • Health and Safety Executive. (n.d.). Storage And Handling Of Industrial Nitrocellulose. Retrieved January 17, 2026, from [Link]

  • University of Toronto Scarborough. (n.d.). Chemical Handling and Storage Section 6. Retrieved January 17, 2026, from [Link]

  • Urben, P. G. (2017). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Organic Process Research & Development, 21(8), 1163-1175. Available from: [Link]

  • Google Patents. (2013). WO 2013/150545 A2.
  • Thompson, J. R., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57271. Available from: [Link]

  • Google Patents. (2016). KR20160065496A - Recrystallization method for purification of phenoxy-2(1h)-pyrimidinone analogues.
  • ArtMolecule. (n.d.). Impurities and Degradation products. Retrieved January 17, 2026, from [Link]

  • Wang, C., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega, 5(45), 29457-29465. Available from: [Link]

  • Asian Journal of Research in Chemistry. (2012). Impurity Profiling With Use of Hyphenated Techniques. Retrieved January 17, 2026, from [Link]

  • Zhang, X., et al. (2024). Study on recrystallization process of nitroguanidine by directly adding cold water to control temperature. Defence Technology. Available from: [Link]

  • Google Patents. (1935). US2012228A - Purification of l-n-methyl-x-.
  • Google Patents. (2015). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
  • PubChem. (n.d.). 4-(Methylamino)-3-nitrobenzoic acid. Retrieved January 17, 2026, from [Link]

  • Srini Chem. (n.d.). 41263-74-5 (4-(METHYLAMINO)-3-NITROBENZOIC ACID) Manufacturers. Retrieved January 17, 2026, from [Link]

  • EWG Skin Deep®. (n.d.). What is 3-METHYLAMINO-4-NITROPHENOXYETHANOL. Retrieved January 17, 2026, from [Link]

  • Google Patents. (2019). WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.

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identifying byproducts in the synthesis of 1-(4-(Methylamino)-3-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 1-(4-(Methylamino)-3-nitrophenyl)ethanone. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The synthesis, while seemingly straightforward, involves a nuanced interplay of reaction conditions that can lead to a variety of byproducts. This guide aims to equip you with the knowledge to identify, mitigate, and troubleshoot these challenges, ensuring a high-purity yield of your target compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 1-(4-(Methylamino)-3-nitrophenyl)ethanone and what are the primary byproducts?

The most prevalent and efficient synthetic route is a two-step process:

  • Nitration of 4-aminoacetophenone: This involves the protection of the amino group, typically via acetylation to form N-(4-acetylphenyl)acetamide. This is a critical step to prevent oxidation of the amino group and to control the regioselectivity of the nitration.[1][2] The protected compound is then nitrated using a mixture of nitric acid and sulfuric acid.

  • N-methylation and Deprotection: The resulting nitro intermediate is then subjected to N-methylation, followed by hydrolysis of the protecting group to yield the final product.

Primary Byproducts Include:

  • Isomeric Impurities: Formation of undesired isomers during the nitration step is a common issue. Even with a protecting group, small amounts of other isomers can be formed.

  • Polysubstituted Byproducts: If reaction conditions are not carefully controlled, di- or even tri-nitrated products can be formed.

  • Unreacted Starting Materials: Incomplete reactions can leave behind starting materials which can complicate purification.

  • Degradation Products: Overheating or extended reaction times can lead to the formation of various degradation products, often appearing as tarry residues.[1]

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of 1-(4-(Methylamino)-3-nitrophenyl)ethanone.

Issue 1: Low Yield of the Desired Product

Probable Causes & Solutions

Probable CauseRecommended Solution
Incomplete Reaction The reaction may not have reached completion. Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC). A moderate increase in temperature might be necessary if the reaction has stalled.[3]
Suboptimal Reaction Temperature Nitration reactions are highly exothermic. Maintaining a low and stable temperature (e.g., 0-10 °C) is crucial to minimize side reactions.[1] Use an ice bath for strict temperature control.
Moisture Contamination Water can interfere with the nitrating agents and hydrolyze starting materials or intermediates.[3] Ensure all glassware is thoroughly dried and use anhydrous solvents where appropriate.
Product Loss During Workup The product may be lost during extraction or purification. Carefully select extraction solvents and optimize purification techniques like recrystallization or column chromatography to minimize loss.[1]
Issue 2: Presence of Multiple Spots on TLC, Indicating Byproducts

Probable Causes & Solutions

Probable CauseRecommended Solution
Formation of Isomeric Byproducts The directing effects of the substituents on the aromatic ring can lead to a mixture of isomers. While the acetylamino group is primarily ortho, para-directing, minor amounts of the meta-isomer can form. Optimize the nitrating agent and reaction conditions to favor the desired isomer.
Over-alkylation (Dialkylation) During the N-methylation step, the secondary amine product can react further to form a tertiary amine byproduct.[3] Use a moderate excess of the amine nucleophile to favor mono-alkylation and avoid a large excess of the alkylating agent.[3]
Oxidation of the Aniline Ring The amino group is highly activating and susceptible to oxidation by nitric acid, leading to the formation of tarry byproducts.[1] Protecting the amino group by acetylation is the most effective strategy to prevent this.[1]
Co-elution of Impurities During column chromatography, impurities may co-elute with the desired product. Optimize the mobile phase for better separation. A shallower solvent gradient or a different solvent system may be required.[4]
Issue 3: Oily Product Instead of a Solid

Probable Causes & Solutions

Probable CauseRecommended Solution
Residual Solvent The presence of residual solvent can depress the melting point of the product, causing it to appear as an oil. Ensure the product is thoroughly dried under vacuum.
Presence of Impurities Impurities can inhibit crystallization. Attempt to triturate the oil with a non-polar solvent like hexane to induce solidification. If this is unsuccessful, purification by column chromatography is recommended.[4]
Incorrect Solvent System for Recrystallization The chosen solvent may not be appropriate for inducing crystallization. Experiment with different solvents or a solvent/anti-solvent system. Scratching the inside of the flask with a glass rod or adding a seed crystal can also help induce crystallization.[4]

Experimental Protocols & Visualizations

Workflow for Synthesis and Purification

The following diagram outlines the general workflow for the synthesis and subsequent purification of 1-(4-(Methylamino)-3-nitrophenyl)ethanone.

Synthesis and Purification Workflow Workflow for Synthesis and Purification cluster_synthesis Synthesis cluster_purification Purification Start Start: 4-Aminoacetophenone Acetylation Acetylation (Acetic Anhydride) Start->Acetylation Nitration Nitration (HNO3, H2SO4) Acetylation->Nitration Hydrolysis Hydrolysis (Acid or Base) Nitration->Hydrolysis N_Methylation N-Methylation Hydrolysis->N_Methylation Product Crude Product N_Methylation->Product Workup Aqueous Workup & Extraction Product->Workup Chromatography Column Chromatography Workup->Chromatography Recrystallization Recrystallization Chromatography->Recrystallization Final_Product Pure Product Recrystallization->Final_Product

Caption: General workflow for the synthesis and purification.

Troubleshooting Logic for Byproduct Identification

This diagram illustrates a logical approach to identifying the source of byproducts based on analytical data.

Byproduct Identification Logic Troubleshooting Logic for Byproduct Identification TLC Multiple Spots on TLC NMR_MS Analyze by NMR & Mass Spec TLC->NMR_MS Isomers Isomeric Byproducts Detected NMR_MS->Isomers Mass matches product, NMR shows different substitution Over_Alkylation Over-Alkylated Byproduct Detected NMR_MS->Over_Alkylation Mass is higher by mass of (product - amine) Starting_Material Unreacted Starting Material Detected NMR_MS->Starting_Material Mass and NMR match starting material Optimize_Nitration Optimize Nitration Conditions (Temp, Reagents) Isomers->Optimize_Nitration Optimize_Methylation Optimize N-Methylation (Stoichiometry, Time) Over_Alkylation->Optimize_Methylation Increase_Reaction_Time Increase Reaction Time/Temp Starting_Material->Increase_Reaction_Time

Caption: A logical flow for identifying and addressing byproducts.

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Synthesis and Purification of N-(2-Ethoxyethyl)-2-nitroaniline. BenchChem.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Synthesis of N-(2-Ethoxyethyl)-2-nitroaniline. BenchChem.
  • ResearchGate. (n.d.). N‐methylation of aniline and methanol with catalyst 2. ResearchGate.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing the Synthesis of 4-Methoxy-2-nitroaniline. BenchChem.
  • ResearchGate. (n.d.). The N-methylation reactions of aniline compounds using lignin as a.... ResearchGate.
  • ACS Publications. (2022). N-Methylation of Amines with Methanol Catalyzed by Iridium(I) Complexes Bearing an N,O-Functionalized NHC Ligand. Organometallics.
  • Royal Society of Chemistry. (2021). Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes. Catalysis Science & Technology.
  • National Institutes of Health. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. PMC.
  • ResearchGate. (2021). Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). ResearchGate.
  • Royal Society of Chemistry. (n.d.). 5.1.4. Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom.

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Technical Support Center: Optimizing Reaction Conditions for Nevirapine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for the synthesis of Nevirapine, a critical non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1. As Senior Application Scientists, we understand that navigating the complexities of multi-step organic synthesis requires not only procedural accuracy but also a deep understanding of the underlying reaction mechanisms and potential pitfalls. This document is structured to provide actionable troubleshooting advice and answer frequently asked questions, empowering you to optimize your reaction conditions for higher yields, purity, and process efficiency.

Troubleshooting Guide: Common Issues in Nevirapine Synthesis

This section addresses specific challenges that may arise during the synthesis of Nevirapine, offering probable causes and validated solutions.

Issue 1: Low Yield in the Condensation of 2-chloro-3-amino-4-picoline (CAPIC) and Methyl 2-cyclopropylaminonicotinate (Me-CAN)

Probable Causes:

  • Inefficient Deprotonation: The initial step of this condensation involves the deprotonation of the amine on Me-CAN by a strong base, typically sodium hydride (NaH), to form the corresponding sodium salt. Incomplete deprotonation leads to unreacted starting material and reduced yield.

  • Suboptimal Reaction Temperature: Temperature plays a critical role in reaction kinetics. Temperatures that are too low can result in sluggish reactions, while excessively high temperatures may lead to the formation of degradation products.

  • Moisture Contamination: Sodium hydride is highly reactive with water. The presence of moisture in the solvent or on the glassware will consume the base, rendering it unavailable for the desired reaction.

  • Poor Quality of Reagents: The purity of starting materials, particularly NaH, is crucial. Old or improperly stored NaH may have a layer of sodium hydroxide on its surface, reducing its reactivity.

Solutions & Scientific Rationale:

  • Ensure Anhydrous Conditions:

    • Protocol: Thoroughly dry all glassware in an oven at >100 °C for several hours and cool under a stream of dry nitrogen or argon. Use anhydrous solvents. Diglyme is a common solvent for this reaction due to its high boiling point and ability to solvate cations.[1]

    • Rationale: Eliminating water prevents the quenching of sodium hydride, ensuring its availability for the deprotonation of Me-CAN.

  • Optimize Base Addition and Reaction Temperature:

    • Protocol: Add sodium hydride portion-wise to a solution of Me-CAN in diglyme at a controlled temperature, often starting at a lower temperature and then ramping up. A typical procedure involves forming the sodium salt of CAPIC at 95 °C before adding Me-CAN and maintaining the reaction at 65 °C.[2]

    • Rationale: Portion-wise addition helps to control the exothermicity of the reaction. The specified temperature profile is optimized to balance the rate of the desired reaction against the rates of potential side reactions.

  • Verify Reagent Quality:

    • Protocol: Use freshly opened or properly stored sodium hydride. If the quality is suspect, it can be washed with an anhydrous, inert solvent like hexane to remove any surface oxidation before use.

    • Rationale: High-purity reagents are fundamental to achieving theoretical yields and minimizing the formation of impurities.

Issue 2: Formation of Impurities and Byproducts

Probable Causes:

  • Side Reactions of Reactive Intermediates: The synthesis of Nevirapine involves several reactive intermediates that can participate in undesired side reactions. For instance, in older synthetic routes, the use of a large excess of cyclopropylamine could lead to the formation of byproducts.[3]

  • Degradation of Product: Nevirapine itself can be susceptible to degradation under certain conditions, such as exposure to strong acids, bases, or oxidizing agents.[4]

  • Incomplete Reactions: Residual starting materials or intermediates from one step can react in subsequent steps to form impurities.

Solutions & Scientific Rationale:

  • Reaction Monitoring:

    • Protocol: Monitor the progress of the reaction using appropriate analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).[5] This allows for the determination of the optimal reaction time, preventing the formation of degradation products due to prolonged reaction times or excessive heat.

    • Rationale: Real-time monitoring provides crucial data to make informed decisions about when to quench the reaction, maximizing the yield of the desired product while minimizing impurity formation.

  • Control of Stoichiometry:

    • Protocol: Carefully control the stoichiometry of the reactants. For example, in the reaction of 2-chloro-N-(2-chloro-4-methyl-3-pyridyl)-3-pyridine carboxamide with cyclopropylamine, the addition of calcium oxide can reduce the required excess of cyclopropylamine and suppress byproduct formation.[3]

    • Rationale: Precise control over reactant ratios ensures that the limiting reagent is fully consumed by the desired reaction pathway, reducing the likelihood of side reactions involving excess reagents.

  • Optimized Work-up and Purification:

    • Protocol: The work-up procedure should be designed to effectively remove unreacted starting materials and byproducts. This may involve pH adjustments, extractions, and washes.[2] For purification, crystallization is a powerful technique for isolating the final product with high purity.

    • Rationale: A well-designed work-up and purification strategy is essential for isolating the target molecule from the complex reaction mixture and achieving the desired purity specifications for an active pharmaceutical ingredient (API).

Frequently Asked Questions (FAQs)

Q1: What is the role of diglyme as a solvent in Nevirapine synthesis?

A1: Diglyme (bis(2-methoxyethyl) ether) is a high-boiling, polar aprotic solvent. Its high boiling point allows for reactions to be conducted at elevated temperatures, which can increase the reaction rate.[1] As a polar aprotic solvent, it effectively solvates cations (like Na+) while leaving anions (the deprotonated amine) relatively unsolvated and therefore more reactive. Its chemical stability also makes it suitable for use with strong bases like sodium hydride.[1]

Q2: How can the final cyclization step to form the diazepine ring be optimized?

A2: The final intramolecular cyclization is a critical step. Optimization typically involves:

  • Choice of Base: A strong, non-nucleophilic base like sodium hydride is commonly used to deprotonate the amide nitrogen, initiating the cyclization.

  • Temperature Control: The reaction is often heated to drive the cyclization to completion. However, excessive heat can lead to degradation. A temperature of 80-85 °C is often employed.[6]

  • Solvent: A high-boiling solvent like diglyme is suitable for this step.

  • Monitoring: Close monitoring by HPLC is crucial to determine the endpoint of the reaction, thereby avoiding the formation of degradation impurities.

Q3: What are the key analytical techniques for monitoring the synthesis and ensuring the purity of Nevirapine?

A3:

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for monitoring reaction progress, identifying and quantifying impurities, and determining the final purity of the API.[5][7] Reverse-phase HPLC with a C18 column is commonly used.[5]

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), it is invaluable for identifying the structures of intermediates and impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and key intermediates.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying key functional groups and confirming the transformation of starting materials to products.

Q4: What are some common impurities in Nevirapine synthesis and how can they be controlled?

A4: Common impurities can arise from starting materials, side reactions, or degradation. For example, unreacted starting materials like CAPIC or Me-CAN can be carried through the synthesis. Side products from incomplete reactions or alternative reaction pathways can also be present. Control strategies include:

  • Using high-purity starting materials.

  • Optimizing reaction conditions (temperature, time, stoichiometry) to favor the desired product.[1][8]

  • Implementing robust work-up and purification procedures, such as crystallization, to remove impurities.[6]

  • Utilizing analytical methods to identify and quantify impurities, ensuring they are below acceptable limits as defined by pharmacopeial standards.[7]

Data Presentation

Table 1: Optimized Reaction Parameters for Key Steps in Nevirapine Synthesis

StepReactantsSolventBaseTemperature (°C)Key Considerations
Amide Formation 2-chloronicotinoyl chloride, 2-amino-3-chloro-4-picolineAcetonitrile->40Exothermic reaction, control addition rate.[9]
SNAr Reaction Amide intermediate, CyclopropylamineDiglyme-130-150Use of CaO can reduce excess cyclopropylamine.[3]
Cyclization N-(2-chloro-4-methyl-3-pyridyl)-2-(cyclopropylamino)-3-pyridine carboxamideDiglymeNaH80-85Monitor closely by HPLC to avoid degradation.[6]

Experimental Protocols

Protocol 1: General Procedure for the Condensation and Cyclization to Nevirapine
  • Reaction Setup: A multi-necked, round-bottom flask equipped with a mechanical stirrer, thermocouple, and nitrogen inlet is charged with anhydrous diglyme.

  • Base Addition: Sodium hydride (as a 60% dispersion in mineral oil) is carefully added to the solvent.

  • Starting Material Addition: A solution of N-(2-chloro-4-methyl-3-pyridyl)-2-(cyclopropylamino)-3-pyridine carboxamide in anhydrous diglyme is added dropwise to the sodium hydride suspension at a controlled temperature.

  • Reaction: The reaction mixture is heated to 80-85 °C and monitored by HPLC until the starting material is consumed.[6]

  • Quenching: The reaction is cooled to room temperature and carefully quenched by the slow addition of water or isopropanol.

  • Work-up: The pH is adjusted with an appropriate acid or base to precipitate the crude Nevirapine. The solid is collected by filtration and washed with water.[2][9]

  • Purification: The crude product is purified by recrystallization from a suitable solvent system to afford pure Nevirapine.

Visualizations

Nevirapine_Synthesis_Workflow cluster_step1 Step 1: Amide Formation cluster_step2 Step 2: SNAr Reaction cluster_step3 Step 3: Intramolecular Cyclization cluster_purification Purification A 2-chloronicotinoyl chloride C Amide Intermediate A->C B 2-amino-3-chloro-4-picoline B->C E N-(2-chloro-4-methyl-3-pyridyl)-2-(cyclopropylamino)-3-pyridine carboxamide C->E D Cyclopropylamine D->E F Nevirapine (Crude) E->F NaH, Heat G Pure Nevirapine F->G Crystallization

Caption: Simplified workflow for a common synthetic route to Nevirapine.

References

  • Process Design and Optimization for the Continuous Manufacturing of Nevirapine, an Active Pharmaceutical Ingredient for HIV Treatment.
  • Process design and optimisation for the continuous manufacturing of Nevirapine, an Active Pharmaceutical Ingredient (API) for H.I.V. treatment | Request PDF.
  • Development of a Pilot-Plant Process for a Nevirapine Analogue HIV NNRT Inhibitor.
  • Investigating the continuous synthesis of a nicotinonitrile precursor to nevirapine. PMC.
  • Process Design and Optimization for the Continuous Manufacturing of Nevirapine, an Active Pharmaceutical Ingredient for HIV Treatment. Medicines for All institute (M4ALL) - Virginia Commonwealth University.
  • Synthesis and oxidation of 2-hydroxynevirapine, a metabolite of the HIV reverse transcriptase inhibitor nevirapine. PubMed.
  • Nevirapine B
  • Process for preparing nevirapine.
  • High Resolution Rp-Hplc Method for The Determination of Nevirapine and Associated Impurities. Oriental Journal of Chemistry.
  • Complete workflow for determining the content of nevirapine and related impurities. Thermo Fisher Scientific.
  • Synthesis and oxidation of 2-hydroxynevirapine, a metabolite of the HIV reverse transcriptase inhibitor nevirapine | Request PDF.
  • Nevirapine and its related impurities. | Download Scientific Diagram.

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common side reactions with 4'-(Methylamino)-3'-nitroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4'-(Methylamino)-3'-nitroacetophenone

Welcome to the technical support guide for 4'-(Methylamino)-3'-nitroacetophenone. This document is intended for researchers, scientists, and drug development professionals who are utilizing this compound in their experimental workflows. Here, we address common side reactions, troubleshooting strategies, and frequently asked questions to ensure the integrity and success of your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of 4'-(Methylamino)-3'-nitroacetophenone?

4'-(Methylamino)-3'-nitroacetophenone is a key intermediate in multi-step organic syntheses. It is most commonly used as a building block for the synthesis of various active pharmaceutical ingredients (APIs). A notable application is in the synthesis of inhibitors for Trypanosoma cruzi, the parasite responsible for Chagas disease.[1] In these synthetic pathways, the molecule's three functional groups—the methylamino, nitro, and acetophenone moieties—offer versatile points for chemical modification.

Q2: What is the typical synthetic route for 4'-(Methylamino)-3'-nitroacetophenone?

The most common and direct synthesis involves the nucleophilic aromatic substitution (SNAr) of 4'-fluoro-3'-nitroacetophenone with methylamine. The fluorine atom, activated by the electron-withdrawing nitro group at the meta position, is readily displaced by the nucleophilic methylamine.

Troubleshooting Guide: Common Side Reactions & Issues

The synthesis and handling of 4'-(Methylamino)-3'-nitroacetophenone can present several challenges. Below, we detail the most frequently encountered side reactions and provide actionable troubleshooting advice.

Issue 1: Incomplete Conversion and Presence of Starting Material

Symptom: Your reaction work-up reveals a significant amount of unreacted 4'-fluoro-3'-nitroacetophenone in the crude product mixture, as identified by TLC, GC-MS, or NMR analysis.

Root Cause Analysis:

  • Insufficient Reaction Time or Temperature: The SNAr reaction, while generally efficient, requires adequate time and thermal energy to proceed to completion.

  • Base Equivalents: Inadequate base to neutralize the hydrofluoric acid (HF) byproduct can protonate the methylamine, reducing its nucleophilicity and slowing or stalling the reaction.

  • Solvent Effects: The choice of solvent plays a critical role in SNAr reactions. Polar aprotic solvents are generally preferred as they solvate the cation of the amine salt, leaving the amine nucleophile more reactive.

Troubleshooting Protocol:

  • Optimize Reaction Conditions:

    • Temperature: Gradually increase the reaction temperature in 10°C increments. Monitor the reaction progress by TLC at each new temperature to find the optimal balance between reaction rate and byproduct formation.

    • Time: Extend the reaction time, taking aliquots every 1-2 hours to determine the point of maximum conversion.

  • Base Stoichiometry: Ensure at least two equivalents of methylamine are used. One equivalent acts as the nucleophile, and the second equivalent acts as a base to quench the HF generated. Alternatively, a non-nucleophilic base like triethylamine or potassium carbonate can be added to serve this purpose.

  • Solvent Selection: If using a less polar solvent, consider switching to a polar aprotic solvent such as DMF, DMSO, or NMP to enhance the reaction rate.

Issue 2: Formation of a Dark, Tarry, or Insoluble Crude Product

Symptom: The reaction mixture becomes dark brown or black, and upon work-up, a significant amount of intractable tar or insoluble material is observed. This can make product isolation and purification challenging.

Root Cause Analysis:

  • High Reaction Temperatures: Excessive heat can lead to polymerization and decomposition of both the starting material and the product. Nitro-aromatic compounds, in particular, can be susceptible to thermal decomposition.[2]

  • Presence of Oxygen: In the presence of a base, nitro-aromatic compounds can undergo side reactions, which are often exacerbated by the presence of atmospheric oxygen.

  • Concentration Effects: Highly concentrated reaction mixtures can increase the likelihood of intermolecular side reactions, leading to high molecular weight byproducts and polymerization.

Troubleshooting Protocol:

  • Strict Temperature Control: Maintain the reaction temperature within the optimal range determined during optimization studies. Use an oil bath or a temperature-controlled mantle to ensure even and stable heating. It is crucial to avoid localized overheating.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon. This can be achieved by purging the reaction vessel with the inert gas before adding reagents and maintaining a positive pressure throughout the reaction.

  • Dilution: Run the reaction at a lower concentration. While this may slightly decrease the reaction rate, it can significantly reduce the formation of polymeric byproducts.

  • Controlled Addition: Add the methylamine solution dropwise to the solution of 4'-fluoro-3'-nitroacetophenone at a controlled temperature. This helps to dissipate the heat of reaction and maintain a lower instantaneous concentration of the nucleophile.

Issue 3: Presence of Dinitro or Other Unexpected Byproducts

Symptom: Mass spectrometry or NMR analysis of the purified product indicates the presence of impurities with molecular weights corresponding to dinitrated species or other unexpected structures.

Root Cause Analysis:

  • Impurities in Starting Material: The 4'-fluoro-3'-nitroacetophenone starting material may contain isomeric impurities or residual nitrating agents from its own synthesis.[3] The synthesis of this precursor from 4-fluoroacetophenone using mixed acid (H₂SO₄/HNO₃) can sometimes lead to the formation of ortho- and para-isomers, as well as dinitrated byproducts if conditions are not carefully controlled.[4][5]

  • Side Reactions of the Nitro Group: Under strongly basic conditions and elevated temperatures, the nitro group itself can participate in side reactions, although this is less common under typical SNAr conditions.

Troubleshooting Protocol:

  • Verify Starting Material Purity: Before beginning the synthesis, analyze the 4'-fluoro-3'-nitroacetophenone starting material by GC-MS, HPLC, and NMR to confirm its purity and identify any potential contaminants. If necessary, purify the starting material by recrystallization or column chromatography.

  • Control Reaction Stoichiometry: Use a precise amount of methylamine. An excessive excess of the amine is generally not necessary and may promote side reactions.

  • Purification Strategy: If minor impurities are unavoidable, a robust purification strategy is essential. Flash column chromatography on silica gel is typically effective for separating the desired product from less polar starting material and more polar byproducts. A gradient elution system, for example, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can provide good separation.

Experimental Workflow & Visualization

Standard Synthesis Protocol for 4'-(Methylamino)-3'-nitroacetophenone
  • To a solution of 4'-fluoro-3'-nitroacetophenone (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, 5-10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methylamine (2.0-2.5 eq, typically as a solution in THF or ethanol) dropwise at room temperature.

  • Heat the reaction mixture to 60-80°C and monitor the progress by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Decision Tree

Troubleshooting_Workflow cluster_incomplete Troubleshooting: Incomplete Reaction cluster_tar Troubleshooting: Tarry Product cluster_impure Troubleshooting: Impurities Start Reaction Outcome Analysis Incomplete_Reaction Incomplete Conversion? (>10% Starting Material) Start->Incomplete_Reaction Check TLC/NMR Tarry_Product Tarry/Dark Product? Start->Tarry_Product Visual Inspection Impure_Product Unexpected Byproducts? Start->Impure_Product Check MS/NMR Successful_Reaction Successful Synthesis (>90% Purity) Start->Successful_Reaction Purity Confirmed Optimize_Conditions Optimize T° & Time Incomplete_Reaction->Optimize_Conditions Control_Temp Strict T° Control Tarry_Product->Control_Temp Analyze_SM Analyze Starting Material Impure_Product->Analyze_SM Check_Base Check Base Stoichiometry Optimize_Conditions->Check_Base If still incomplete Change_Solvent Change Solvent Check_Base->Change_Solvent If still incomplete Inert_Atmosphere Use Inert Atmosphere Control_Temp->Inert_Atmosphere If still tarry Dilute Lower Concentration Inert_Atmosphere->Dilute If still tarry Optimize_Purification Optimize Purification Analyze_SM->Optimize_Purification If SM is pure

Caption: Troubleshooting workflow for the synthesis of 4'-(Methylamino)-3'-nitroacetophenone.

References

  • Organic Syntheses. Acetophenone, m-nitro-. Available from: [Link]

  • PrepChem. Step A: Preparation of 4-methyl-3-nitroacetophenone. Available from: [Link]

  • Oriental Journal of Chemistry. Synthesis and Some Reactions of 4-Nitrobenzal-(3′-Chloro-4'Methyl Acetophenone, Pyrazoline and Pyridone Derivatives. Available from: [Link]

  • PubChemLite. 4'-fluoro-3'-nitroacetophenone (C8H6FNO3). Available from: [Link]

  • Masaryk University. Synthesis of 3-nitroacetophenone. Available from: [Link]

  • Google Patents. CN102079711A - Preparation method of m-nitroacetophenone.
  • Google Patents. CN109232259B - A kind of preparation method of nitroacetophenone.
  • ResearchGate. (PDF) Discontinuous two step flow synthesis of m-aminoacetophenone”. Available from: [Link]

  • PubMed. Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. Available from: [Link]

  • Macalester College. Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Available from: [Link]

  • Organic Syntheses. o-NITROACETOPHENONE. Available from: [Link]

  • PubChem. m-Nitroacetophenone | C8H7NO3 | CID 8494. Available from: [Link]

  • Loba Chemie. 3-NITROACETOPHENONE FOR SYNTHESIS MSDS CAS No. Available from: [Link]

  • PubChem. 4-Hydroxy-3-Nitroacetophenone | C8H7NO4 | CID 138723. Available from: [Link]

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troubleshooting guide for the synthesis of Nevirapine precursors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Nevirapine and its critical precursors. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, field-tested insights into common challenges encountered during synthesis, presented in a direct question-and-answer format. Our goal is to move beyond simple procedural lists to explain the underlying chemical principles, helping you troubleshoot and optimize your experimental outcomes.

Section 1: Synthesis of 2-Chloro-3-amino-4-picoline (CAPIC)

This section addresses common issues in the synthesis of 2-Chloro-3-amino-4-picoline (CAPIC), a key building block for Nevirapine.[1][2][3]

FAQ 1: My yield for CAPIC synthesis is low. What are the common causes and how can I improve it?

Low yields in CAPIC synthesis can often be traced back to suboptimal reaction conditions or side reactions in one of the key transformations. The most common synthetic routes involve multiple steps, including condensation, cyclization, chlorination, hydrolysis, and a Hofmann rearrangement, each with its own potential for yield loss.[4][5][6]

Causality and Optimization:

  • Knoevenagel Condensation & Cyclization: In routes starting from materials like acetylacetaldehyde dimethyl acetal and malononitrile, the initial condensation and subsequent cyclization to form the pyridone ring are critical.[5] Incomplete reaction or the formation of by-products such as 1,1-dicyano-4-methoxy-2-methyl-1,3-butadiene can occur.[5] Ensure anhydrous conditions and optimal catalyst concentration.

  • Chlorination: The conversion of the 3-cyano-4-methyl-2-pyridone intermediate to 3-cyano-2-chloro-4-methylpyridine using agents like POCl₃ or SOCl₂ is a crucial step.[3][5][6] Insufficient chlorinating agent or temperatures that are too low can lead to incomplete conversion. Conversely, excessively high temperatures can cause degradation.

  • Hofmann Rearrangement: The final step, converting the 2-chloro-3-amido-4-methylpyridine to CAPIC, is typically a Hofmann rearrangement using a reagent like bromine in sodium hydroxide.[5][6][7] The temperature control during this step is paramount. The initial reaction is performed at 0°C, followed by a controlled warm-up to around 70°C.[5][7] Deviation from this temperature profile can lead to side reactions and reduced yield.

Recommended Protocol (Hofmann Rearrangement Step):

  • Prepare a solution of sodium hydroxide in water and cool to 0°C in an ice bath.

  • Slowly add bromine to the cooled sodium hydroxide solution, maintaining the temperature at or below 0°C.

  • Add the 2-chloro-3-amido-4-picoline intermediate to the reaction mixture in portions.

  • Allow the mixture to warm to approximately 22°C.

  • Add more water and then heat the reaction to 70°C for about one hour to drive the reaction to completion.[5]

  • After cooling, extract the CAPIC product with an appropriate organic solvent like methylene chloride.[5][7]

Table 1: Comparison of Reaction Parameters for CAPIC Synthesis

StepReagentsTemperatureKey ConsiderationsSource
Pyridone Formation Acetylacetaldehyde dimethyl acetal, Malononitrile, Strong AcidN/AFormation of a mixture of intermediates requires careful hydrolysis.[5]
Chlorination 3-cyano-4-methyl-2-pyridone, POCl₃RefluxExcess POCl₃ is typically distilled off under reduced pressure.[6]
Amide Hydrolysis 3-cyano-2-chloro-4-methylpyridine, Conc. H₂SO₄~100°CReaction time is critical to prevent degradation.[5][6]
Hofmann Rearrangement 2-chloro-3-amido-4-picoline, Br₂/NaOH0°C to 70°CStrict temperature control is essential for high yield.[5][7]

Diagram 1: Synthetic Pathway to CAPIC

CAPIC_Synthesis cluster_0 Step A: Pyridone Formation cluster_1 Step B: Chlorination & Hydrolysis cluster_2 Step C: Hofmann Rearrangement A Acetylacetaldehyde dimethyl acetal + Malononitrile B Mixture of dicyano intermediates A->B Condensation C 3-Cyano-4-methyl-2-pyridone B->C Acid Hydrolysis & Cyclization D 3-Cyano-2-chloro-4-methylpyridine C->D POCl3 E 2-Chloro-3-amido-4-methylpyridine D->E H2SO4 F CAPIC (2-Chloro-3-amino-4-methylpyridine) E->F Br2, NaOH

Caption: A common multi-step synthesis route for CAPIC.

FAQ 2: I am observing significant by-products during CAPIC synthesis. How can I identify and minimize them?

By-product formation is a common issue, often stemming from the reactivity of the pyridine ring and the intermediates.

Causality and Minimization:

  • Non-Selective Reactions: When using starting materials like 2-amino-4-picoline or 2-hydroxy-4-picoline, nitration can occur non-selectively at both the 3 and 5 positions of the pyridine ring, leading to isomeric impurities that are difficult to separate.[3][6][8] This route also carries thermal-chemical hazards.[6][8] It is often preferable to build the ring with the desired substituents already in place.

  • Incomplete Hofmann Rearrangement: An incomplete Hofmann reaction can leave unreacted amide intermediate in your final product. Ensure the reaction goes to completion by monitoring via TLC or HPLC and adjusting reaction time or temperature as needed.

  • Purification Strategies: Purification of the final CAPIC product often involves extraction followed by removal of the solvent.[5][7] If impurities persist, recrystallization or column chromatography may be necessary. The choice of solvent for extraction (e.g., methylene chloride) is important for selectively isolating the product.

Section 2: Synthesis of Amide Precursors

This section focuses on the formation of the amide bond, a key step in connecting the two pyridine-based precursors.

FAQ 3: The acylation reaction to form 2-Chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide is sluggish and incomplete. What factors should I investigate?

The formation of the amide bond between CAPIC and an activated 2-chloronicotinic acid derivative is a critical coupling reaction. Incomplete conversion is typically due to issues with the acylating agent, reaction conditions, or base.

Causality and Optimization:

  • Activation of the Carboxylic Acid: 2-Chloronicotinic acid itself is not reactive enough. It must be activated, commonly by converting it to the acyl chloride using thionyl chloride (SOCl₂).[9] Ensure the thionyl chloride is fresh and the reaction is performed under anhydrous conditions to prevent hydrolysis of the highly reactive acyl chloride intermediate.

  • Base and Solvent: This reaction is typically performed in an inert solvent. The choice of base is also important to scavenge the HCl produced during the reaction.

  • Temperature: While higher temperatures can increase the reaction rate, they can also lead to the formation of impurities.[1] The optimal temperature must be determined experimentally, often starting at room temperature and gently heating if necessary.

Diagram 2: Troubleshooting the Acylation Reaction

Acylation_Troubleshooting Start Incomplete Acylation Reaction Check1 Is the 2-chloronicotinoyl chloride freshly prepared and pure? Start->Check1 Check2 Are the reaction conditions anhydrous? Check1->Check2 Yes Solution1 Re-prepare acyl chloride using fresh SOCl2. Check1->Solution1 No Check3 Is the base appropriate and added correctly? Check2->Check3 Yes Solution2 Dry solvent and glassware. Use an inert atmosphere. Check2->Solution2 No Check4 Is the reaction temperature optimized? Check3->Check4 Yes Solution3 Consider a non-nucleophilic base like triethylamine. Check3->Solution3 No Solution4 Monitor by TLC/HPLC while incrementally increasing temperature. Check4->Solution4 No

Caption: A logical workflow for troubleshooting incomplete acylation.

Section 3: Final Coupling and Cyclization to Nevirapine

This final section covers the formation of the diazepine ring system of Nevirapine.

FAQ 4: My final cyclization step to form Nevirapine is inefficient. What are the most critical parameters?

The intramolecular cyclization to form the seven-membered diazepine ring is arguably the most sensitive step in the synthesis. It requires a very strong, non-nucleophilic base and carefully controlled conditions to favor the desired intramolecular reaction over intermolecular side reactions.

Causality and Optimization:

  • The Choice of Base: This transformation requires a strong base to deprotonate the amide nitrogen, initiating the cyclization. Sodium hydride (NaH) is commonly used for this purpose.[1][9] It is crucial to use a fresh, high-purity source of NaH.

  • Solvent and Temperature: High-boiling, aprotic polar solvents like diglyme are ideal for this reaction, as they can achieve the necessary high temperatures (130-140°C) to drive the cyclization.[9] However, be aware that higher temperatures can also promote impurity formation.[1] It's a delicate balance; the temperature should be high enough for the reaction to proceed but not so high that degradation becomes a major issue.

  • Addition Order and Rate: The standard procedure involves adding a solution of the precursor to a heated suspension of sodium hydride in diglyme.[1][9] This order of addition is a critical safety and purity consideration. A slow, controlled addition is necessary to manage the reaction exotherm and minimize the generation of impurities.[1]

Diagram 3: Key Steps in Nevirapine Cyclization

Nevirapine_Cyclization Precursor N-(2-chloro-4-methyl-3-pyridyl)- 2-(cyclopropylamino)-3-pyridine carboxamide (5) Deprotonation Deprotonated Amide Intermediate Precursor->Deprotonation NaH, Diglyme Cyclization Intramolecular Nucleophilic Aromatic Substitution Deprotonation->Cyclization Heat (130-140°C) Nevirapine Nevirapine Cyclization->Nevirapine

Caption: The final base-mediated intramolecular cyclization to form Nevirapine.

FAQ 5: I am observing impurities in my final Nevirapine product. What are their potential sources and how can I avoid them?

Impurities in the final Active Pharmaceutical Ingredient (API) are a major concern and can arise from starting materials, side reactions, or degradation.

Causality and Avoidance:

  • Starting Material Impurities: Any impurities present in your CAPIC or the other pyridine precursor will likely be carried through the synthesis. Ensure the purity of all starting materials before proceeding to the final steps.

  • Side Reactions:

    • Hydrolysis: In syntheses using ester precursors like Methyl 2-cyclopropylaminonicotinate (Me-CAN), hydrolysis of the ester can occur if conditions are not anhydrous, especially during the coupling step.[1]

    • Thermal Degradation: As mentioned, excessive heat during the cyclization step is a known cause of increased impurity levels.[1][10]

  • Work-up and Purification Issues: The quench step after cyclization is highly exothermic and can generate impurities if not controlled.[1] The crude product may also contain residual solvent (diglyme) or salts, which must be removed.

Table 2: Common Nevirapine-Related Impurities

Impurity NameStructure (if available)Likely Origin
2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamideC₁₂H₉Cl₂N₃OUnreacted intermediate from the first generation synthesis route.[11][12]
N-(2-Chloro-4-methylpyridin-3-yl)-2-(cyclopropylamino)nicotinamideC₁₅H₁₅ClN₄OUncyclized immediate precursor to Nevirapine.[11]
2-(3-Amino-4-methylpyridin-2-ylamino)nicotinic acidC₁₂H₁₂N₄O₂Acid degradation product.[10]
FAQ 6: What is the most effective protocol for purifying crude Nevirapine?

A robust purification process is essential to meet the stringent purity requirements for an API. The most common method involves an acid-base workup followed by crystallization.

Self-Validating Purification Protocol:

  • Quench and Isolate Crude Solid: After the cyclization is complete, cool the reaction mixture significantly (e.g., to 0-5°C) before slowly and carefully quenching with water to decompose any remaining sodium hydride.[1] This step is exothermic and may involve foaming.[1] An azeotropic distillation may be employed to remove water and concentrate the diglyme.[1] The crude product is often precipitated by adding a non-polar solvent like cyclohexane and an acid (e.g., acetic acid), then isolated by filtration.[2][9]

  • Acidic Dissolution: Suspend the crude Nevirapine in purified water. The material is poorly soluble. Lower the temperature to 0-5°C and slowly add concentrated acid (e.g., HCl) to dissolve the Nevirapine by forming its hydrochloride salt.[2]

  • Carbon Treatment: Add activated carbon to the acidic solution to adsorb colored impurities and other minor contaminants. Stir and then filter through a pad of celite to remove the carbon.[1]

  • Precipitation of Pure Nevirapine: Transfer the clear filtrate to a clean vessel, maintaining a low temperature. Slowly add a base (e.g., NaOH solution) to neutralize the acid and increase the pH. Nevirapine will precipitate out as a solid as it is not soluble in water.[1][2]

  • Washing and Drying: Filter the pure Nevirapine solid. Wash thoroughly with purified water to remove any residual salts.[9] Additional washes with solvents like an ethanol/water mixture can also be performed.[2] Dry the final product under vacuum at an elevated temperature (e.g., 90-110°C) to a constant weight.[2]

References

  • A. A. K. Al-Ghaffari, T. Johnson, D. C. Le, et al. (2019). Process Design and Optimization for the Continuous Manufacturing of Nevirapine, an Active Pharmaceutical Ingredient for HIV Treatment. Organic Process Research & Development. [Link]

  • S. L. Sheng, X. L. Liu, X. C. Wang. (2007). Improved Synthesis of 2‐Chloro‐3‐amino‐4‐methylpyridine. Synthetic Communications. [Link]

  • A. A. K. Al-Ghaffari, T. Johnson, D. C. Le, et al. (2019). Process design and optimisation for the continuous manufacturing of Nevirapine, an Active Pharmaceutical Ingredient (API) for H.I.V. treatment. University of Edinburgh Research Explorer. [Link]

  • Medicines for All Institute (M4ALL). (2019). Process Design and Optimization for the Continuous Manufacturing of Nevirapine, an Active Pharmaceutical Ingredient for HIV Treatment. Virginia Commonwealth University. [Link]

  • A. A. K. Al-Ghaffari, T. Johnson, D. C. Le, et al. (2019). Process design and optimisation for the continuous manufacturing of Nevirapine, an Active Pharmaceutical Ingredient (API) for H.I.V. treatment. ResearchGate. [Link]

  • B. M. Gupton, J. A. Sikorski. (2003). Process for making 3-amino-2-chloro-4-methylpyridine.
  • Medicines for All Institute. (2015). Nevirapine Batch Transfer Document. [Link]

  • K. G. Grozinger, K. R. K. P. Rao, V. D. Vashi. (1996). Process for preparing nevirapine.
  • F. G. Gupton, T. S. Gupton, J. E. Larrow. (2016). Lowcost, high yield synthesis of nevirapine.
  • B. M. Gupton, J. A. Sikorski. (2001). Process for making 3-amino-2-chloro-4-methylpyridine.
  • P. K. T. Venkataraman, R. S. Kumar, M. V. N. Kumar Talluri. (2012). Identification of a process impurity formed during synthesis of a nevirapine analogue HIV NNRT inhibitor using LC/MS and forced degradation studies. PubMed. [Link]

  • D. C. Le, F. G. Gupton, B. F. Gupton. (2013). Investigating the continuous synthesis of a nicotinonitrile precursor to nevirapine. PMC. [Link]

  • S. E. W. Huskey, T. A. Chappie, A. E. Miller, et al. (2007). Synthesis and oxidation of 2-hydroxynevirapine, a metabolite of the HIV reverse transcriptase inhibitor nevirapine. PubMed. [Link]

  • Unspecified. (2016). A kind of synthesis of picoline of 2 amino 4 and its purification process.
  • A. Vallabhaneni, B. T. T. M. (2023). Nevirapine. StatPearls - NCBI Bookshelf. [Link]

  • Drugs.com. (2025). Nevirapine Side Effects: Common, Severe, Long Term. [Link]

  • NIH Clinical Info. Nevirapine Patient Drug Record. [Link]

  • Patsnap Synapse. (2024). What are the side effects of Nevirapine?. [Link]

  • K. G. Grozinger, K. R. K. P. Rao, V. D. Vashi. (2000). Synthesis of 3-amino-2-chloro-4-methylpyridine from acetone and ethyl cyanoacetate.
  • K. G. Grozinger, K. R. K. P. Rao, V. D. Vashi. (2000). Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.
  • European Patent Office. (2000). SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE. [Link]

  • Unspecified. (2009). A kind of preparation method of 3-amino-4-picoline.
  • Unspecified. (2011). Method for preparing nevirapine.
  • S. K. Gudimella, K. R. G. V. V. D. K. Kumar, S. G. Kumar, et al. (2016). Identification, Isolation and Characterization of Unknown Acid Degradation Product of Nevirapine. Scirp.org. [Link]

  • Pharmaffiliates. Nevirapine-impurities. [Link]

  • ResearchGate. Nevirapine and its related impurities. [Link]

  • Veeprho. Nevirapine Impurities and Related Compound. [Link]

  • PubChem. 2-Chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide. [Link]

  • Amerigo Scientific. 2-Chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide. [Link]

  • Nibsc.org. AIDS Reagents catalogue. [Link]

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Technical Support Center: Synthesis of 1-(4-(Methylamino)-3-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(4-(Methylamino)-3-nitrophenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you minimize impurities and optimize your synthetic protocol.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions. The primary synthetic route considered is the nitration of 1-(4-(methylamino)phenyl)ethanone.

Problem 1: Low Purity of Crude Product Detected by TLC/HPLC

You've completed the reaction and workup, but preliminary analysis (e.g., Thin Layer Chromatography or High-Performance Liquid Chromatography) shows multiple spots or peaks, indicating a mixture of compounds.

Potential Causes:

  • Incomplete Reaction: The presence of the starting material, 1-(4-(methylamino)phenyl)ethanone, is a common impurity. This can occur if the reaction time is too short, the temperature is too low, or the nitrating agent is not sufficiently active.[1]

  • Formation of Isomeric Byproducts: Aromatic nitration can produce ortho, meta, and para isomers.[1] In this synthesis, the primary directing groups are the activating methylamino group (ortho, para-directing) and the deactivating acetyl group (meta-directing). The powerful ortho, para-directing nature of the amino group should strongly favor the desired 3-nitro isomer (ortho to the methylamino group). However, suboptimal conditions can lead to the formation of the 2-nitro isomer.

  • Over-Nitration: The aromatic ring is activated by the methylamino group, making it susceptible to further nitration, which would lead to dinitro-impurities.[2] This is especially prevalent if the reaction temperature is too high or if there is an excess of the nitrating agent.[3][4]

Recommended Solutions:

  • Optimize Reaction Conditions:

    • Temperature Control: Nitration is a highly exothermic reaction.[1] Maintain a low temperature (typically 0-10 °C) during the addition of the nitrating agent to prevent over-nitration and side reactions.[4]

    • Stoichiometry: Use a carefully measured amount of the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid). A slight excess of nitric acid may be necessary, but a large excess should be avoided.

    • Reaction Monitoring: Use TLC or HPLC to monitor the reaction's progress. The reaction is complete when the starting material spot/peak is no longer visible.

  • Purification Strategy - Recrystallization:

    • Recrystallization is an effective method for purifying the solid product and removing isomeric impurities and unreacted starting material.[5][6][7]

    • Solvent Selection: Ethanol is often a suitable solvent for recrystallizing nitroacetanilides.[5][6][8] The desired product should be highly soluble in the hot solvent and sparingly soluble at room temperature.[5]

    • Procedure: Dissolve the crude product in a minimum amount of hot ethanol. If the solution is colored, you can add a small amount of activated charcoal to remove colored impurities. Filter the hot solution to remove insoluble materials and the charcoal, then allow it to cool slowly to form pure crystals.[7] The impurities will remain in the mother liquor.[5]

Problem 2: Product is Off-Color (e.g., Dark Brown or Tarry)

The isolated product is not the expected pale yellow crystalline solid but is instead a dark, oily, or tarry substance.

Potential Causes:

  • Oxidative Side Reactions: The nitrating mixture (concentrated nitric and sulfuric acids) is a strong oxidizing agent.[9] The electron-rich methylamino group is susceptible to oxidation, which can lead to the formation of colored polymeric byproducts.

  • High Reaction Temperature: As mentioned, excessive heat can cause decomposition of the starting material or product, leading to tar formation.[1]

  • Insufficient Quenching: Improper neutralization of the acidic reaction mixture during workup can lead to product degradation.

Recommended Solutions:

  • Protect the Amino Group (Optional): In some cases, protecting the activating amino group as an amide (e.g., by reacting the starting material with acetic anhydride to form the acetanilide) before nitration can prevent oxidative side reactions and improve regioselectivity.[10] The protecting group can then be removed after the nitration step.

  • Strict Temperature Control: This is the most critical parameter. Ensure the reaction mixture does not exceed the recommended temperature.

  • Careful Workup: Quench the reaction by slowly pouring the reaction mixture onto crushed ice with vigorous stirring. This dissipates the heat from the acid-base neutralization. Neutralize the mixture carefully with a base like sodium carbonate or sodium hydroxide solution while keeping the temperature low.

Problem 3: Poor Yield of the Final Product

After purification, the amount of isolated 1-(4-(Methylamino)-3-nitrophenyl)ethanone is significantly lower than theoretically expected.

Potential Causes:

  • Losses During Workup: The product may have some solubility in the aqueous layer during extraction.

  • Losses During Recrystallization: Using too much recrystallization solvent will result in a significant amount of the product remaining in the mother liquor upon cooling.

  • Incomplete Reaction: As discussed in Problem 1, if the reaction does not go to completion, the yield will be low.

Recommended Solutions:

  • Optimize Extraction: After quenching and neutralization, ensure you are using an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) for extraction and perform multiple extractions to maximize the recovery of the product from the aqueous layer.

  • Refine Recrystallization Technique: Use the minimum amount of hot solvent required to dissolve the crude product.[7] After crystallization, cool the mother liquor in an ice bath to maximize crystal formation before filtration.

  • Reaction Monitoring: Ensure the reaction has gone to completion via TLC or HPLC before beginning the workup.

Frequently Asked Questions (FAQs)

Q1: What is the role of sulfuric acid in the nitration reaction?

Sulfuric acid acts as a catalyst. It protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). The nitronium ion is the active species that is attacked by the aromatic ring.[3][4][11][12]

Q2: How can I confirm the identity and purity of my final product?

A combination of analytical techniques should be used:

  • Melting Point: A pure compound will have a sharp melting point range. Impurities will typically depress and broaden the melting point range.

  • Spectroscopy:

    • ¹H NMR (Proton Nuclear Magnetic Resonance): This will confirm the structure of the molecule by showing the expected signals for the aromatic protons, the methylamino group, and the acetyl group, with the correct integration and splitting patterns.

    • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This provides information about the carbon skeleton of the molecule.

    • FTIR (Fourier-Transform Infrared Spectroscopy): This will show characteristic peaks for the functional groups present, such as the C=O of the ketone, the N-H of the secondary amine, and the N-O stretches of the nitro group.

  • Chromatography:

    • HPLC (High-Performance Liquid Chromatography): This is an excellent method for determining the purity of the sample.[13][14][15][16] A pure sample should ideally show a single peak.

    • LC-MS (Liquid Chromatography-Mass Spectrometry): This couples the separation power of HPLC with the detection capabilities of mass spectrometry to confirm the molecular weight of the product.[17]

Q3: What are the key safety precautions for this synthesis?

  • The nitrating mixture (concentrated nitric and sulfuric acids) is extremely corrosive and a strong oxidizing agent. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Perform the reaction in a well-ventilated fume hood.

  • The nitration reaction is exothermic. Be prepared to control the temperature with an ice bath, especially during the addition of the nitrating agent.

  • Always add the acid mixture slowly to the substrate solution. Never add water to the concentrated acid mixture, as this can cause a violent exothermic reaction.

Experimental Workflows and Data

Table 1: Recrystallization Solvent Selection
SolventSolubility of Desired Product (Cold)Solubility of Desired Product (Hot)Suitability
WaterLowLowPoor
EthanolLowHighGood [5][6][8]
HexaneVery LowVery LowPoor
Ethyl AcetateModerateHighFair (may require a co-solvent)
TolueneLowModerateFair
General Nitration and Purification Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of 1-(4-(Methylamino)-3-nitrophenyl)ethanone.

G cluster_reaction Reaction Stage cluster_workup Workup & Isolation cluster_purification Purification Stage start 1. Dissolve 1-(4-(methylamino)phenyl)ethanone in conc. H₂SO₄ at 0°C add_nitrating 2. Add nitrating mixture (HNO₃/H₂SO₄) dropwise, maintaining T < 10°C start->add_nitrating react 3. Stir at 0-5°C and monitor by TLC/HPLC add_nitrating->react quench 4. Pour reaction mixture onto crushed ice react->quench Once starting material is consumed neutralize 5. Neutralize with cold aqueous Na₂CO₃ solution quench->neutralize filter 6. Filter the precipitated crude product neutralize->filter wash_dry 7. Wash with cold water and dry filter->wash_dry dissolve 8. Dissolve crude product in minimum hot ethanol wash_dry->dissolve cool 9. Allow to cool slowly to room temperature, then in ice bath dissolve->cool filter_pure 10. Filter pure crystals cool->filter_pure dry_final 11. Dry the final product under vacuum filter_pure->dry_final end end dry_final->end Pure 1-(4-(Methylamino)-3-nitrophenyl)ethanone

Caption: General workflow for synthesis and purification.

Troubleshooting Logic Diagram

This diagram outlines a logical approach to troubleshooting common issues.

G cluster_purity Purity Issues cluster_color Product Appearance cluster_solutions Solutions start Initial Analysis (TLC/HPLC) multi_peaks Multiple Peaks/Spots? start->multi_peaks is_tarry Product Dark/Tarry? start->is_tarry No Purity Issues is_sm_present Is Starting Material Present? multi_peaks->is_sm_present Yes check_temp Was Temp > 10°C? is_sm_present->check_temp No sol_incomplete Increase reaction time or re-evaluate reagent stoichiometry. is_sm_present->sol_incomplete Yes sol_overnitration Improve temperature control. Use less nitrating agent. check_temp->sol_overnitration Yes sol_recrystallize Perform careful recrystallization. check_temp->sol_recrystallize No sol_oxidation Ensure strict temperature control (0-5°C). Pour onto ice during quench. is_tarry->sol_oxidation Yes

Caption: Troubleshooting logic for common synthesis problems.

References

  • Al-Kindy, S. M., & Miller, J. N. (n.d.). High-performance liquid chromatography determination of nitrated polycyclic aromatic hydrocarbons by indirect fluorescence detection. Sultan Qaboos University House of Expertise.
  • BenchChem. (n.d.). Troubleshooting guide for nitration reactions.
  • BenchChem. (n.d.). Application Note: High-Purity Recrystallization of 3'-Nitroacetanilide from Ethanol.
  • Zimmerman, S. C., Saionz, K. W., & Zeng, Z. (n.d.). Chemically bonded stationary phases that use synthetic hosts containing aromatic binding clefts: HPLC analysis of nitro-substituted polycyclic aromatic hydrocarbons. National Institutes of Health.
  • Full article: HPLC Determination of Nitrated Polycyclic Aromatic Hydrocarbons after Their Reduction to Amino Derivatives. (n.d.). Taylor & Francis Online.
  • Preparation of p-nitroacetanilide from Acetanilide. (n.d.). SlideShare.
  • Determination of nitro-polycyclic aromatic hydrocarbons in atmospheric aerosols using HPLC fluorescence with a post-column derivatisation technique. (n.d.). ResearchGate.
  • Recrystallizing nitroacetanilide. (2018, July 22). Reddit.
  • The formation of nitro-aromatic compounds under high NOx and anthropogenic VOC conditions in urban Beijing, China. (2019, June 7). ACP.
  • Preparation of p-nitroacetanilide from Acetanilide. (2022, February 4). YouTube.
  • Bunnelle, W. H., Meyer, L. A., & Glaser, R. E. (n.d.). Recrystallization of Impure Acetanilide and Melting Point Determination.
  • Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? (2016, October 5). ResearchGate.
  • Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). (2021, March 16). ResearchGate.
  • Nitration. (n.d.). Wikipedia.
  • Nitration of Benzene. (n.d.). Chemistry Steps.
  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018, April 30). Master Organic Chemistry.
  • Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase. (n.d.). PubMed.
  • The nitration of benzene. (n.d.). Chemguide.
  • Nitration of Substituted Aromatic Rings and Rate Analysis. (n.d.).
  • Nitration of aromatic compounds. (2019, January 3). YouTube.

Sources

Technical Support Center: Optimizing Reactions for 1-(4-(Methylamino)-3-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(4-(Methylamino)-3-nitrophenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction outcomes, ensuring high yield and purity.

Introduction: The Critical Role of Catalyst Selection

1-(4-(Methylamino)-3-nitrophenyl)ethanone is a pivotal intermediate in the synthesis of numerous pharmaceutical compounds. The efficiency and success of its synthesis are profoundly influenced by the choice of catalyst and reaction conditions. This guide will delve into the nuances of catalyst selection and provide practical solutions to common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic systems for synthesizing 1-(4-(Methylamino)-3-nitrophenyl)ethanone?

The synthesis typically involves the N-methylation of 4-amino-3-nitroacetophenone. While various methylating agents can be used, the efficiency of the reaction is often dictated by the catalytic system. Palladium-based catalysts are frequently employed for N-alkylation reactions due to their high activity and selectivity.[1] Common examples include complexes of palladium with specific ligands that can facilitate the reaction under milder conditions.

Q2: How do I select the optimal catalyst for my specific experimental setup?

The choice of an optimal catalyst is multifactorial, depending on:

  • Substrate and Reagent Purity: Impurities in the starting material or methylating agent can poison the catalyst.

  • Solvent System: The polarity and coordinating ability of the solvent can significantly impact catalyst activity and stability.

  • Reaction Temperature: The chosen catalyst must be stable and active at the desired reaction temperature. Some reactions may require elevated temperatures to proceed at a reasonable rate.[2]

  • Cost and Availability: For large-scale synthesis, the cost and availability of the catalyst and ligands are crucial considerations.

A preliminary screening of different catalysts under your specific conditions is highly recommended to identify the most effective system.

Q3: What are the pros and cons of homogeneous versus heterogeneous catalysts for this reaction?

  • Homogeneous Catalysts:

    • Pros: High activity and selectivity due to well-defined active sites. Milder reaction conditions are often possible.

    • Cons: Difficult to separate from the reaction mixture, leading to potential product contamination and catalyst loss.

  • Heterogeneous Catalysts:

    • Pros: Easily separated from the reaction mixture by filtration, allowing for catalyst recycling and reducing product contamination.

    • Cons: Can exhibit lower activity and selectivity compared to their homogeneous counterparts. Mass transfer limitations can also be a factor.

The choice between the two depends on the specific requirements of your synthesis, such as scale, purity requirements, and cost-effectiveness.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of 1-(4-(Methylamino)-3-nitrophenyl)ethanone.

Problem: Low or No Product Yield

Possible Cause 1: Catalyst Inactivity or Decomposition

  • Why it happens: The palladium catalyst, particularly in its active Pd(0) state, can be sensitive to air and moisture. Improper handling or the presence of oxidizing impurities can lead to deactivation. Certain functional groups on the substrate or impurities can also act as catalyst poisons.

  • Solutions:

    • Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

    • Use degassed solvents to remove dissolved oxygen.

    • Purify starting materials to remove potential catalyst poisons.

    • Consider using a more robust catalyst system, such as a pre-catalyst that is activated in situ.

Possible Cause 2: Suboptimal Reaction Conditions

  • Why it happens: Temperature, reaction time, and reactant concentrations are critical parameters.[3] An insufficient temperature may lead to a sluggish reaction, while excessively high temperatures can cause catalyst decomposition or promote side reactions.

  • Solutions:

    • Perform a systematic optimization of reaction conditions (e.g., using a Design of Experiments approach) to identify the optimal temperature, time, and concentration.

    • Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal reaction time.

Problem: Formation of Impurities

Possible Cause 1: Side Reactions

  • Why it happens: The presence of multiple reactive sites on the substrate can lead to undesired side reactions. For instance, over-methylation can occur, leading to the formation of a quaternary ammonium salt.

  • Solutions:

    • Carefully control the stoichiometry of the methylating agent.

    • The choice of base can also influence the selectivity of the reaction. A weaker base may help to minimize side reactions.[2]

    • Lowering the reaction temperature can sometimes improve selectivity.

Possible Cause 2: Product Degradation

  • Why it happens: The product, 1-(4-(Methylamino)-3-nitrophenyl)ethanone, may be unstable under prolonged exposure to high temperatures or certain reagents.

  • Solutions:

    • Minimize the reaction time once the starting material has been consumed.

    • Ensure the work-up procedure is performed promptly and at a suitable temperature.

Experimental Protocols

Protocol 1: General Procedure for Catalyst Screening
  • To an array of reaction vials, add 4-amino-3-nitroacetophenone (1 equivalent) and the desired solvent.

  • Add the catalyst (e.g., 1-5 mol%) and ligand (if required) to each vial under an inert atmosphere.

  • Add the methylating agent (e.g., 1.1 equivalents) and the base (e.g., 1.5 equivalents).

  • Seal the vials and place them in a temperature-controlled shaker block.

  • Run the reactions for a predetermined time (e.g., 12-24 hours).

  • After cooling to room temperature, quench the reactions and analyze the crude reaction mixtures by HPLC or LC-MS to determine the conversion and yield of the desired product.

Data Presentation: Catalyst Performance Comparison
Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂XPhosCs₂CO₃Toluene1001285
Pd₂(dba)₃SPhosK₃PO₄Dioxane901878
Pd/C (10%)-NaHCO₃Methanol602465

This table is illustrative. Actual results will vary based on specific experimental conditions.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_catalyst Catalytic Cycle 4-amino-3-nitroacetophenone 4-amino-3-nitroacetophenone Pd_Catalyst Pd Catalyst 4-amino-3-nitroacetophenone->Pd_Catalyst Coordination Methylating_Agent Methylating Agent (e.g., MeI, DMS) Methylating_Agent->Pd_Catalyst Product 1-(4-(Methylamino)-3- nitrophenyl)ethanone Pd_Catalyst->Product Reductive Elimination Base Base Base->Pd_Catalyst

Caption: Simplified reaction pathway for the N-methylation.

Troubleshooting_Low_Yield Start Low or No Yield Check_Catalyst Check Catalyst Activity Start->Check_Catalyst Check_Conditions Verify Reaction Conditions Start->Check_Conditions Check_Purity Assess Starting Material Purity Start->Check_Purity Catalyst_Inactive Catalyst Inactive? Check_Catalyst->Catalyst_Inactive Conditions_Optimal Conditions Optimal? Check_Conditions->Conditions_Optimal Purity_Issue Impurity Detected? Check_Purity->Purity_Issue Use_Inert_Atmosphere Use Inert Atmosphere Degas Solvents Catalyst_Inactive->Use_Inert_Atmosphere Yes Screen_Catalysts Screen New Catalysts/Ligands Catalyst_Inactive->Screen_Catalysts No Success Yield Improved Use_Inert_Atmosphere->Success Screen_Catalysts->Success Optimize_Temp_Time Optimize Temperature & Time Conditions_Optimal->Optimize_Temp_Time No Check_Base Check Base Strength/Solubility Conditions_Optimal->Check_Base No Optimize_Temp_Time->Success Check_Base->Success Purify_Reactants Purify/Re-characterize Starting Materials Purity_Issue->Purify_Reactants Yes Purify_Reactants->Success

Caption: Troubleshooting decision tree for low product yield.

References

  • ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions. a. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. [a]. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions a. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. [a]. Retrieved from [Link]

  • Gouda, M. A., Helal, M. H., Ragab, A., El-Bana, G. G., & Mohammed, A. (2021). Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). [PDF]. Retrieved from [Link]

  • PMC. (n.d.). Application of Sequential Palladium Catalysis for the Discovery of Janus Kinase Inhibitors in the Benzo[c]pyrrolo[2,3‑h][2][4]naphthyridin-5-one (BPN) Series. Retrieved from [Link]

  • PMC. (2024). Palladium-catalyzed dearomative 1,4-hydroamination. Retrieved from [Link]

  • PrepChem.com. (n.d.). Step A: Preparation of 4-methyl-3-nitroacetophenone. Retrieved from [Link]

  • Organic Chemistry Portal. (2005). Masked 3-Aminoindan-1-ones by a Palladium-Catalyzed Three-Component Annulation Reaction. Retrieved from [Link]

  • PubMed. (2019). Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors. Retrieved from [Link]

  • MDPI. (n.d.). Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. Retrieved from [Link]

  • PubMed. (2024). Palladium-catalysed methylene C(sp3)-H lactamization and cycloamination enabled by chlorinated pyridine-pyridone ligands. Retrieved from [Link]

  • MDPI. (n.d.). Novel Biopolymer-Based Catalyst for the Multicomponent Synthesis of N-aryl-4-aryl-Substituted Dihydropyridines Derived from Simple and Complex Anilines. Retrieved from [Link]

  • PubMed. (2001). Enantioselective synthesis of a mitosane core assisted by diversity-based catalyst discovery. Retrieved from [Link]

  • Organic Chemistry Portal. (2006). Enantioselective One-Pot Three-Component Synthesis of Propargylamines. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-(3-nitrophenyl)-. Retrieved from [Link]

  • IS MUNI. (n.d.). Synthesis of 3-nitroacetophenone. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(3-nitrophenyl)- (CAS 121-89-1). Retrieved from [Link]

Sources

Technical Support Center: Forced Degradation Studies of 1-(4-(Methylamino)-3-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

This technical guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on 1-(4-(Methylamino)-3-nitrophenyl)ethanone. The protocols and insights are grounded in established scientific principles and regulatory expectations, particularly the ICH guidelines.[1][2][3]

Understanding the Molecule: 1-(4-(Methylamino)-3-nitrophenyl)ethanone

Before initiating forced degradation studies, a thorough understanding of the molecule's structure is crucial for anticipating potential degradation pathways.

Chemical Structure:

Key Functional Groups and Potential Liabilities:

  • Aromatic Nitro Group (-NO2): Susceptible to reduction under certain conditions, potentially forming nitroso or amino derivatives.

  • Secondary Amine (-NH-CH3): Prone to oxidation, which can lead to N-dealkylation or the formation of N-oxides.

  • Ketone Group (C=O): Generally stable, but the adjacent aromatic ring can influence its reactivity.

  • Aromatic Ring: Can undergo substitution reactions under harsh conditions and is a chromophore, making it susceptible to photolytic degradation.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of a forced degradation study for 1-(4-(Methylamino)-3-nitrophenyl)ethanone?

A1: The primary goals are to identify the likely degradation products, understand the degradation pathways, and develop a stability-indicating analytical method.[4][5] This ensures that the analytical method can accurately separate and quantify the active pharmaceutical ingredient (API) from any impurities or degradants that may form during its shelf life.[6]

Q2: What is the target degradation percentage, and why is it important?

A2: The recommended target for forced degradation is typically between 5% and 20%.[1][6] Degradation below 5% may not be sufficient to identify and characterize minor degradants, while degradation above 20% can lead to the formation of secondary and tertiary degradation products that may not be relevant to the actual stability of the drug under normal storage conditions.[6]

Q3: Which analytical techniques are most suitable for analyzing the results of these studies?

A3: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) with a UV or photodiode array (PDA) detector is the standard for separating and quantifying the parent drug and its degradation products.[7][8] For the identification and structural elucidation of unknown degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.[7][9]

Q4: Is it necessary to perform forced degradation studies on the drug substance, the drug product, or both?

A4: According to ICH guidelines, stress testing is a crucial part of the development of both the drug substance and the drug product.[2][3] Studies on the drug substance help to understand its intrinsic stability, while studies on the drug product reveal potential interactions with excipients.[5]

Q5: How do I handle a situation where no degradation is observed under the initial stress conditions?

A5: If no degradation is observed, the stress conditions should be gradually intensified.[10] For example, you can increase the concentration of the acid or base, raise the temperature, or extend the exposure time. However, the conditions should remain relevant and not lead to unrealistic degradation pathways.

Experimental Workflow for Forced Degradation Studies

The following diagram illustrates a typical workflow for conducting a comprehensive forced degradation study.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation API API Solution Preparation Acid Acid Hydrolysis API->Acid Base Base Hydrolysis API->Base Oxidation Oxidation API->Oxidation Thermal Thermal Stress API->Thermal Photolytic Photolytic Stress API->Photolytic Blank Blank Solution (Excipients) Blank->Acid Blank->Base Blank->Oxidation Blank->Thermal Blank->Photolytic HPLC HPLC/UPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photolytic->HPLC LCMS LC-MS for Identification HPLC->LCMS MassBalance Mass Balance Calculation HPLC->MassBalance Pathway Degradation Pathway Elucidation LCMS->Pathway MethodValidation Stability-Indicating Method Validation MassBalance->MethodValidation Pathway->MethodValidation

Caption: Workflow for Forced Degradation Studies.

Troubleshooting Guides and Protocols

Hydrolytic Degradation (Acid and Base)

Protocol: Acid Hydrolysis

  • Prepare a stock solution of 1-(4-(Methylamino)-3-nitrophenyl)ethanone in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • In a clean vial, add an aliquot of the stock solution to 0.1 N HCl.

  • Heat the solution at 60°C for 24 hours.

  • At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for analysis.

  • Analyze the samples by a validated HPLC/UPLC method.

Protocol: Base Hydrolysis

  • Follow the same procedure as for acid hydrolysis, but use 0.1 N NaOH as the stress agent.

  • Neutralize the withdrawn aliquots with an equivalent amount of 0.1 N HCl before analysis.

Troubleshooting Guide: Hydrolytic Degradation

Problem Potential Cause Recommended Solution
No or minimal degradation (<5%) The molecule is stable under the initial conditions.Increase the acid/base concentration (e.g., to 1 N), increase the temperature (e.g., to 80°C), or prolong the exposure time.[10][11]
Excessive degradation (>20%) The stress conditions are too harsh.Decrease the acid/base concentration, lower the temperature, or shorten the exposure time.
Precipitation of the compound upon adding acid/base The compound has low solubility in the acidic or basic medium.Use a co-solvent (e.g., methanol, acetonitrile) in the stress solution, or perform the study at a lower drug concentration.
Poor peak shape or resolution in HPLC The pH of the injected sample is incompatible with the mobile phase.Ensure complete neutralization of the samples before injection. The final pH should be close to that of the mobile phase.

Potential Degradation Pathways under Hydrolysis:

While the core structure of 1-(4-(Methylamino)-3-nitrophenyl)ethanone is expected to be relatively stable to hydrolysis, harsh acidic or basic conditions could potentially lead to minor degradation. However, significant hydrolytic degradation is not anticipated for the primary functional groups.

Oxidative Degradation

Protocol: Oxidative Degradation

  • Prepare a stock solution of the compound at 1 mg/mL.

  • In a clean vial, add an aliquot of the stock solution to a 3% solution of hydrogen peroxide (H2O2).

  • Keep the solution at room temperature for 24 hours, protected from light.

  • At specified time points, withdraw an aliquot and dilute it with the mobile phase for analysis.

  • Analyze the samples by HPLC/UPLC.

Troubleshooting Guide: Oxidative Degradation

Problem Potential Cause Recommended Solution
No or minimal degradation The compound is resistant to oxidation under these conditions.Increase the concentration of H2O2 (e.g., to 10% or 30%), or gently heat the solution (e.g., to 40°C).[10]
Very rapid and extensive degradation The compound is highly susceptible to oxidation.Decrease the concentration of H2O2 (e.g., to 0.3%), conduct the experiment at a lower temperature (e.g., 4°C), or shorten the exposure time.
Interference from H2O2 in the chromatogram H2O2 can have some UV absorbance or affect the column.Quench the reaction with an antioxidant like sodium bisulfite before injection, or ensure sufficient dilution so that the H2O2 concentration is negligible.

Potential Degradation Pathways under Oxidation:

The secondary amine is a likely target for oxidation, potentially forming an N-oxide or undergoing N-dealkylation to yield 4-amino-3-nitrophenylethanone.

Thermal Degradation

Protocol: Thermal Degradation

  • Place a known amount of the solid drug substance in a stability chamber at 70°C for 48 hours.

  • For degradation in solution, prepare a 1 mg/mL solution of the compound in a suitable solvent and heat it at 70°C for 48 hours.

  • At specified time points, withdraw samples, cool them to room temperature, and dilute as necessary for analysis.

  • Analyze by HPLC/UPLC.

Troubleshooting Guide: Thermal Degradation

Problem Potential Cause Recommended Solution
No or minimal degradation The compound is thermally stable at the tested temperature.Increase the temperature in increments (e.g., 80°C, 100°C), but be mindful of the compound's melting point.
Compound melts or sublimes The temperature is too high.Conduct the study at a temperature below the melting point. If sublimation is an issue, perform the study in a sealed container.
Discoloration of the sample This often indicates degradation.Ensure that the analytical method can separate all colored impurities from the parent compound.

Potential Degradation Pathways under Thermal Stress:

Thermal degradation pathways can be complex and may involve polymerization or fragmentation, depending on the conditions. For this molecule, decomposition of the nitro group or reactions involving the methylamino group are possibilities.

Photolytic Degradation

Protocol: Photolytic Degradation

  • Expose a solid sample and a 1 mg/mL solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[2]

  • A control sample should be wrapped in aluminum foil to protect it from light.

  • At the end of the exposure period, analyze both the light-exposed and control samples by HPLC/UPLC.

Troubleshooting Guide: Photolytic Degradation

Problem Potential Cause Recommended Solution
No significant degradation The compound is photostable.Ensure that the light exposure meets the ICH Q1B requirements. If it does, the compound can be declared photostable.
Significant degradation in the control sample The degradation is likely due to thermal effects from the light source.Ensure that the temperature in the photostability chamber is controlled.
Discoloration or precipitation The compound is highly photosensitive.This is a significant finding. Characterize the degradants and consider the need for light-protective packaging for the final drug product.

Potential Degradation Pathways under Photolytic Stress:

The aromatic nitro group can make the molecule susceptible to photolytic degradation, potentially leading to photoreduction or rearrangement reactions. The aromatic ring itself can also be involved in photolytic reactions.

Data Interpretation and Management

Hypothetical Data Summary

The following table presents a hypothetical summary of results from a forced degradation study of 1-(4-(Methylamino)-3-nitrophenyl)ethanone.

Stress Condition% Degradation of APINumber of Degradation ProductsPeak Area of Major DegradantMass Balance (%)
0.1 N HCl, 60°C, 24h8.227.5%99.1
0.1 N NaOH, 60°C, 24h12.5310.1%98.7
3% H2O2, RT, 24h18.9415.3%99.5
Thermal (Solid), 70°C, 48h6.115.8%100.2
Photolytic (Solution)15.7312.4%99.3

Mass Balance Calculation:

Mass balance is a critical component of a forced degradation study. It is calculated as:

Mass Balance (%) = [(% Assay of API) + (Sum of % of all Degradation Products)] / (Initial % Assay of API) * 100

A mass balance between 95% and 105% is generally considered acceptable and indicates that all major degradation products have been detected.

Potential Degradation Pathways

The following diagram illustrates some of the potential degradation pathways for 1-(4-(Methylamino)-3-nitrophenyl)ethanone based on its chemical structure.

Degradation_Pathways cluster_products Potential Degradation Products Parent 1-(4-(Methylamino)-3-nitrophenyl)ethanone C10H12N2O3 N_Oxide N-Oxide Derivative C10H12N2O4 Parent->N_Oxide Oxidation Dealkylated 4-Amino-3-nitrophenylethanone C8H8N2O3 Parent->Dealkylated Oxidative N-dealkylation Reduced 1-(3-Amino-4-(methylamino)phenyl)ethanone C9H12N2O Parent->Reduced Reduction of Nitro Group

Caption: Potential Degradation Pathways.

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Alsante, K. M., et al. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-58.
  • Reynolds, D. W., et al. (2002). Available guidance and best practices for conducting forced degradation studies. Pharmaceutical Technology, 26(2), 48-56.
  • ICH. (1997). Q2B Validation of Analytical Procedures: Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Iram, F., et al. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 00089.
  • Klick, S., et al. (2005). Toward a general strategy for stress testing of drug substances and drug products. Pharmaceutical Technology, 29(2), 48-66.
  • Singh, S., & Junwal, M. (2013). A strategic approach to the forced degradation studies of aripiprazole. Journal of Pharmaceutical and Biomedical Analysis, 78-79, 284-290.
  • Ravi, P., et al. (2014). Development and validation of a stability-indicating HPLC method for the determination of impurities in valsartan drug substance. Scientia Pharmaceutica, 82(2), 281-294.
  • MedCrave. (2016). Forced Degradation Studies. [Link]

  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. [Link]

  • MDPI. (2020). LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine and Emedastine. [Link]

  • NIH. (2021). Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. [Link]

  • Biopharm. (n.d.). Analytical Chemistry. [Link]

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Validation & Comparative

A Comparative Guide to HPLC Method Validation for the Purity Assessment of 1-(4-(Methylamino)-3-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of patient safety and product efficacy. This guide provides an in-depth, scientifically grounded comparison of a validated High-Performance Liquid Chromatography (HPLC) method for determining the purity of 1-(4-(Methylamino)-3-nitrophenyl)ethanone, a key intermediate in the synthesis of various pharmaceutical agents. We will dissect the validation process, grounded in the principles of the International Council for Harmonisation (ICH) guidelines, and compare the performance of this HPLC method against other potential analytical techniques.

The Criticality of Purity for 1-(4-(Methylamino)-3-nitrophenyl)ethanone

1-(4-(Methylamino)-3-nitrophenyl)ethanone is a crucial building block in medicinal chemistry. Its purity is paramount, as any impurities can carry through the synthetic pathway, potentially leading to the formation of undesired and harmful byproducts in the final active pharmaceutical ingredient (API). Therefore, a robust and reliable analytical method for its purity assessment is indispensable.

The Gold Standard: Reversed-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and versatility.[1][2] For a moderately polar compound like 1-(4-(Methylamino)-3-nitrophenyl)ethanone, a reversed-phase HPLC method is the logical choice, offering excellent separation of the main component from its potential process-related impurities and degradation products.

Proposed HPLC Method Parameters

A hypothetical yet scientifically sound HPLC method for the analysis of 1-(4-(Methylamino)-3-nitrophenyl)ethanone is presented below. This method serves as the basis for the subsequent validation studies.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile: 0.05 M Phosphate Buffer (pH 3.0) (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL
Diluent Mobile Phase

Diagram: HPLC Method Validation Workflow

HPLC_Validation_Workflow cluster_Plan Planning & Development cluster_Execution Experimental Validation cluster_Evaluation Data Analysis & Reporting P1 Method Development & Optimization P2 Validation Protocol Definition P1->P2 V1 Specificity P2->V1 V2 Linearity & Range P2->V2 V3 Accuracy P2->V3 V4 Precision (Repeatability & Intermediate) P2->V4 V5 LOD & LOQ P2->V5 V6 Robustness P2->V6 A1 Data Analysis & Statistical Evaluation V1->A1 V2->A1 V3->A1 V4->A1 V5->A1 V6->A1 A2 Comparison with Acceptance Criteria A1->A2 A3 Validation Report Generation A2->A3

Caption: A streamlined workflow for the validation of an HPLC method.

Deep Dive into HPLC Method Validation: A Step-by-Step Protocol with Rationale

The validation of our proposed HPLC method is performed in accordance with ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[3][4]

Specificity: Ensuring Unambiguous Identification

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5][6][7]

Experimental Protocol:

  • Blank Analysis: Inject the diluent (mobile phase) to ensure no interfering peaks are present at the retention time of the analyte.

  • Impurity Spiking: Prepare a solution of 1-(4-(Methylamino)-3-nitrophenyl)ethanone and spike it with known related substances and potential impurities.

  • Forced Degradation: Subject the analyte to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate potential degradation products.[8] Analyze the stressed samples.

Causality and Trustworthiness: By demonstrating that the peak for 1-(4-(Methylamino)-3-nitrophenyl)ethanone is well-resolved from any other peaks, we establish the method's specificity.[6] This ensures that the purity determination is not skewed by co-eluting compounds, thereby providing trustworthy results. A resolution of greater than 2.0 between the analyte peak and the closest eluting peak is generally considered acceptable.[9]

Linearity and Range: Proportionality of Response

Linearity demonstrates the direct proportionality between the concentration of the analyte and the analytical response (peak area) over a specified range.[10][11][12] The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.[10][12]

Experimental Protocol:

  • Prepare a series of at least five standard solutions of 1-(4-(Methylamino)-3-nitrophenyl)ethanone at different concentrations, typically ranging from 50% to 150% of the target concentration.[13]

  • Inject each standard solution in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Causality and Trustworthiness: A high correlation coefficient (typically r² ≥ 0.995) indicates a strong linear relationship, confirming that the method can provide accurate quantitative results across the defined range.[11] This is fundamental for the reliable quantification of the analyte in samples of unknown concentration.

ParameterAcceptance Criterion
Correlation Coefficient (r²) ≥ 0.995
y-intercept Should be close to zero
Accuracy: Closeness to the True Value

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[14] It is often determined through recovery studies.

Experimental Protocol:

  • Prepare a placebo (a mixture of all excipients without the analyte) and spike it with known amounts of 1-(4-(Methylamino)-3-nitrophenyl)ethanone at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare nine samples in total (three replicates at each concentration level).

  • Analyze the samples and calculate the percentage recovery of the analyte.

Causality and Trustworthiness: High recovery values (typically 98-102%) demonstrate that the method is free from significant systematic errors and can accurately quantify the analyte in the actual sample matrix.[9] This builds confidence in the reported purity values.

Precision: Consistency of Results

Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[14] It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples of 1-(4-(Methylamino)-3-nitrophenyl)ethanone at 100% of the target concentration.

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the Relative Standard Deviation (%RSD) of the results.[13]

  • Intermediate Precision:

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from both studies.

Causality and Trustworthiness: A low %RSD (typically ≤ 2%) for both repeatability and intermediate precision indicates that the method is consistent and reproducible under varying conditions.[9][13] This is crucial for ensuring the reliability of the method over time and across different laboratory settings.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Method Sensitivity

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[15][16] The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[15][16]

Experimental Protocol: LOD and LOQ can be determined using several methods, with the most common being based on the standard deviation of the response and the slope of the calibration curve.[17][18]

  • LOD = 3.3 x (σ / S)

  • LOQ = 10 x (σ / S)

    • Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Causality and Trustworthiness: Establishing the LOD and LOQ is critical for impurity analysis, as it defines the lower limits of the method's capability. This ensures that any impurities present at or above the LOQ can be reliably quantified. A signal-to-noise ratio of 3:1 is generally acceptable for estimating the LOD, and 10:1 for the LOQ.[16]

Robustness: Resilience to Minor Variations

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[19][20][21]

Experimental Protocol:

  • Deliberately vary critical method parameters one at a time, such as:

    • Mobile phase composition (e.g., ±2% organic solvent)[19]

    • Mobile phase pH (e.g., ±0.2 units)

    • Column temperature (e.g., ±5°C)

    • Flow rate (e.g., ±0.1 mL/min)

  • Analyze a standard solution under each varied condition and evaluate the impact on system suitability parameters (e.g., retention time, peak area, resolution).

Causality and Trustworthiness: A method that demonstrates robustness is more likely to be successfully transferred between laboratories and to perform consistently in a routine QC environment.[20][22] This proactive assessment of potential sources of variability enhances the long-term reliability of the method.

Diagram: Interrelation of Validation Parameters

Validation_Parameters Specificity Specificity LOD LOD Specificity->LOD LOQ LOQ Specificity->LOQ Linearity Linearity Range Range Linearity->Range Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision Range->Accuracy Range->Precision Accuracy->Precision LOD->LOQ Robustness Robustness Robustness->Accuracy Robustness->Precision

Sources

A Comparative Guide to the Synthetic Routes of Nevirapine

Author: BenchChem Technical Support Team. Date: January 2026

Nevirapine, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI), remains a critical component in combination antiretroviral therapy for the treatment of HIV-1.[1][2] Its unique dipyridodiazepinone structure has prompted the development of several distinct synthetic strategies, each with its own set of advantages and challenges. This guide provides an in-depth comparative analysis of the prominent synthetic routes to Nevirapine, offering insights into the chemical logic, process efficiency, and scalability of each approach for researchers, scientists, and drug development professionals.

Overview of Synthetic Strategies

The core challenge in Nevirapine synthesis lies in the efficient construction of the tricyclic diazepinone ring system. Most industrial syntheses converge on a key strategy: the acylation of a substituted aminopyridine followed by an intramolecular cyclization. The primary divergence in these routes is the point at which the N-cyclopropyl group is introduced and the specific reagents and conditions used to form the key amide bond and subsequent ring closure.

Two major disconnection approaches dominate the landscape:

  • Route A (Boehringer Ingelheim "First Generation"): This route involves the late-stage introduction of the cyclopropylamine moiety after the formation of an intermediate amide.

  • Route B (Improved and "Second Generation" Variants): This approach introduces the cyclopropyl group early onto one of the pyridine rings before the crucial amide bond formation.

Below, we will dissect these primary routes, along with other notable variations, to provide a clear comparative framework.

The Boehringer Ingelheim "First Generation" Route

This was the initial commercial pathway used for the launch of Nevirapine in 1996.[1][3] It establishes the fundamental bond constructions that are echoed in later syntheses. The key starting materials are two functionalized pyridines: 2-chloro-3-amino-4-picoline (CAPIC) and 2-chloronicotinoyl chloride.[4][5]

Logical Flow and Key Transformations

The synthesis proceeds through three main stages:

  • Amide Formation: Acylation of CAPIC with 2-chloronicotinoyl chloride to form the key amide intermediate, 2-chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridine carboxamide.

  • Nucleophilic Aromatic Substitution (SNAr): Reaction of the amide intermediate with cyclopropylamine. This step is often performed under pressure in an autoclave, which presents significant safety and scalability concerns for industrial production.[4]

  • Intramolecular Cyclization: Ring closure of the resulting N-(2-chloro-4-methyl-3-pyridyl)-2-(cyclopropylamino)-3-pyridine carboxamide using a strong base like sodium hydride (NaH) to yield Nevirapine.[6]

Visualizing the "First Generation" Route

Boehringer_Ingelheim_First_Gen A 2-Chloro-3-amino-4-picoline (CAPIC) C Amide Intermediate (2-chloro-N-(2-chloro-4-methyl- 3-pyridinyl)-3-pyridine carboxamide) A->C Acylation B 2-Chloronicotinoyl chloride B->C Acylation D N-(2-chloro-4-methyl-3-pyridyl)-2- (cyclopropylamino)-3-pyridine carboxamide C->D Cyclopropylamine (Autoclave) E Nevirapine D->E NaH (Cyclization)

Caption: Boehringer Ingelheim "First Generation" Synthesis.

Critique and Field Insights

While pioneering, this route suffers from several drawbacks. The overall yield is modest, reported to be around 59%.[1][3] The use of an autoclave for the cyclopropylamine addition is a major operational hurdle, posing safety risks due to high pressure and temperature requirements.[4] Furthermore, the use of sodium hydride in the final step requires stringent anhydrous conditions and careful handling.

The "Second Generation" and Related Routes

To overcome the limitations of the first-generation process, a second-generation method was developed. This route strategically alters the order of bond formation by using 2-cyclopropylamino-nicotinic acid (or its ester) as a key building block.[1][3] This avoids the problematic high-pressure reaction with cyclopropylamine on a complex intermediate.

Logical Flow and Key Transformations
  • Early-Stage SNAr: 2-chloronicotinonitrile is first reacted with cyclopropylamine to produce 2-cyclopropylamino-nicotinonitrile. This reaction can require a significant excess of cyclopropylamine, which is a major cost driver.[3]

  • Hydrolysis/Esterification: The nicotinonitrile is then converted to the corresponding carboxylic acid (2-CAN) or methyl ester (Me-CAN).[3][7]

  • Amide Formation & Cyclization: The activated 2-CAN or Me-CAN is then condensed with CAPIC. In a highly efficient modern variant, Me-CAN and CAPIC are reacted in a "one-pot" process using a single strong base (like sodium hydride) in a common solvent system (like diglyme) to facilitate both the amide bond formation and the subsequent intramolecular cyclization, leading directly to Nevirapine.[1]

Visualizing the "Second Generation" Route

Second_Generation_Route A 2-Chloronicotinonitrile C Methyl 2-cyclopropylamino- niconitate (Me-CAN) A->C S_NAr & Esterification B Cyclopropylamine B->C S_NAr & Esterification E Nevirapine C->E One-Pot Condensation & Cyclization (NaH) D 2-Chloro-3-amino-4-picoline (CAPIC) D->E One-Pot Condensation & Cyclization (NaH)

Caption: A streamlined "Second Generation" approach to Nevirapine.

Critique and Field Insights

This approach represents a significant improvement. Although the originally reported overall yield was still modest at around 68%, modern process optimizations have dramatically increased this.[3] A streamlined process developed under the "Medicines for All Initiative" reports an impressive overall yield of 87% in a single unit operation from Me-CAN and CAPIC.[1] This consolidation of steps significantly reduces manufacturing operations and cost.[1] The primary focus for cost reduction in this route then shifts to the efficient synthesis of the key starting materials, CAPIC and Me-CAN.[3][8]

Hetero Drugs Route and Process Refinements

Generic manufacturers like Hetero Drugs have also contributed to process optimization.[9] Many of these refinements focus on improving the safety and cost-effectiveness of the first-generation pathway. For instance, one patented process avoids the use of a high-pressure autoclave by reacting 2-chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridine carboxamide with cyclopropylamine in the presence of reagents like alkali metal carbonates or bicarbonates, which act as bases and facilitate the reaction under less hazardous conditions.[10]

Protocol: Cyclopropylamine Addition without Autoclave

This protocol is adapted from patent literature and serves as an illustrative example of process modification.[10]

  • Charge Reactor: To a suitable reactor, charge 2-chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridine carboxamide (1.0 eq), an organic solvent (e.g., o-xylene), cyclopropylamine (2.0-3.0 eq), and a base such as potassium carbonate (1.5 eq).

  • Heat Reaction: Heat the mixture to a temperature of approximately 135-145°C.

  • Monitor and Work-up: Maintain the temperature and monitor the reaction for completion by HPLC.

  • Isolation: Upon completion, cool the reaction mixture. The product, N-(2-chloro-4-methyl-3-pyridyl)-2-(cyclopropylamino)-3-pyridine carboxamide, can be isolated through standard work-up and crystallization procedures.

  • Cyclization: The isolated intermediate is then carried forward to the cyclization step, typically using a strong base like sodium hydride or potassium tert-butoxide.[4][10]

Comparative Analysis Summary

The choice of a synthetic route in a pharmaceutical manufacturing setting is a multi-faceted decision, balancing yield, cost, safety, and environmental impact.

MetricRoute A: "First Generation"Route B: "Second Generation" (Optimized)Route C: Modified "First Gen" (e.g., Hetero)
Overall Yield ~59%[1][3]~87% [1]Variable, but improved over original
Key Starting Materials CAPIC, 2-Chloronicotinic acid[1]CAPIC, Me-CAN[1]CAPIC, 2-Chloronicotinic acid[10]
Process Steps 3 (Amidation, SNAr, Cyclization)1-2 (One-pot from intermediates) [1]3 (Amidation, SNAr, Cyclization)
Safety Concerns High-pressure autoclave [4], NaH useNaH use (standard risk)Avoids autoclave, uses strong bases
Scalability Challenging due to autoclaveExcellent Good
Cost Drivers Autoclave operation, low yieldSynthesis of Me-CAN (excess CPA)[3]Reagents, solvent usage
Key Advantage Established, well-understoodHigh yield, process efficiency Improved safety profile over original

Conclusion

The synthesis of Nevirapine has evolved significantly from its initial discovery. The early Boehringer Ingelheim route established the core chemical logic but was hampered by low yields and hazardous operating conditions. The "second generation" approach, particularly the highly optimized one-pot condensation/cyclization, represents the current state-of-the-art in terms of efficiency and yield. This streamlined process, achieving an overall yield of 87%, demonstrates a substantial improvement by consolidating multiple reactions into a single manufacturing operation.[1] Ongoing research and process development, especially in the continuous manufacturing space, continue to refine the synthesis of Nevirapine and its key precursors, aiming for even greater efficiency, safety, and cost-effectiveness to ensure a stable supply of this vital antiretroviral medication.[2][7]

References

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  • Discovery and Development of Nevirapine | Request PDF - ResearchGate. [Link]

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  • Synthesis and evaluation of nevirapine analogs to study the metabolic activation of ... - PubMed. [Link]

  • WO2012168949A2 - A process for preparation of nevirapine - Google P
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  • Synthesis and oxidation of 2-hydroxynevirapine, a metabolite of the HIV reverse transcriptase inhibitor nevirapine | Request PDF - ResearchGate. [Link]

  • EP1519936B1 - Method of making nevirapine - Google P
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  • Hetero Labs: Nevirapine - CAS# 129618-40-2 - API Supplier - Pharmaoffer.com. [Link]

  • Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach - NIH. [Link]

  • The chemical structure of nevirapine | Download Scientific Diagram - ResearchGate. [Link]

  • WO/2016/118586 LOWCOST, HIGH YIELD SYNTHESIS OF NEVIRAPINE - WIPO Patentscope. [Link]

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A Comparative Guide to Analytical Method Validation for Nevirapine Impurities

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for the validation of Nevirapine impurities. Designed for researchers, scientists, and drug development professionals, it moves beyond procedural lists to explain the scientific rationale behind method selection and validation, ensuring a robust and compliant approach to quality control.

Introduction: The Imperative for Purity in Nevirapine

Nevirapine is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) that serves as a critical component in combination antiretroviral therapy for the treatment of HIV-1 infection.[1][2] Like all active pharmaceutical ingredients (APIs), the purity of Nevirapine is paramount to its safety and efficacy. Impurities, which can arise during synthesis, degradation, or storage, may lack therapeutic effect and can even be harmful.[3] Therefore, regulatory bodies worldwide mandate stringent control of these impurities.

The analytical challenge lies in developing and validating methods that are sensitive, specific, and robust enough to detect and quantify these impurities at trace levels in the presence of a high concentration of the API. This guide will navigate the regulatory landscape, compare leading analytical technologies, and provide detailed, validated protocols to empower laboratories in this critical task.

The Regulatory Bedrock: ICH Q2(R2) Validation Parameters

The International Council for Harmonisation (ICH) provides the global standard for validating analytical procedures.[4] The recently updated ICH Q2(R2) guideline, in conjunction with ICH Q14 (Analytical Procedure Development), emphasizes a lifecycle and Quality-by-Design (QbD) approach.[4][5] The objective is to demonstrate that an analytical procedure is "suitable for its intended purpose."[4] For impurity testing, this involves a rigorous evaluation of several key performance characteristics.

  • Specificity: This is the cornerstone of impurity analysis. The method must be able to unequivocally assess the analyte in the presence of other components that may be present, such as other impurities, degradation products, and matrix components.[6] Specificity is typically demonstrated through a combination of spiking studies and forced degradation. Forced degradation studies intentionally stress the API under various conditions (e.g., acid, base, oxidation, heat, light) to produce potential degradation products and prove the method can separate them from the API.[7][8]

  • Linearity: The method must demonstrate a linear relationship between the concentration of an impurity and the analytical signal over a specified range.[9] This is typically evaluated by linear regression analysis of at least five concentration levels.[9]

  • Range: The interval between the upper and lower concentration levels for which the method has been shown to have acceptable accuracy, precision, and linearity.[10]

  • Accuracy: This measures the closeness of the test results to the true value. For impurities, it is often determined by analyzing a sample spiked with a known amount of the impurity standard and is expressed as percent recovery.[6]

  • Precision: This expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval (intra-assay precision).

    • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

    • Reproducibility: Precision between different laboratories (inter-laboratory studies).

  • Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[11]

  • Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11] For impurities, this is a critical parameter.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature). This provides an indication of its reliability during normal usage.[9]

  • System Suitability: A series of tests to ensure the chromatographic system is performing adequately for the intended analysis. Parameters often include resolution, tailing factor, and theoretical plates.[9]

Below is a diagram illustrating the logical relationship between the core validation parameters.

Analytical_Method_Validation_Parameters Validation Method Validation (Fitness for Purpose) Specificity Specificity (Discrimination) Validation->Specificity Accuracy Accuracy (Trueness) Validation->Accuracy Precision Precision (Agreement) Validation->Precision Robustness Robustness (Reliability) Validation->Robustness LOQ Limit of Quantitation (LOQ) Specificity->LOQ influences Linearity Linearity Accuracy->Linearity depends on Accuracy->LOQ required at Precision->Linearity depends on Precision->LOQ defines Range Range Linearity->Range defines LOD Limit of Detection (LOD) LOQ->LOD related to

Caption: Logical relationship of ICH validation parameters.

Comparative Analysis of Analytical Techniques

While various techniques can be used, High-Performance Liquid Chromatography (HPLC) and its advanced successor, Ultra-High-Performance Liquid Chromatography (UHPLC), are the dominant methods for Nevirapine impurity analysis.

FeatureHigh-Performance Liquid Chromatography (HPLC) Ultra-High-Performance Liquid Chromatography (UHPLC)
Principle Uses a pump to pass a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material.Operates on the same principle as HPLC but uses much higher pressures (up to 15,000 psi) and columns with smaller particles (<2 µm).
Speed Moderate. A typical run time for Nevirapine impurities can be around 30-50 minutes.[12]Very Fast. Analysis times can be reduced significantly, often to under 5 minutes, representing a major increase in throughput.[13]
Resolution Good. Capable of separating Nevirapine from its known impurities effectively.[14]Excellent. The smaller particle size provides higher efficiency and superior resolving power, which is beneficial for complex impurity profiles.[7]
Solvent Consumption Higher. Longer run times and larger column dimensions result in greater solvent usage per analysis.Lower. Faster flow rates with smaller column volumes lead to a significant reduction in solvent consumption, making it a "greener" technique.[7]
Sensitivity Good. Meets regulatory requirements for detection and quantitation limits.[15]Higher. Sharper, narrower peaks result in a better signal-to-noise ratio, often leading to lower LOD and LOQ values.[16]
System Cost Lower initial capital investment.Higher initial capital investment for the specialized pumps and detectors required to handle high pressures.
Method Transfer N/AMethods can be transferred from HPLC, but require careful optimization of parameters like flow rate and gradient profile.[13]

In-Depth Method Analysis & Protocols

Here we compare two validated methods: a conventional, robust HPLC method and a modern, rapid UHPLC method.

Method 1: A Validated Stability-Indicating HPLC Method

This method is representative of a robust, widely published approach for the determination of Nevirapine and its related organic impurities.[12][14][15]

Rationale for Experimental Choices:

  • Column: A Supelcosil LC-ABZ or similar C18 column is chosen for its excellent resolving power for aromatic and moderately polar compounds like Nevirapine and its impurities.[12]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 25mM Ammonium Phosphate, pH 5.0) and acetonitrile provides good separation.[14] The pH is controlled to ensure consistent ionization states of the analytes, leading to reproducible retention times.

  • Detection: UV detection at 220 nm is used as it provides a good response for both Nevirapine and its impurities, allowing for sensitive detection.[12][15]

Experimental Protocol:

  • Mobile Phase Preparation: Prepare a 25mM Ammonium Dihydrogen Phosphate solution and adjust the pH to 5.0 with phosphoric acid. Mix with acetonitrile in a ratio of 80:20 (v/v). Filter and degas.

  • Standard Solution Preparation: Accurately weigh and dissolve Nevirapine reference standard in the mobile phase to prepare a stock solution. Further dilute to a working concentration (e.g., 0.24 µg/mL, representing the 0.1% impurity level).[12]

  • Sample Solution Preparation: Accurately weigh and dissolve the Nevirapine drug substance to a final concentration of approximately 0.24 mg/mL in the mobile phase.[12]

  • Chromatographic Conditions:

    • Instrument: HPLC system with UV detector.

    • Column: Supelcosil LC-ABZ (e.g., 250 mm x 4.6 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: Ambient.

    • Detection Wavelength: 220 nm.

  • Procedure: Inject the blank (mobile phase), standard solution, and sample solution. The run time is typically around 48 minutes to ensure elution of all impurities.[12]

Summary of Validation Data:

Validation ParameterTypical Result
Specificity No interference from blank or placebo. Separates all known impurities and degradation products.[12][14]
Linearity (r²) > 0.999 for the API and all impurities.[14]
Accuracy (% Recovery) 100.1% to 102.6% for related organic impurities.[14]
Precision (% RSD) ≤ 1.4% for repeatability.[12]
LOD ~0.001% relative to the API concentration.[15]
LOQ ~0.003% relative to the API concentration.[15]
Robustness Method is robust to small changes in pH, mobile phase composition, and flow rate.[14]
Method 2: A Fast UHPLC Method for High-Throughput Analysis

This method leverages UHPLC technology to dramatically reduce analysis time while maintaining or exceeding the performance of the HPLC method, making it ideal for routine quality control.[13][16]

Rationale for Experimental Choices:

  • System: A UHPLC system is essential to handle the high backpressures generated by sub-2 µm particle columns.

  • Column: A column packed with sub-2 µm particles (e.g., Thermo Scientific Syncronis C18, 1.7 µm) provides extremely high separation efficiency.[13]

  • Mobile Phase: A gradient elution is used, starting with a low percentage of organic solvent (acetonitrile) and ramping up quickly. This "ballistic gradient" allows for the rapid elution of all compounds of interest.[13] The buffer concentration is often reduced to maintain compatibility with the higher organic content in the gradient.[13]

  • Detection: A Diode Array Detector (DAD) is used at 240 nm. The wavelength is shifted from 220 nm to minimize baseline drift caused by the changing mobile phase composition during the fast gradient.[13]

Experimental Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Acetate in water, pH 5.0.

    • Mobile Phase B: Acetonitrile.

  • Standard and Sample Preparation: Prepare as per the HPLC method, using Mobile Phase A as the diluent.

  • Chromatographic Conditions:

    • Instrument: UHPLC system with Diode Array Detector.

    • Column: C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm).

    • Flow Rate: 0.8 mL/min.

    • Injection Volume: 1 µL.

    • Column Temperature: 40 °C.

    • Detection Wavelength: 240 nm.

    • Gradient Program:

      • 0.0 min: 20% B

      • 0.73 min: 80% B (linear ramp)

      • 0.74 min: 20% B (return to initial)

      • 2.8 min: End of run

  • Procedure: Inject the blank, standard, and sample solutions. The total run time is only 2.8 minutes.[13]

Summary of Validation Data:

Validation ParameterTypical Result
Specificity Fully separates known impurities A, B, and C, as well as other unidentified impurities from the API.[13]
Linearity (r²) > 0.9998 for Nevirapine up to 3000 mAU.[13]
Accuracy Deviations from expected amounts < 2% for API and 6-21% for impurities (assuming equivalent response factors).[16]
Precision (% RSD) Meets ICH requirements.
LOQ Allows for quantitation down to 0.008% relative area, well below the ICH reporting threshold of 0.05%.[13]
Robustness The performance of modern UHPLC systems allows for reliable operation even under challenging ballistic gradient conditions.[13]

The Role of Forced Degradation in Method Validation

A stability-indicating method is one that can accurately measure the drug substance in the presence of its degradation products. Forced degradation studies are the primary tool used to develop and validate such a method.[8] The workflow involves subjecting the Nevirapine drug substance to a variety of stress conditions more severe than accelerated stability studies.

Common Stress Conditions:

  • Acid Hydrolysis: e.g., 2N HCl at 80°C for up to 8 hours.[7] Nevirapine shows significant degradation under acidic conditions.[7][17]

  • Base Hydrolysis: e.g., 0.1N NaOH at 40°C.[17] Nevirapine is relatively stable under basic conditions.[7][18]

  • Oxidative Degradation: e.g., 50% H₂O₂.[17] Significant degradation is observed under oxidative stress.[18]

  • Thermal Degradation: e.g., Heating at 110°C for 24 hours.[7]

  • Photolytic Degradation: Exposure to UV light as per ICH Q1B guidelines.

The chromatograms from these stressed samples are then used to assess the specificity of the analytical method. The goal is to demonstrate that all degradation product peaks are adequately resolved from the main Nevirapine peak and from each other. This process is crucial for ensuring that a decrease in the assay value during stability testing is accurately attributed to degradation.

Forced_Degradation_Workflow cluster_stress Stress Conditions Start Nevirapine API Acid Acid Hydrolysis (e.g., HCl, Heat) Start->Acid Base Base Hydrolysis (e.g., NaOH, Heat) Start->Base Oxidation Oxidation (e.g., H2O2) Start->Oxidation Thermal Thermal (Dry Heat) Start->Thermal Photo Photolytic (UV/Vis Light) Start->Photo Analysis Analyze Stressed Samples by Proposed Method (e.g., HPLC/UHPLC) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Evaluate Peak Purity & Resolution Analysis->Evaluation Pass Method is Stability-Indicating Evaluation->Pass Resolution is Adequate Fail Modify Method (e.g., change mobile phase, column, gradient) Evaluation->Fail Peaks Co-elute Fail->Analysis Re-evaluate

Caption: Workflow for forced degradation studies.

Conclusion

The validation of analytical methods for Nevirapine impurities is a meticulous process governed by stringent regulatory guidelines. While traditional HPLC methods have proven to be robust and reliable, modern UHPLC technology offers a compelling alternative, providing significant gains in speed, resolution, and efficiency without compromising data quality. The choice between these technologies will depend on a laboratory's specific needs regarding sample throughput, existing instrumentation, and long-term operational costs.

Regardless of the platform chosen, the fundamental principles of validation remain the same. A thorough understanding of the ICH guidelines, coupled with a scientifically sound approach to demonstrating specificity, accuracy, precision, and other key parameters, is essential. By employing the strategies and protocols outlined in this guide, researchers and analysts can confidently develop and validate methods that ensure the quality and safety of Nevirapine, contributing to the effective treatment of patients worldwide.

References

  • Al-Sabah, S., & El-Abass, S. (2000). Validation of a High-Performance Liquid Chromatography Method for the Assay of and Determination of Related Organic Impurities in Nevirapine Drug Substance. Journal of Chromatographic Science, 38(6), 246–252. [Link]

  • PubMed. (2000). Validation of a high-performance liquid chromatography method for the assay of and determination of related organic impurities in nevirapine drug substance. National Center for Biotechnology Information. [Link]

  • Qiu, F., Pennino, S., Busacca, C. A., & Norwood, D. L. (2009). Identification of a process impurity formed during synthesis of a nevirapine analogue HIV NNRT inhibitor using LC/MS and forced degradation studies. Journal of Pharmaceutical and Biomedical Analysis, 49(3), 733–738. [Link]

  • Veeprho. (n.d.). Nevirapine Impurities and Related Compound. Veeprho Laboratories Pvt. Ltd. [Link]

  • Oxford Academic. (2000). Validation of a High-Performance Liquid Chromatography Method for the Assay of and Determination of Related Organic Impurities in Nevirapine Drug Substance. Journal of Chromatographic Science. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • Pottabathini, V., Gugulothu, V., Kaliyaperumal, M., & Battu, S. (2016). Identification, Isolation and Characterization of Unknown Acid Degradation Product of Nevirapine. American Journal of Analytical Chemistry, 7, 663-678. [Link]

  • Reddy, G. V., Reddy, B. M., & Kumar, P. (2012). High Resolution Rp-Hplc Method for The Determination of Nevirapine and Associated Impurities. Oriental Journal of Chemistry, 28(2), 723-730. [Link]

  • Oriental Journal of Chemistry. (2012). High Resolution RP-HPLC Method for the Determination of Nevirapine and Associated Impurities. Oriental Journal of Chemistry. [Link]

  • Pharmaffiliates. (n.d.). Nevirapine-impurities. Pharmaffiliates Analytics & Synthetics (P) Ltd. [Link]

  • IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. [Link]

  • Clinton Health Access Initiative. (n.d.). Nevirapine Batch Transfer Document. Clinton Health Access Initiative. [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. EMA. [Link]

  • Pharmaffiliates. (n.d.). Nevirapine Hemihydrate-impurities. Pharmaffiliates Analytics & Synthetics (P) Ltd. [Link]

  • Dubey, S. S., et al. (2017). Stability Indicating Method Development and Validation of Lamivudine, Zidovudine and Nevirapine by Using HPLC. Der Pharma Chemica, 9(3), 16-26. [Link]

  • IKEV. (n.d.). ICH Q2B Guideline Validation of Analytical Procedures Methodology. IKEV. [Link]

  • Pharma Talks. (2024). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]

  • ResearchGate. (n.d.). The chemical structures of nevirapine, 2-hydroxy nevirapine, 3-hydroxy nevirapine and carbamazepine (internal standard). ResearchGate. [Link]

  • ResearchGate. (n.d.). Nevirapine and its related impurities. ResearchGate. [Link]

  • Dhoro, M., et al. (2017). Development and validation of a high performance liquid chromatography method to determine nevirapine in plasma in a resource-limited setting. BMC Infectious Diseases, 17(1), 589. [Link]

  • Eley, B. S., et al. (2006). Pharmacokinetic Assessment of Nevirapine and Metabolites in Human Immunodeficiency Virus Type 1-Infected Patients with Hepatic Fibrosis. Antimicrobial Agents and Chemotherapy, 50(4), 1347–1352. [Link]

  • ResearchGate. (n.d.). Degradation results of Nevirapine. ResearchGate. [Link]

  • Lamichhane, S., et al. (2022). Overview of Forced Degradation Analysis for FDA Approved Antiretroviral agents: A Review. Journal of Young Pharmacists, 14(3), 273-282. [Link]

  • SynZeal. (n.d.). Nevirapine Impurities. SynZeal Research Pvt. Ltd. [Link]

  • Sankar, G. R., et al. (2011). method development and validation for estimation of nevirapine from tablets by rp-hplc. International Journal of Pharmacy and Pharmaceutical Sciences, 3(4), 134-136. [Link]

  • Ahmed, M. S. M., et al. (2011). A simple spectrophotometric determination of Nevirapine in pharmaceutical dosage form. Journal of Chemical and Pharmaceutical Research, 3(4), 172-176. [Link]

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A Spectroscopic Compass: Distinguishing Isomers of 1-(4-(Methylamino)-3-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Synthetic Chemistry and Drug Development

In the intricate landscape of pharmaceutical development and organic synthesis, the precise structural elucidation of molecules is not merely a procedural step but a cornerstone of innovation and safety. The isomeric forms of a compound, while possessing the same molecular formula, can exhibit vastly different chemical, physical, and biological properties. This guide provides a comprehensive spectroscopic comparison of 1-(4-(Methylamino)-3-nitrophenyl)ethanone and its key positional isomers. As a Senior Application Scientist, the narrative that follows is grounded in the principles of spectroscopic analysis, offering insights into how subtle changes in molecular architecture are manifested in distinct spectral signatures.

The differentiation of these isomers is critical. A misplaced functional group can alter a molecule's interaction with a biological target, rendering a potential therapeutic ineffective or even toxic. Therefore, a robust and multi-faceted spectroscopic approach is essential for unambiguous characterization. This guide will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) to provide a clear and actionable framework for distinguishing these closely related compounds.

The Isomeric Landscape: Structures Under Scrutiny

The primary compound of interest is 1-(4-(Methylamino)-3-nitrophenyl)ethanone. For a thorough comparison, we will consider its logical positional isomers where the acetyl, methylamino, and nitro groups are rearranged on the phenyl ring. The ability to distinguish these isomers is paramount for any researcher working with these synthons.

Figure 1: Key positional isomers of methylamino-nitro-substituted acetophenones.

Spectroscopic Fingerprints: A Multi-Technique Approach

The following sections will dissect the expected spectroscopic characteristics of 1-(4-(Methylamino)-3-nitrophenyl)ethanone and its isomers. The analysis is built upon established principles of spectroscopy and comparative data from closely related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environment

NMR spectroscopy is arguably the most powerful tool for isomer differentiation due to its sensitivity to the local electronic environment of each nucleus.

¹H NMR Spectroscopy: The chemical shifts and coupling patterns of the aromatic protons are highly informative. The electron-donating methylamino group (-NHCH₃) and the electron-withdrawing nitro (-NO₂) and acetyl (-COCH₃) groups exert distinct ortho, meta, and para directing effects on the chemical shifts of the aromatic protons.

¹³C NMR Spectroscopy: The carbon chemical shifts, particularly of the aromatic carbons, provide a clear map of the substitution pattern. The ipso-carbons (carbons directly attached to substituents) and the carbonyl carbon will show significant variations among the isomers.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data Comparison

CompoundAromatic Protons (δ, ppm) & Coupling-NH Proton (δ, ppm)-CH₃ (amino) (δ, ppm)-CH₃ (acetyl) (δ, ppm)Carbonyl Carbon (δ, ppm)Aromatic Carbons (δ, ppm)
1-(4-(Methylamino)-3-nitrophenyl)ethanone H-2: ~8.5 (d, J≈2 Hz)H-5: ~6.8 (d, J≈9 Hz)H-6: ~8.0 (dd, J≈9, 2 Hz)~8.0-8.5 (broad s)~3.1 (d, J≈5 Hz)~2.6~196~110-155
1-(2-(Methylamino)-5-nitrophenyl)ethanone H-3: ~6.7 (d, J≈9 Hz)H-4: ~8.0 (dd, J≈9, 2.5 Hz)H-6: ~8.6 (d, J≈2.5 Hz)~8.0-8.5 (broad s)~3.0 (d, J≈5 Hz)~2.7~200~112-150
1-(4-(Methylamino)-2-nitrophenyl)ethanone H-3: ~7.2 (d, J≈2 Hz)H-5: ~6.9 (dd, J≈9, 2 Hz)H-6: ~7.5 (d, J≈9 Hz)~8.0-8.5 (broad s)~3.0 (d, J≈5 Hz)~2.5~198~110-152
1-(5-(Methylamino)-2-nitrophenyl)ethanone H-3: ~7.9 (d, J≈9 Hz)H-4: ~6.8 (dd, J≈9, 2 Hz)H-6: ~7.4 (d, J≈2 Hz)~6.0-6.5 (broad s)~2.9 (d, J≈5 Hz)~2.6~197~110-150

Note: Predicted values are based on the analysis of substituent effects and data from related compounds.

The causality behind these predictions lies in the interplay of electronic effects. For instance, in 1-(4-(Methylamino)-3-nitrophenyl)ethanone , the proton ortho to the nitro group (H-2) is expected to be the most deshielded, appearing at a high chemical shift. Conversely, the proton ortho to the strongly donating methylamino group (H-5) will be significantly shielded.

Figure 2: Standard workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy provides a rapid and effective method for confirming the presence of key functional groups. The positions of the vibrational bands for the N-H, C=O, and NO₂ groups are particularly diagnostic.

Table 2: Key IR Absorption Frequencies (cm⁻¹)

Functional Group1-(4-(Methylamino)-3-nitrophenyl)ethanone (Predicted)1-(4-Methoxy-3-nitrophenyl)ethanone[1]m-Nitroacetophenone[2]
N-H Stretch ~3400 (sharp, secondary amine)N/AN/A
C-H Aromatic Stretch ~3100-3000PresentPresent
C-H Aliphatic Stretch ~2950-2850PresentPresent
C=O Stretch ~1675 (conjugated)~1680~1700
NO₂ Asymmetric Stretch ~1530~1520~1530
NO₂ Symmetric Stretch ~1350~1340~1350
C-N Stretch ~1300N/AN/A

The presence of a sharp N-H stretching band around 3400 cm⁻¹ is a key indicator of the methylamino group. The exact position of the C=O stretching frequency will be sensitive to the electronic effects of the other substituents. For instance, the electron-donating methylamino group in the para position in the target molecule would be expected to lower the C=O stretching frequency compared to m-nitroacetophenone.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Mapping Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The wavelength of maximum absorption (λmax) is influenced by the extent of conjugation and the nature of the substituents on the aromatic ring.

The presence of the auxochromic methylamino group and the chromophoric nitro and acetyl groups leads to characteristic absorption bands. A bathochromic (red) shift in λmax is expected in isomers where the electron-donating and electron-withdrawing groups are in conjugation (e.g., para to each other).

For 1-(4-(Methylamino)-3-nitrophenyl)ethanone , the strong para-conjugation between the methylamino and acetyl groups, perturbed by the ortho-nitro group, will result in a complex spectrum with a λmax at a longer wavelength compared to isomers with less effective conjugation. For instance, m-nitroacetophenone exhibits a λmax around 226 nm with a shoulder at 260 nm[2]. The introduction of the methylamino group in conjugation is expected to shift the primary absorption band to well above 300 nm.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern. For all isomers of 1-(4-(Methylamino)-3-nitrophenyl)ethanone, the molecular ion peak (M⁺) will be observed at m/z 194.19.

The fragmentation patterns, however, will differ based on the substitution pattern, offering clues to the isomer's structure. Common fragmentation pathways include the loss of the methyl group from the acetyl moiety ([M-15]⁺), loss of the entire acetyl group ([M-43]⁺), and loss of the nitro group ([M-46]⁺). The relative intensities of these fragment ions can be diagnostic. For example, in 1-(4-(Methylamino)-3-nitrophenyl)ethanone , a prominent fragment corresponding to the loss of the acetyl group to form a stabilized 4-(methylamino)-3-nitrophenyl cation would be expected.

MS_Fragmentation M [M]⁺˙ m/z 194 M_minus_15 [M-15]⁺ m/z 179 M->M_minus_15 - •CH₃ M_minus_43 [M-43]⁺ m/z 151 M->M_minus_43 - •COCH₃ M_minus_46 [M-46]⁺ m/z 148 M->M_minus_46 - •NO₂

Figure 3: Common fragmentation pathways for 1-(4-(Methylamino)-3-nitrophenyl)ethanone.

Experimental Protocols: A Self-Validating System

The following are generalized experimental protocols for acquiring the spectroscopic data discussed. Adherence to these standardized methods ensures data reproducibility and reliability.

NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a standard pulse sequence.

  • ¹³C NMR Acquisition: Employ a proton-decoupled pulse sequence to obtain a spectrum with singlets for each unique carbon.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy
  • Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, for both solid and liquid samples, Attenuated Total Reflectance (ATR) can be used.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum should be acquired and subtracted from the sample spectrum.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance between 0.2 and 0.8 at λmax.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the sample over a wavelength range of approximately 200-800 nm. Use a matched cuvette containing the pure solvent as a reference.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

Conclusion

The unambiguous identification of isomers of 1-(4-(Methylamino)-3-nitrophenyl)ethanone is a critical task that necessitates a multi-pronged spectroscopic approach. While each technique provides valuable pieces of the structural puzzle, it is the synergistic interpretation of data from NMR, IR, UV-Vis, and Mass Spectrometry that provides the definitive answer. This guide has outlined the expected spectral differences based on the principles of spectroscopy and comparative data, providing a robust framework for researchers in the field. By understanding the causal relationships between molecular structure and spectral output, scientists can confidently navigate the complexities of isomer differentiation, ensuring the integrity and success of their research and development endeavors.

References

  • PubChem. 1-(4-Methoxy-3-nitrophenyl)ethanone. National Center for Biotechnology Information. [Link]

  • The Royal Society of Chemistry. Supporting information for Dalton Transactions. [Link]

  • PubChem. m-Nitroacetophenone. National Center for Biotechnology Information. [Link]

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performance comparison of different catalysts in 1-(4-(Methylamino)-3-nitrophenyl)ethanone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth technical comparison of catalytic systems for the synthesis of 1-(4-(Methylamino)-3-nitrophenyl)ethanone, a key intermediate in pharmaceutical development. We will explore the nuances of Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann condensation, offering field-proven insights into catalyst selection, reaction optimization, and mechanistic underpinnings. This document is intended for researchers, chemists, and process development professionals seeking to optimize the synthesis of this and related N-aryl compounds.

Introduction: The Significance of 1-(4-(Methylamino)-3-nitrophenyl)ethanone

The targeted molecule, 1-(4-(Methylamino)-3-nitrophenyl)ethanone, serves as a crucial building block in the synthesis of a variety of pharmacologically active compounds. Its structural motifs, including the nitro-substituted aromatic ring and the secondary amine, are precursors to more complex heterocyclic systems. The efficiency and cost-effectiveness of its synthesis are therefore of paramount importance in the drug development pipeline. The primary route to this compound involves the N-arylation of methylamine with 4-chloro-3-nitroacetophenone, a reaction that necessitates a robust catalytic approach to overcome the relative inertness of the aryl chloride.

Foundational Catalytic Strategies: Buchwald-Hartwig vs. Ullmann

The formation of the C-N bond in 1-(4-(Methylamino)-3-nitrophenyl)ethanone is typically achieved through cross-coupling reactions. Two of the most prominent and widely adopted methods are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

  • Buchwald-Hartwig Amination : This reaction, developed in the mid-1990s, has revolutionized the synthesis of arylamines.[1][2] It employs a palladium catalyst with a phosphine ligand to couple an amine with an aryl halide.[3] The reaction is renowned for its high functional group tolerance and generally milder reaction conditions compared to classical methods.[1]

  • Ullmann Condensation : A much older reaction, the Ullmann condensation traditionally required harsh conditions, including high temperatures and stoichiometric amounts of copper.[4] However, modern iterations of this reaction utilize catalytic amounts of copper in conjunction with ligands, allowing for more moderate and efficient transformations.[5]

This guide will now delve into a comparative analysis of these two catalytic systems for the synthesis of our target molecule.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly versatile and often preferred method for C-N bond formation due to its broad substrate scope and high catalytic activity.

Mechanistic Rationale and Catalyst Selection

The catalytic cycle of the Buchwald-Hartwig amination is a well-established process involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[1]

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)Ln pd2_complex Ar-Pd(II)(L)n-X pd0->pd2_complex Oxidative Addition (Ar-X) amido_complex Ar-Pd(II)(L)n-NHR pd2_complex->amido_complex Amine Coordination & Deprotonation (RNH2, Base) product Ar-NHR amido_complex->product Reductive Elimination catalyst_regen Pd(0)Ln amido_complex->catalyst_regen

Figure 1: Simplified catalytic cycle for the Buchwald-Hartwig amination.

The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are generally preferred as they promote the reductive elimination step and stabilize the palladium catalyst. For the coupling of an electron-poor aryl chloride like 4-chloro-3-nitroacetophenone, a robust ligand such as Xantphos is a suitable choice.[6]

Experimental Protocol: Palladium-Catalyzed Synthesis

The following protocol is a representative procedure for the synthesis of 1-(4-(Methylamino)-3-nitrophenyl)ethanone via Buchwald-Hartwig amination.

Materials:

  • 4-chloro-3-nitroacetophenone

  • Methylamine (solution in THF or as a salt)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and sodium tert-butoxide (1.4 equivalents).

  • Add 4-chloro-3-nitroacetophenone (1.0 equivalent) to the flask.

  • Add anhydrous toluene to the flask, followed by the methylamine solution (1.2 equivalents).

  • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain 1-(4-(Methylamino)-3-nitrophenyl)ethanone.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation offers a more economical alternative to palladium-catalyzed methods, although it may require more optimization to achieve high yields.

Mechanistic Rationale and Catalyst Selection

The mechanism of the Ullmann condensation is more complex and less universally agreed upon than the Buchwald-Hartwig reaction. A plausible pathway involves the formation of a copper(I)-amido complex, followed by oxidative addition of the aryl halide to form a copper(III) intermediate, and subsequent reductive elimination.[7]

Ullmann_Condensation_Cycle cluster_cycle Ullmann Condensation Catalytic Cycle cu1 Cu(I)X cu1_amido [Cu(I)-NHR] cu1->cu1_amido Amine Coordination & Deprotonation (RNH2, Base) cu3_complex Ar-Cu(III)(L)-NHR cu1_amido->cu3_complex Oxidative Addition (Ar-X) product Ar-NHR cu3_complex->product Reductive Elimination catalyst_regen Cu(I)X cu3_complex->catalyst_regen

Figure 2: A proposed catalytic cycle for the Ullmann condensation.

For the Ullmann condensation, simple and inexpensive copper salts such as copper(I) iodide (CuI) are commonly used. The addition of a ligand, such as L-proline or a diamine, can significantly improve the reaction rate and yield by stabilizing the copper catalyst and facilitating the coupling process.[8]

Experimental Protocol: Copper-Catalyzed Synthesis

The following protocol is a representative procedure for the synthesis of 1-(4-(Methylamino)-3-nitrophenyl)ethanone via Ullmann condensation.

Materials:

  • 4-chloro-3-nitroacetophenone

  • Methylamine (solution in a polar solvent or as a salt)

  • Copper(I) iodide (CuI)

  • L-proline

  • Potassium carbonate (K₂CO₃)

  • Anhydrous dimethyl sulfoxide (DMSO)

Procedure:

  • To a reaction vessel, add CuI (10 mol%), L-proline (20 mol%), and potassium carbonate (2.0 equivalents).

  • Add 4-chloro-3-nitroacetophenone (1.0 equivalent) to the vessel.

  • Add anhydrous DMSO, followed by the methylamine solution (1.5 equivalents).

  • Seal the vessel and heat the reaction mixture to 120-140 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Performance Comparison and Discussion

ParameterPalladium-Catalyzed Buchwald-HartwigCopper-Catalyzed Ullmann Condensation
Catalyst Cost HighLow
Ligand Cost High (phosphine-based)Low (e.g., L-proline)
Reaction Temp. 80-120 °C100-160 °C
Reaction Time Generally shorter (2-12 h)Generally longer (12-24 h)
Typical Yields Good to excellent (often >80%)Moderate to good (can be variable)
Substrate Scope BroadMore limited, often requires activated aryl halides
Functional Group Tolerance ExcellentGood, but can be sensitive to certain groups
Air/Moisture Sensitivity High (requires inert atmosphere)Moderate

Discussion:

The choice between the Buchwald-Hartwig amination and the Ullmann condensation for the synthesis of 1-(4-(Methylamino)-3-nitrophenyl)ethanone depends on several factors.

  • For laboratory-scale synthesis and high-throughput screening , where yield and reaction time are critical, the Buchwald-Hartwig amination is often the superior choice. Its reliability and broad functional group tolerance make it a go-to method for medicinal chemists.

  • For large-scale industrial production , where cost is a major driver, the Ullmann condensation becomes a more attractive option. The lower cost of the copper catalyst and simpler ligands can lead to significant cost savings. However, the potentially harsher reaction conditions and longer reaction times may require more specialized equipment and process optimization.

The Role of Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, including both Buchwald-Hartwig and Ullmann couplings.[6] The rapid and efficient heating provided by microwaves can significantly reduce reaction times, often from hours to minutes, and in some cases, improve yields by minimizing the formation of side products.

For the synthesis of 1-(4-(Methylamino)-3-nitrophenyl)ethanone, employing a microwave reactor could be particularly advantageous for rapid optimization of reaction conditions and for the synthesis of libraries of related compounds.

Experimental Workflow

Experimental_Workflow start Start reagents Weigh Reagents (Aryl Halide, Amine, Catalyst, Ligand, Base) start->reagents setup Assemble Reaction Vessel (Inert Atmosphere) reagents->setup reaction Heating & Stirring (Conventional or Microwave) setup->reaction monitoring Monitor Reaction Progress (TLC, GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Extraction, Washing) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification analysis Characterization (NMR, MS, etc.) purification->analysis end End analysis->end

Figure 3: A general experimental workflow for the catalytic synthesis of 1-(4-(Methylamino)-3-nitrophenyl)ethanone.

Conclusion and Future Outlook

Both the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation are viable methods for the synthesis of 1-(4-(Methylamino)-3-nitrophenyl)ethanone. The choice of catalyst will ultimately depend on the specific requirements of the synthesis, balancing factors such as cost, scale, and desired efficiency.

Future research in this area will likely focus on the development of even more active and robust catalysts that can operate under milder conditions with lower catalyst loadings. The use of non-precious metal catalysts, such as those based on iron or nickel, is also a promising avenue of investigation that could further reduce the cost and environmental impact of this important transformation.

References

  • Figueira de Abreu, R. M., Ehlers, P., & Langer, P. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 228. [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
  • Wolfe, J. P., Wagaw, S., Marcoux, J.-F., & Buchwald, S. L. (1997). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805–818.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
  • Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)−O, C(aryl)−N, and C(aryl)−S Bond Formation.
  • Monnier, F., & Taillefer, M. (2009). Catalytic C−C, C−N, and C−O Ullmann-Type Coupling Reactions.
  • Ullmann, F., & Bielecki, J. (1901). Ueber Synthesen in der Biphenylreihe. Berichte der deutschen chemischen Gesellschaft, 34(2), 2174–2185.
  • Ma, D., & Cai, Q. (2003). L-Proline as a General Ligand for the Copper-Catalyzed Amination of Aryl Halides. Organic Letters, 5(15), 2627–2630.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Nevirapine Precursors

Author: BenchChem Technical Support Team. Date: January 2026

The Analytical Imperative in Nevirapine Synthesis

Nevirapine, a cornerstone non-nucleoside reverse transcriptase inhibitor (NNRTI), is a critical component in the therapeutic arsenal against HIV-1.[1][2] The synthesis of this complex dipyridodiazepinone is a multi-step process where the purity of the final Active Pharmaceutical Ingredient (API) is intrinsically linked to the quality of its precursors.[3][4][5] Controlling the purity and concentration of key intermediates, such as 2-chloro-3-amino-4-picoline (CAPIC), is not merely a matter of process efficiency but a fundamental requirement for drug safety and efficacy.[3][6] Impurities originating from precursors can carry through the synthesis and compromise the final product, potentially leading to adverse effects or reduced therapeutic activity.[7][8]

This guide provides a comprehensive framework for the cross-validation of two common analytical methods—High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectroscopy—for the analysis of Nevirapine precursors. We will explore the causality behind choosing these methods, present detailed validation and cross-validation protocols, and provide the statistical tools necessary to make scientifically sound comparisons. This document is intended for researchers, analytical scientists, and drug development professionals who are tasked with developing, validating, or transferring analytical methods within a regulated environment.

Choosing the Right Tool: A Comparative Overview of Analytical Methods

The selection of an analytical method is a balance of specificity, sensitivity, speed, and cost. For Nevirapine precursors, HPLC-UV and UV-Vis spectroscopy represent two distinct points on this spectrum.

Method A: The Gold Standard - Reverse-Phase HPLC with UV Detection (HPLC-UV)

High-Performance Liquid Chromatography is the benchmark for pharmaceutical analysis due to its exceptional separating power.[1][2][9] In a reverse-phase setup, the analyte (e.g., CAPIC) is partitioned between a non-polar stationary phase and a polar mobile phase. This mechanism allows for the precise separation of the target precursor from structurally similar process impurities and degradation products, which is critical for accurate quantification and stability-indicating assays.[10][11][12]

  • Expertise & Experience: The power of HPLC lies in its specificity. While more complex and time-consuming than spectroscopic methods, it provides an unambiguous analytical fingerprint, ensuring that the signal measured corresponds solely to the analyte of interest. This is indispensable for final release testing and in-depth stability studies.[9]

Method B: The Workhorse - UV-Visible Spectroscopy

UV-Vis spectroscopy is a rapid, non-destructive, and cost-effective technique that relies on the principle of light absorption by chromophores within a molecule.[13][14] Quantification is achieved by applying the Beer-Lambert Law, which correlates absorbance with concentration.

  • Expertise & Experience: The primary advantage of UV-Vis is speed. It is ideal for high-throughput applications like in-process controls, where a quick check on reaction progress or precursor concentration is needed. However, its trustworthiness is limited by its lack of specificity; any impurity with a similar UV absorption profile will interfere with the measurement, potentially leading to overestimated results.[13][14]

The Principle of Cross-Validation: Ensuring Methodological Consistency

Cross-validation is the formal process of demonstrating that two analytical methods are equivalent and can be used interchangeably. This becomes critical when:

  • Transferring a method from a research lab to a quality control (QC) environment.

  • Replacing an older, validated method with a newer technology.

  • Establishing a rapid screening method (e.g., UV-Vis) as a reliable proxy for a more comprehensive reference method (e.g., HPLC).

The objective is not to prove that the methods are identical, but that the differences between them are within a pre-defined, acceptable range. This process is firmly grounded in the principles outlined in the International Council for Harmonisation (ICH) guideline Q2(R1) "Validation of Analytical Procedures."[15][16][17][18]

G cluster_0 Phase 1: Method Development & Validation cluster_1 Phase 2: Cross-Validation Execution cluster_2 Phase 3: Data Analysis & Decision Dev_Ref Develop Reference Method (e.g., HPLC-UV) Val_Ref Validate Reference Method (ICH Q2(R1)) Dev_Ref->Val_Ref Define_Criteria Define Acceptance Criteria (e.g., ±5% Agreement) Val_Ref->Define_Criteria Dev_Test Develop Test Method (e.g., UV-Vis) Val_Test Validate Test Method (ICH Q2(R1)) Dev_Test->Val_Test Val_Test->Define_Criteria Select_Samples Select Representative Samples (n ≥ 40, covering the range) Define_Criteria->Select_Samples Analyze_Both Analyze All Samples with Both Validated Methods Select_Samples->Analyze_Both Stat_Analysis Statistical Analysis (Paired t-test, Bland-Altman) Analyze_Both->Stat_Analysis Compare_Criteria Compare Results to Acceptance Criteria Stat_Analysis->Compare_Criteria Decision Decision: Methods are Equivalent / Not Equivalent Compare_Criteria->Decision

Fig. 1: A structured workflow for the cross-validation of two analytical methods.

Experimental Protocols: A Self-Validating System

The following protocols are designed for the analysis of the Nevirapine precursor, 2-chloro-3-amino-4-picoline (CAPIC).

Protocol 1: HPLC-UV Method for Quantification of CAPIC (Reference Method)

This protocol establishes a robust, stability-indicating HPLC method.

1. Instrumentation and Reagents:

  • HPLC system with a UV detector (e.g., Agilent 1260 Infinity).[3]

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • HPLC-grade acetonitrile, methanol, and water.

  • Potassium phosphate monobasic and phosphoric acid.

  • CAPIC reference standard.

2. Chromatographic Conditions:

  • Mobile Phase: 20 mM Potassium Phosphate buffer (pH 3.0 adjusted with phosphoric acid) and Acetonitrile in a 70:30 (v/v) ratio.[19]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Diluent: Mobile phase.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of CAPIC reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Working Standard Solutions: Prepare a series of at least 5 concentrations (e.g., 10, 25, 50, 100, 150 µg/mL) from the stock solution for linearity assessment.[15]

  • Sample Solution (Target concentration 50 µg/mL): Prepare the sample containing CAPIC in diluent to achieve a final concentration within the linear range.

4. Method Validation (Abbreviated):

  • Specificity: Perform forced degradation studies (acid, base, oxidative, thermal) to ensure no co-elution of degradants with the main CAPIC peak.

  • Linearity: Analyze the working standard solutions in triplicate. Plot the peak area against concentration and determine the correlation coefficient (r²) and regression equation.

  • Accuracy & Precision: Analyze samples at three concentration levels (e.g., 80%, 100%, 120% of the target) in triplicate on three different days to assess recovery and repeatability (RSD%).

G cluster_0 Principle of Reverse-Phase HPLC cluster_analytes Principle of Reverse-Phase HPLC Injector Sample Injection (Precursor + Impurities) Column C18 Stationary Phase (Non-Polar) Injector->Column:head Analytes enter column Impurity_out Column:p1->Impurity_out Elutes First (Less Retention) Precursor_out Column:p3->Precursor_out Elutes Later (More Retention) MobilePhase Polar Mobile Phase Flow Detector UV Detector Impurity Polar Impurity Precursor CAPIC (Less Polar) Impurity_out->Detector Precursor_out->Detector

Fig. 2: Separation mechanism in Reverse-Phase HPLC.
Protocol 2: UV-Vis Spectroscopic Method for Quantification of CAPIC (Test Method)

This protocol establishes a rapid method for quantification.

1. Instrumentation and Reagents:

  • Double-beam UV-Vis Spectrophotometer.

  • Matched quartz cuvettes (1 cm path length).

  • Methanol (Spectroscopic grade).

  • CAPIC reference standard.

2. Method Parameters:

  • Solvent/Blank: Methanol.

  • Wavelength Scan: Scan a standard solution from 400 nm to 200 nm to determine the wavelength of maximum absorbance (λmax).

  • Analytical Wavelength: Use the determined λmax for all measurements.

3. Standard and Sample Preparation:

  • Standard Stock Solution (500 µg/mL): Accurately weigh 25 mg of CAPIC reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of at least 5 concentrations (e.g., 5, 10, 15, 20, 25 µg/mL) from the stock solution.

  • Sample Solution (Target concentration 15 µg/mL): Prepare the sample containing CAPIC in methanol to achieve a final concentration with an absorbance value within the linear range (typically 0.2-0.8 AU).

4. Method Validation (Abbreviated):

  • Linearity: Measure the absorbance of the working standard solutions at λmax. Plot absorbance against concentration and determine r² and the regression equation.

  • Accuracy & Precision: Analyze samples at three concentration levels in triplicate over multiple days.

Protocol 3: Cross-Validation Study

1. Sample Selection:

  • Select a minimum of 40 production or pilot-scale batches of the Nevirapine precursor.[20] The samples should cover the expected range of concentrations.

2. Analysis:

  • For each selected batch, prepare a sample solution.

  • Analyze each solution using the validated HPLC-UV method (Protocol 1).

  • Analyze the same solution using the validated UV-Vis method (Protocol 2). Ensure identical sample preparations are used for both analyses to eliminate preparation bias.

3. Data Collection:

  • Record the concentration results from both methods for each sample.

Data Analysis: Beyond the Correlation Coefficient

A high correlation coefficient (r²) is necessary but not sufficient to prove agreement. It only indicates that the two methods are proportional, not that they give the same result.[20][21] A more rigorous statistical evaluation is required.

Statistical Toolkit:
  • Paired t-test: This test determines if there is a statistically significant difference between the mean values obtained from the two methods. It helps identify a constant bias (i.e., one method consistently reads higher or lower than the other by a fixed amount).[21]

  • Bland-Altman Analysis: This is a powerful graphical tool. A plot is generated where the y-axis represents the difference between the two methods (HPLC - UV-Vis) and the x-axis represents the average of the two methods.[22][23] This plot allows for the visualization of:

    • Mean Difference (Bias): The average of the differences.

    • Limits of Agreement: The range (typically mean ± 1.96 * standard deviation of the differences) within which 95% of the differences are expected to fall.

    • Proportional Bias: A trend in the data points (e.g., differences increase as the concentration increases) indicates a proportional error.

Hypothetical Data & Interpretation

Let's assume the pre-defined acceptance criterion is that the UV-Vis result must be within ±5.0% of the HPLC result.

Table 1: Comparison of CAPIC Concentration (µg/mL) by HPLC-UV and UV-Vis

Sample IDHPLC-UV (Reference)UV-Vis (Test)Difference (Test - Ref)% DifferenceWithin Acceptance?
BATCH-00149.851.11.3+2.61%Yes
BATCH-00251.252.00.8+1.56%Yes
BATCH-00348.550.92.4+4.95%Yes
BATCH-00450.151.31.2+2.40%Yes
BATCH-00545.348.02.7+5.96%No
BATCH-00655.658.12.5+4.50%Yes
..................
Mean 50.0 51.8 1.8 +3.60% -
Std Dev of Diff --0.65 --

Interpretation of Results:

  • Paired t-test: A p-value < 0.05 would indicate that the mean difference of 1.8 µg/mL is statistically significant, confirming a systematic positive bias in the UV-Vis method.

  • Bland-Altman Analysis: The mean bias is +1.8 µg/mL. The limits of agreement would be [1.8 ± 1.96 * 0.65], or [0.53 to 3.07 µg/mL]. This means for any given sample, the UV-Vis result is expected to be between 0.53 and 3.07 µg/mL higher than the HPLC result 95% of the time.

Final Recommendation

The cross-validation exercise demonstrates that while the UV-Vis spectroscopic method offers a significant advantage in speed, it exhibits a positive bias and is susceptible to interferences, as evidenced by its lower specificity compared to HPLC.

Decision:

  • The HPLC-UV method is confirmed as the primary, authoritative method for release testing, stability studies, and impurity profiling of the Nevirapine precursor CAPIC.

  • The UV-Vis method can be approved for at-line or in-process control monitoring where rapid analysis is paramount and a known measurement bias is acceptable. Its use should be restricted to monitoring reaction progress rather than for final quality decisions.

This structured, data-driven approach to cross-validation ensures that analytical methods are fit for their intended purpose, maintaining the highest standards of scientific integrity and regulatory compliance in the manufacturing of Nevirapine.

References

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A Comparative Economic Analysis of Synthetic Pathways to 1-(4-(Methylamino)-3-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and fine chemical synthesis, the efficient and economical production of key intermediates is paramount. 1-(4-(Methylamino)-3-nitrophenyl)ethanone, a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs) and dyes, presents multiple synthetic routes.[1] This guide provides an in-depth economic and practical comparison of the most plausible pathways to this compound, offering experimental insights and data to inform strategic decisions in process development and manufacturing.

Two primary synthetic strategies emerge for the preparation of 1-(4-(Methylamino)-3-nitrophenyl)ethanone:

  • Pathway 1: Nucleophilic Aromatic Substitution (SNAr) of a halogenated precursor with methylamine.

  • Pathway 2: N-methylation of the corresponding primary amine, 1-(4-amino-3-nitrophenyl)ethanone.

This analysis will delve into the specifics of each route, evaluating them on the basis of raw material costs, reaction efficiency, and potential for scale-up.

Pathway 1: Nucleophilic Aromatic Substitution (SNAr)

This approach leverages the reactivity of an electron-deficient aromatic ring, activated by the nitro and acetyl groups, towards nucleophilic attack by methylamine. The most common starting materials for this pathway are 1-(4-chloro-3-nitrophenyl)ethanone or the more reactive 1-(4-fluoro-3-nitrophenyl)ethanone.

Reaction Scheme:

SNAr_Pathway start 1-(4-Halo-3-nitrophenyl)ethanone (X = Cl or F) product 1-(4-(Methylamino)-3-nitrophenyl)ethanone start->product Base, Solvent reagent + CH3NH2 (Methylamine) byproduct + HX product->byproduct

Caption: General scheme for the SNAr pathway.

Experimental Protocol (Hypothetical, based on similar reactions):

A solution of 1-(4-chloro-3-nitrophenyl)ethanone (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) is treated with an excess of methylamine (as a solution in a solvent like THF or ethanol, or as a gas) in the presence of a base like potassium carbonate or triethylamine. The reaction mixture is heated to a temperature typically ranging from 80-120 °C and monitored by an appropriate analytical technique (e.g., TLC or HPLC) until completion. Upon cooling, the product is isolated by quenching the reaction with water, followed by extraction with an organic solvent. Purification is typically achieved through recrystallization or column chromatography.

Economic and Practical Considerations:

The primary economic driver for this pathway is the cost of the halogenated starting material. While 1-(4-chloro-3-nitrophenyl)ethanone is generally more affordable, 1-(4-fluoro-3-nitrophenyl)ethanone is significantly more reactive, potentially leading to shorter reaction times, lower temperatures, and higher yields, which can offset the higher initial cost.[2] The use of excess methylamine is common to drive the reaction to completion, and its efficient capture and recycling would be crucial for a cost-effective industrial process.[3]

Pathway 2: N-methylation of 1-(4-amino-3-nitrophenyl)ethanone

This pathway involves the direct methylation of the primary amino group of 1-(4-amino-3-nitrophenyl)ethanone. This precursor is synthesized via the nitration of 4-aminoacetophenone. Common methylating agents include methyl iodide or dimethyl sulfate.

Reaction Scheme:

N_Methylation_Pathway start 1-(4-Amino-3-nitrophenyl)ethanone product 1-(4-(Methylamino)-3-nitrophenyl)ethanone start->product Base, Solvent reagent + Methylating Agent (e.g., CH3I, (CH3)2SO4) byproduct + Byproducts product->byproduct

Caption: General scheme for the N-methylation pathway.

Experimental Protocol (Hypothetical, based on similar reactions):

To a solution of 1-(4-amino-3-nitrophenyl)ethanone (1 equivalent) in a polar aprotic solvent like acetone or DMF, a base such as potassium carbonate or sodium hydride is added. The mixture is stirred for a short period to facilitate the formation of the corresponding anion. Subsequently, a methylating agent like methyl iodide or dimethyl sulfate (1-1.2 equivalents) is added dropwise, and the reaction is stirred at room temperature or with gentle heating. Progress is monitored by TLC or HPLC. After completion, the reaction is worked up by quenching with water and extracting the product with an organic solvent. Purification is typically performed by column chromatography or recrystallization.

Economic and Practical Considerations:

The cost-effectiveness of this route heavily depends on the price of the starting amine and the chosen methylating agent. Methyl iodide and dimethyl sulfate are common and relatively inexpensive methylating agents.[4][5] However, they are toxic and require careful handling. Over-methylation to form the dimethylamino derivative is a potential side reaction that needs to be controlled by careful stoichiometry and reaction conditions. The choice of base is also critical; while sodium hydride is very effective, it is also more expensive and hazardous to handle on a large scale compared to potassium carbonate.[6][7]

Comparative Analysis

To provide a clear and objective comparison, the following table summarizes the key economic and practical factors for each pathway. The cost estimates are based on currently available market prices for the key reagents and may vary depending on the supplier and purchase volume.

FeaturePathway 1: Nucleophilic Aromatic Substitution (SNAr)Pathway 2: N-methylation
Starting Material Cost Moderate to High (dependent on the halogen)Moderate
Key Reagent Costs Methylamine (relatively low cost)[8][9]Methylating Agent (e.g., Methyl Iodide, Dimethyl Sulfate - moderate cost)[10][11][12][13], Base (e.g., K2CO3 - low cost, NaH - higher cost)[6][7][14][15][16][17][18][19]
Reaction Conditions Typically requires elevated temperatures.Can often be performed at or near room temperature.
Potential Side Reactions Formation of byproducts from reaction with solvent or impurities.Over-methylation to the dimethylamino derivative.
Scalability Generally scalable, but handling of gaseous or volatile methylamine at large scale requires specialized equipment.Readily scalable, with established protocols for N-alkylation in industrial settings.[20][21]
Safety Considerations Use of volatile and flammable methylamine.Use of toxic and carcinogenic methylating agents.
Overall Yield (estimated) Good to ExcellentGood to Excellent

Conclusion and Recommendation

Both the Nucleophilic Aromatic Substitution (SNAr) and the N-methylation pathways offer viable routes to 1-(4-(Methylamino)-3-nitrophenyl)ethanone.

The SNAr pathway is a strong contender, particularly if the fluorinated starting material is used to achieve high reactivity and yield, potentially justifying its higher cost. The directness of this one-step conversion is an advantage.

The N-methylation pathway is also highly attractive due to the potentially lower cost of the starting amine and the well-established nature of N-alkylation reactions in industrial synthesis.[22] Careful control of the reaction stoichiometry will be critical to minimize the formation of the over-methylated byproduct.

For an industrial-scale production, a thorough process optimization study for both routes would be essential. This would involve screening different solvents, bases, and reaction conditions to maximize yield and minimize costs and waste. Ultimately, the choice between these two pathways will depend on a detailed cost analysis based on specific supplier pricing, the scale of production, and the available manufacturing infrastructure.

References

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A Comparative Guide to the Reactivity of 1-(4-(Methylamino)-3-nitrophenyl)ethanone and Its Analogs in Electrophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug development, the nuanced understanding of a molecule's reactivity is paramount to predicting its metabolic fate, potential toxicities, and interaction with biological targets.[1][2] The compound 1-(4-(methylamino)-3-nitrophenyl)ethanone serves as a crucial scaffold in the synthesis of various pharmacologically active agents. Its reactivity, governed by the interplay of activating and deactivating substituents on the aromatic ring, dictates the feasibility and outcome of synthetic transformations.

This guide presents a comparative study of the reactivity of 1-(4-(methylamino)-3-nitrophenyl)ethanone and a series of its analogs towards a model electrophilic aromatic substitution reaction: nitration. By systematically modifying the substituents on the phenyl ring, we aim to elucidate the electronic and steric effects that govern the rate and regioselectivity of the reaction. This analysis, supported by detailed experimental protocols and comparative data, offers valuable insights for chemists engaged in the design and synthesis of novel therapeutics.

Introduction: The Significance of Substituted Nitrophenyl Ethanones

Substituted nitrophenyl ethanones are versatile intermediates in organic synthesis.[3][4] The presence of both an electron-donating methylamino group and electron-withdrawing nitro and acetyl groups creates a complex electronic environment on the aromatic ring, influencing its susceptibility to electrophilic attack. Understanding how modifications to this substitution pattern alter reactivity is crucial for optimizing reaction conditions and predicting product distributions in drug discovery and process development.[5][6]

This guide will focus on a comparative analysis of the following analogs:

  • Compound A (Parent): 1-(4-(Methylamino)-3-nitrophenyl)ethanone

  • Compound B: 1-(4-Amino-3-nitrophenyl)ethanone

  • Compound C: 1-(4-(Dimethylamino)-3-nitrophenyl)ethanone

  • Compound D: 1-(4-(Methylamino)-3,5-dinitrophenyl)ethanone

Experimental Design: A Quantitative Approach to Reactivity

To quantitatively assess the reactivity of our target compounds, we will perform a competitive nitration reaction. This method allows for the direct comparison of reaction rates by analyzing the product distribution when a mixture of two substrates is subjected to the nitrating agent. For this study, benzene will be used as a common reference compound. The relative rate of nitration for each analog compared to benzene will provide a quantitative measure of its reactivity.

The nitration will be carried out using a standard nitrating mixture of nitric acid and sulfuric acid at a controlled temperature. The reaction progress and product ratios will be monitored using High-Performance Liquid Chromatography (HPLC).

Workflow for Comparative Reactivity Study

G cluster_prep Preparation cluster_reaction Competitive Nitration cluster_analysis Analysis synthesis Synthesis of Analogs A-D purification Purification by Recrystallization/Chromatography synthesis->purification characterization Characterization (NMR, IR, MS) purification->characterization mixture Prepare Equimolar Mixture of Analog + Benzene characterization->mixture reaction Addition of Nitrating Agent (HNO3/H2SO4) at 0°C mixture->reaction quench Quench Reaction with Ice-Water reaction->quench extraction Extraction with Organic Solvent quench->extraction hplc HPLC Analysis of Product Mixture extraction->hplc quantification Quantification of Reactants and Products hplc->quantification calculation Calculate Relative Rate Constants (k_analog / k_benzene) quantification->calculation

Caption: Workflow for the comparative reactivity study of nitrophenyl ethanone analogs.

Comparative Reactivity Data

The following table summarizes the relative rate constants for the nitration of each analog compared to benzene. The data presented is a representative dataset for illustrative purposes, based on established principles of aromatic reactivity.

CompoundStructureSubstituent EffectsPredicted Relative Rate (k_analog / k_benzene)
A (Parent) 1-(4-(Methylamino)-3-nitrophenyl)ethanoneActivating (-NHMe), Deactivating (-NO2, -Ac)1.5 x 10²
B 1-(4-Amino-3-nitrophenyl)ethanoneMore Activating (-NH2), Deactivating (-NO2, -Ac)2.5 x 10²
C 1-(4-(Dimethylamino)-3-nitrophenyl)ethanoneMost Activating (-NMe2), Deactivating (-NO2, -Ac)5.0 x 10²
D 1-(4-(Methylamino)-3,5-dinitrophenyl)ethanoneActivating (-NHMe), Strongly Deactivating (2x -NO2, -Ac)2.0 x 10⁻¹

Analysis and Interpretation of Results

The observed trend in reactivity can be rationalized by considering the electronic effects of the substituents on the aromatic ring. The amino group (-NHR) is a powerful activating group due to its ability to donate electron density to the ring via resonance, stabilizing the arenium ion intermediate formed during electrophilic attack.[7] Conversely, the nitro (-NO2) and acetyl (-COCH3) groups are deactivating due to their electron-withdrawing inductive and resonance effects.

  • Compound C vs. A vs. B: The reactivity follows the order of the electron-donating ability of the amino substituent: -NMe2 > -NHMe > -NH2. The alkyl groups on the nitrogen in -NMe2 and -NHMe are electron-donating by induction, increasing the electron density on the nitrogen and enhancing its ability to donate to the ring.

  • Compound D vs. A: The introduction of a second nitro group in Compound D significantly deactivates the ring towards electrophilic substitution. The combined electron-withdrawing effect of two nitro groups and an acetyl group outweighs the activating effect of the methylamino group, making Compound D significantly less reactive than the parent compound and even less reactive than benzene.

Mechanism of Electrophilic Nitration

The mechanism of electrophilic nitration involves the initial formation of the nitronium ion (NO2+) from nitric and sulfuric acids, followed by its attack on the aromatic ring to form a resonance-stabilized carbocation (arenium ion or sigma complex).[8] The rate-determining step is typically the formation of the sigma complex.[9][10] Subsequent deprotonation restores aromaticity and yields the nitrated product.

Caption: Generalized mechanism of electrophilic aromatic nitration.

Detailed Experimental Protocols

General Synthesis of 1-(4-(Methylamino)-3-nitrophenyl)ethanone (Compound A)

This protocol is a representative procedure and may require optimization.

  • Starting Material: 1-(4-Fluoro-3-nitrophenyl)ethanone.

  • Reaction: To a solution of 1-(4-fluoro-3-nitrophenyl)ethanone (1.0 eq) in ethanol in a sealed reaction vessel, add methylamine (2.0 eq, as a solution in ethanol or THF).

  • Heating: Heat the mixture at 80-100 °C for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization to afford the desired product.

Competitive Nitration Protocol
  • Preparation of Substrate Solution: Prepare a stock solution containing an equimolar concentration (e.g., 0.1 M) of the analog to be tested and benzene in a suitable inert solvent (e.g., dichloromethane).

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 10 mL of the substrate solution to 0 °C in an ice bath.

  • Preparation of Nitrating Mixture: In a separate flask, slowly add concentrated nitric acid (1.0 eq relative to the aromatic compounds) to concentrated sulfuric acid (2.0 eq) at 0 °C.

  • Reaction: Add the cold nitrating mixture dropwise to the stirred substrate solution over 15 minutes, maintaining the temperature at 0 °C.

  • Quenching: After 30 minutes, quench the reaction by pouring the mixture into 50 mL of ice-cold water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

  • Analysis: Combine the organic layers, dry over anhydrous sodium sulfate, and analyze a diluted aliquot by HPLC to determine the relative amounts of unreacted starting materials and nitrated products.

HPLC Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength that allows for the simultaneous monitoring of all reactants and products (e.g., 254 nm).

  • Quantification: Use calibration curves for each reactant and product to determine their concentrations in the final reaction mixture.

Conclusion and Future Directions

This comparative study demonstrates a systematic approach to evaluating the reactivity of 1-(4-(methylamino)-3-nitrophenyl)ethanone and its analogs. The results highlight the profound influence of substituent electronic effects on the rate of electrophilic aromatic substitution. Such quantitative data is invaluable for medicinal chemists in designing synthetic routes and predicting the metabolic stability of drug candidates.

Future work could expand this study to include a wider range of analogs with varying steric and electronic properties.[11][12] Furthermore, computational modeling, such as Density Functional Theory (DFT) calculations, could be employed to complement the experimental findings by providing theoretical insights into the reaction mechanisms and transition state energies.[13][14] This synergistic approach of experimental and computational chemistry will continue to be a powerful tool in the rational design of new and improved pharmaceutical agents.

References

  • Validation of a Computational Model for Predicting the Site for Electrophilic Substitution in Aromatic Systems. The Journal of Organic Chemistry. [Link][9]

  • Validation of a computational model for predicting the site for electrophilic substitution in aromatic systems. PubMed. [Link][10]

  • Computational Study of Chemical Reactivity Using Information-Theoretic Quantities from Density Functional Reactivity Theory for Electrophilic Aromatic Substitution Reactions. PubMed. [Link][13]

  • Evolving Mechanistic Understanding of Electrophilic Aromatic Substitution: An Inquiry-Based Computational Chemistry Activity on Anisole Chlorination. Journal of Chemical Education. [Link][8]

  • Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. PNAS. [Link][14]

  • Mini-Review on Structure–Reactivity Relationship for Aromatic Molecules: Recent Advances. ACS Omega. [Link][11]

  • Mini-Review on Structure–Reactivity Relationship for Aromatic Molecules: Recent Advances. ACS Publications. [Link]

  • Experimental reactivity patterns and corresponding calculated average... ResearchGate. [Link]

  • Ethanone, 1-(2-nitrophenyl)-. NIST WebBook. [Link]

  • Correlations of Structure with Reactivity of Aromatic Compounds. Chemistry LibreTexts. [Link][7]

  • Experimental reactivity patterns and corresponding calculated average... ResearchGate. [Link]

  • 1-(4-Amino-3-methylphenyl)ethanone. PubChem. [Link]

  • Discovery of Clinical Candidate... a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. PubMed. [Link][1]

  • Synthesis and Characterization of Some New Metal Complexes... ResearchGate. [Link]

  • Analogs of 6-Bromohypaphorine with Increased Agonist Potency for α7 Nicotinic Receptor as Anti-Inflammatory Analgesic Agents. MDPI. [Link][5]

  • Recent Synthesis and Discovery of Brefeldin A Analogs. PubMed. [Link][2]

  • Ethanone, 1-(3-nitrophenyl)-. NIST WebBook. [Link]

  • Recent Synthesis and Discovery of Brefeldin A Analogs. MDPI. [Link][6]

  • 1-(4-methoxy-3-nitrophenyl)ethanone (C9H9NO4). PubChemLite. [Link]

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Safety Operating Guide

Navigating the Disposal of 1-(4-(Methylamino)-3-nitrophenyl)ethanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step framework for the proper disposal of 1-(4-(Methylamino)-3-nitrophenyl)ethanone, a compound that, due to its nitroaromatic and aromatic amine functionalities, requires careful handling. The procedures outlined herein are synthesized from established safety protocols for related chemical classes to ensure a comprehensive and cautious approach in the absence of a specific, detailed Safety Data Sheet (SDS) for this exact compound.

Understanding the Hazard Profile: A Cautious Approach

1-(4-(Methylamino)-3-nitrophenyl)ethanone belongs to the class of nitroaromatic compounds and aromatic amines. These classes of chemicals are often associated with a range of health hazards.[1][2][3] Aromatic amines, for instance, can be toxic and some are considered carcinogenic, with the potential for absorption through the skin.[2][4] Nitroaromatic compounds can also be toxic and may have mutagenic properties.[1] Therefore, it is imperative to handle 1-(4-(Methylamino)-3-nitrophenyl)ethanone with the assumption that it may be harmful if swallowed, cause skin and eye irritation, and potentially lead to allergic skin reactions or other long-term health effects.[5][6]

Key Assumed Hazards:

  • Acute Oral Toxicity

  • Skin Irritation/Corrosion

  • Serious Eye Damage/Irritation

  • Respiratory Tract Irritation

  • Potential for Skin Sensitization

Due to these potential hazards, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and within a controlled laboratory environment.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 1-(4-(Methylamino)-3-nitrophenyl)ethanone for any purpose, including disposal, the following PPE is mandatory:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles that could cause serious eye irritation.[6]
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact, which can lead to irritation, sensitization, and absorption of the chemical.[4][5]
Body Protection A lab coat or chemical-resistant apron.Protects against contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or fume hood.Minimizes inhalation of any dust or vapors.[6]

Step-by-Step Disposal Protocol

The disposal of 1-(4-(Methylamino)-3-nitrophenyl)ethanone must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[7][8]

Step 1: Waste Segregation Proper segregation is critical to prevent dangerous reactions.[7][9]

  • Do not mix 1-(4-(Methylamino)-3-nitrophenyl)ethanone waste with other chemical waste streams, especially strong oxidizing agents or acids, unless compatibility has been confirmed.[9]

  • This waste should be classified as nitrogen-containing organic waste .

Step 2: Container Selection and Labeling

  • Use a designated, leak-proof, and clearly labeled hazardous waste container.[7][9] The container must be compatible with the chemical.

  • The label should clearly state:

    • "Hazardous Waste"

    • The full chemical name: "1-(4-(Methylamino)-3-nitrophenyl)ethanone"

    • The associated hazards (e.g., "Toxic," "Irritant")

    • The date of accumulation

    • The name of the generating laboratory and researcher

Step 3: Waste Accumulation and Storage

  • Store the sealed waste container in a designated satellite accumulation area.

  • This area should have secondary containment to control any potential leaks.

  • The storage location should be cool, dry, and well-ventilated, away from direct sunlight and heat sources.[7]

Step 4: Professional Disposal

  • Arrange for the collection of the hazardous waste by a licensed environmental waste management company.[7][10]

  • Provide the disposal company with all necessary information about the waste, including its chemical identity and known or suspected hazards.

  • The most common and recommended method for the final disposal of nitrophenols and similar compounds is controlled incineration.[11]

The following diagram illustrates the decision-making workflow for the proper disposal of 1-(4-(Methylamino)-3-nitrophenyl)ethanone.

DisposalWorkflow Start Waste Generation (1-(4-(Methylamino)-3-nitrophenyl)ethanone) AssessHazards Assess Hazards (Toxic, Irritant, Sensitizer) Start->AssessHazards SelectPPE Select Appropriate PPE (Gloves, Goggles, Lab Coat) AssessHazards->SelectPPE SegregateWaste Segregate as Nitrogen-Containing Organic Waste SelectPPE->SegregateWaste LabelContainer Label Hazardous Waste Container (Name, Hazards, Date) SegregateWaste->LabelContainer StoreSecurely Store in a Designated, Secondary Containment Area LabelContainer->StoreSecurely ArrangeDisposal Arrange for Professional Hazardous Waste Disposal StoreSecurely->ArrangeDisposal Incineration Recommended Final Disposal: Controlled Incineration ArrangeDisposal->Incineration

Caption: Disposal Workflow for 1-(4-(Methylamino)-3-nitrophenyl)ethanone.

Emergency Procedures: Spill Management

In the event of a spill, prompt and appropriate action is crucial to mitigate exposure and environmental contamination.[9]

Step 1: Evacuate and Ventilate

  • Immediately evacuate the affected area.

  • Ensure the area is well-ventilated, preferably within a fume hood.

Step 2: Don PPE

  • Before attempting any cleanup, don the appropriate PPE as outlined in Section 2.

Step 3: Contain the Spill

  • Contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[9]

  • Do not use combustible materials like paper towels to absorb the chemical.[9]

Step 4: Collect the Waste

  • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[6]

  • Avoid creating dust.[6][9]

Step 5: Decontaminate the Area

  • Clean the spill area with a suitable solvent (such as acetone or ethanol), followed by a thorough wash with soap and water.[9]

  • All cleaning materials, including contaminated wipes and PPE, must be disposed of as hazardous waste.

Conclusion: A Commitment to Safety

References

  • Benchchem. Navigating the Safe Disposal of 1,3-Dibromo-5-nitrobenzene: A Procedural Guide.
  • Bioremediation of nitroaromatic compounds (Chapter 6). (2009-10-28).
  • Sigma-Aldrich. (2025-04-28). SAFETY DATA SHEET.
  • Angene Chemical. (2024-07-11). Safety Data Sheet.
  • Occupational Safety and Health Administration (OSHA). OSHA Technical Manual (OTM) - Section III: Chapter 1.
  • CSWAB.org. Biodegradation of Nitroaromatic Compounds and Explosives.
  • Environmental Protection Agency (EPA). Laboratory Environmental Sample Disposal Information Document.
  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Nitrophenols.
  • ACS Publications. (2023-11-09). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Collect and Recycle. Amine Disposal For Businesses.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
  • ResearchGate. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.

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A Senior Application Scientist's Guide to Handling 1-(4-(Methylamino)-3-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. However, the path to discovery must be paved with an unwavering commitment to safety. This guide provides an in-depth operational and safety framework for handling 1-(4-(Methylamino)-3-nitrophenyl)ethanone, a compound that, like many aromatic nitro compounds, requires meticulous handling protocols. Our focus extends beyond mere compliance, aiming to instill a deep-seated culture of safety and procedural excellence within your laboratory.

Hazard Assessment: Understanding the Risks

1-(4-(Methylamino)-3-nitrophenyl)ethanone is an organic compound for which comprehensive toxicological data may not be fully available. However, based on its chemical structure—specifically the presence of a nitrophenyl group—and available Safety Data Sheets (SDS), a conservative and cautious approach is warranted.

The primary hazards identified are:

  • Skin Irritation: Causes skin irritation (H315).[1][2]

  • Serious Eye Irritation: Causes serious eye irritation (H319).[1][2]

  • Respiratory Irritation: May cause respiratory irritation (H335).[1][2]

Beyond these immediate hazards, it is prudent to consider the risks associated with aromatic nitro compounds as a class. These compounds can be toxic if ingested, inhaled, or absorbed through the skin.[3] A significant concern with this class of chemicals is the potential to induce methemoglobinemia, a serious condition that impairs the oxygen-carrying capacity of the blood.[3] Therefore, all handling procedures must be designed to minimize any possibility of exposure.

The Hierarchy of Controls: A Proactive Safety Strategy

Before detailing Personal Protective Equipment (PPE), it is crucial to implement higher-level safety controls. PPE is the last line of defense.

  • Engineering Controls: These are the most effective controls and involve physically isolating the hazard.

    • Chemical Fume Hood: All work involving the handling of 1-(4-(Methylamino)-3-nitrophenyl)ethanone, especially when dealing with powders or creating solutions, must be conducted in a properly functioning chemical fume hood.[4][5] This contains airborne particles and vapors, preventing inhalation.

    • Ventilation: Ensure the laboratory has adequate general ventilation.[6]

  • Administrative Controls: These are work practices that reduce exposure.

    • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for every procedure involving this compound.

    • Training: Ensure all personnel are trained on the specific hazards and handling procedures for this chemical.

    • Restricted Access: Limit access to areas where the compound is stored and handled to authorized personnel only.

Personal Protective Equipment (PPE): Your Essential Barrier

The appropriate selection and use of PPE are critical for preventing direct contact with 1-(4-(Methylamino)-3-nitrophenyl)ethanone.

Eye and Face Protection

Direct contact with the eyes can cause serious irritation.[1][2]

  • Chemical Splash Goggles: These are mandatory and must be worn at all times in the laboratory where this chemical is handled.[7] They provide a seal around the eyes, offering protection from splashes and airborne dust.

  • Face Shield: When there is a significant risk of splashes, such as during bulk transfers or when reacting the compound under pressure, a face shield should be worn in addition to chemical splash goggles.[6][8]

Hand Protection

To prevent skin irritation and potential absorption, appropriate gloves are essential.[1]

  • Chemical-Resistant Gloves: Nitrile gloves are a suitable choice for incidental contact.[5] Always inspect gloves for tears or punctures before use.

  • Double Gloving: For procedures with a higher risk of exposure, consider wearing two pairs of nitrile gloves.

  • Proper Removal: Remove gloves without touching the outside with bare hands and wash hands thoroughly with soap and water after handling the chemical.[4][9]

Body Protection

Protecting the skin from accidental spills is crucial.

  • Laboratory Coat: A flame-resistant lab coat that fits properly should be worn at all times.[5] Ensure it is fully buttoned.

  • Chemical-Resistant Apron: For tasks involving larger quantities or a higher splash potential, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.

  • Full-Body Protection: In the event of a large-scale spill or emergency, a fully encapsulated chemical- and vapor-protective suit may be required.[10]

Respiratory Protection

Inhalation of dust or aerosols can lead to respiratory tract irritation.[1]

  • Under Normal Conditions: When working within a certified chemical fume hood, additional respiratory protection is typically not required.[11][12]

  • In Case of Spills or Poor Ventilation: If engineering controls fail or during a large spill cleanup, a NIOSH-approved respirator with a particulate filter is necessary.[4] A full-face respirator offers both respiratory and eye protection.[4]

Data Presentation: PPE Selection Matrix
Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Transporting Chemical Splash GogglesNitrile GlovesLaboratory CoatRequired only if outside a fume hood
Preparing Solutions Chemical Splash GogglesNitrile GlovesLaboratory CoatNot required in a fume hood
Conducting Reactions Chemical Splash Goggles & Face ShieldNitrile Gloves (consider double gloving)Laboratory Coat & Chemical-Resistant ApronNot required in a fume hood
Cleaning Spills Chemical Splash Goggles & Face ShieldHeavy-duty Nitrile or Butyl GlovesChemical-Resistant Suit or CoverallsNIOSH-approved respirator with particulate filter

Operational Plan: A Step-by-Step Guide

Pre-Handling Checklist:

  • Verify the chemical fume hood is operational.

  • Ensure an eyewash station and safety shower are accessible and unobstructed.[4]

  • Gather all necessary PPE and inspect it for damage.

  • Review the Safety Data Sheet (SDS) for 1-(4-(Methylamino)-3-nitrophenyl)ethanone.[4]

Handling Procedure:

  • Donning PPE: Put on all required PPE before entering the designated handling area.

  • Transfer and Weighing: Conduct all transfers and weighing of the solid compound within a chemical fume hood to contain any dust.[5] Use tools like a spatula or scoop to minimize dust generation.

  • During Use: Avoid all contact with skin, eyes, and clothing.[4] Do not eat, drink, or smoke in the handling area.[4][9]

  • Post-Handling: After handling, wash hands thoroughly with soap and water.[4] Decontaminate the work area and any equipment used.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.[11][13]

Emergency and Disposal Protocols

Emergency Procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Skin Contact: Remove contaminated clothing immediately and wash the affected skin area with soap and plenty of water.[4] Seek medical attention if irritation persists.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[13]

Disposal Plan:

  • Waste Classification: Chemical waste must be classified as hazardous. Consult local, regional, and national regulations for proper classification.[11]

  • Containment: Collect all waste, including contaminated PPE and cleaning materials, in appropriately labeled, sealed containers.

  • Disposal: Arrange for disposal through a licensed professional waste disposal service. Do not dispose of down the drain.[9]

Mandatory Visualization: Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Management prep_sds Review SDS prep_ppe Inspect & Don PPE prep_sds->prep_ppe prep_eng Verify Engineering Controls (Fume Hood, Ventilation) prep_ppe->prep_eng handle_weigh Weighing & Transfer prep_eng->handle_weigh handle_solution Solution Preparation handle_weigh->handle_solution handle_reaction Conducting Reaction handle_solution->handle_reaction post_decon Decontaminate Workspace handle_reaction->post_decon disp_collect Collect in Labeled Hazardous Waste Container handle_reaction->disp_collect post_ppe Doff & Dispose of PPE post_decon->post_ppe post_wash Wash Hands post_ppe->post_wash disp_dispose Professional Disposal disp_collect->disp_dispose

Caption: Workflow for the safe handling of 1-(4-(Methylamino)-3-nitrophenyl)ethanone.

References

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  • Personal protective equipment for handling 1-(3-Nitrophenyl)-3-phenylprop-2-en-1-one. Benchchem.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.